Gly-Pro-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDVHCQTKWTQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gly-Pro-AMC: An In-depth Technical Guide for Researchers and Drug Development Professionals
An extensive examination of the fluorogenic substrate Gly-Pro-AMC, detailing its biochemical properties, enzymatic interactions, and applications in scientific research and drug discovery. This guide provides comprehensive experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Introduction
Gly-Pro-7-amido-4-methylcoumarin (this compound) is a highly sensitive fluorogenic substrate widely utilized for the detection and quantification of the activity of Dipeptidyl Peptidase IV (DPP-IV/CD26) and other post-proline cleaving enzymes. DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction, making it a significant therapeutic target, particularly for type 2 diabetes.[1][2][3] The enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent AMC moiety results in the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a direct and continuous measure of enzyme activity.[4][5][6] This guide offers a detailed overview of this compound, its core applications, and standardized protocols for its use.
Chemical and Physical Properties
This compound is a synthetic molecule designed for high specificity and sensitivity in enzymatic assays. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Synonyms | Gly-Pro-7-amido-4-methylcoumarin, GP-AMC | [7] |
| CAS Number | 115035-46-6 | [7] |
| Molecular Formula | C₁₇H₁₉N₃O₄ (as hydrobromide) | [7] |
| Molecular Weight | 410.3 g/mol (as hydrobromide) | [7] |
| Excitation Wavelength | 340-360 nm | [7][8] |
| Emission Wavelength | 440-465 nm | [7][8] |
| Appearance | Solid | [9] |
| Solubility | DMF: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, DMSO: 1 mg/ml | [7] |
Enzymatic Interactions and Applications
This compound is primarily recognized and cleaved by a specific class of serine proteases that recognize proline at the penultimate position of the N-terminus.
Dipeptidyl Peptidase IV (DPP-IV)
The most prominent application of this compound is in the study of DPP-IV. This enzyme is a key regulator of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for maintaining glucose homeostasis.[2][3][4] By cleaving and inactivating these hormones, DPP-IV plays a significant role in the pathophysiology of type 2 diabetes. The use of this compound allows for high-throughput screening of DPP-IV inhibitors, a major class of anti-diabetic drugs.[1][6]
Other Post-Proline Cleaving Enzymes
While this compound is a preferred substrate for DPP-IV, it can also be cleaved by other prolyl peptidases, including:
-
Fibroblast Activation Protein (FAP): A transmembrane serine protease highly expressed in the stroma of epithelial cancers and sites of tissue remodeling. FAP is implicated in tumor invasion, metastasis, and immunosuppression.[9][10][11]
-
Prolyl Endopeptidase (PREP): A cytosolic serine peptidase involved in the metabolism of neuropeptides and peptide hormones in the brain.[12][13][14] Altered PREP activity has been linked to neurodegenerative and psychological disorders.[14]
Due to this broader specificity, it is crucial to use specific inhibitors or purified enzymes to dissect the activity of a particular enzyme in complex biological samples.
Quantitative Data: Enzyme Kinetics
The following table summarizes the Michaelis-Menten constant (Km) for DPP-IV with this compound, providing a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. These values can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Substrate | Km (µM) | Vmax | Source | Reference |
| Human Plasma DPP-IV | This compound | 13.75 - 14.35 | Not specified | Human Plasma | [5] |
| Recombinant Human DPP-IV | This compound | 15.3 - 15.35 | Not specified | Recombinant | [5] |
| Human Serum DPP-IV | Gly-Pro-p-nitroanilide | 500 | 50 U/L | Human Serum | [15] |
Note: The last entry uses a different substrate (Gly-Pro-p-nitroanilide) which is a colorimetric substrate, and thus the kinetic parameters may differ from the fluorogenic this compound.
Experimental Protocols
This section provides detailed methodologies for performing a DPP-IV activity assay using this compound.
Materials
-
This compound hydrobromide
-
DPP-IV enzyme (recombinant or from biological samples)
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[16]
-
96-well black microplate
-
Fluorescence microplate reader
-
DPP-IV inhibitor (e.g., Sitagliptin) for control experiments
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the this compound stock solution in DPP-IV Assay Buffer to the desired final concentration. A common final concentration is 50 µM.
-
Enzyme Preparation: Dilute the DPP-IV enzyme to the desired concentration in cold DPP-IV Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanogram range for recombinant enzymes.[6]
Assay Procedure
-
Add 50 µL of the diluted enzyme solution to the wells of a 96-well black microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-30 minutes) at 37°C before adding the substrate.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][16] Readings are typically taken every 1-2 minutes for 10-30 minutes at 37°C.[8][17]
-
The rate of increase in fluorescence is directly proportional to the DPP-IV activity.
Data Analysis
The enzyme activity can be calculated by determining the change in fluorescence over time (ΔRFU/min). For quantitative analysis, a standard curve of free AMC can be generated to convert the fluorescence units to the amount of product formed.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving enzymes that cleave this compound and a typical experimental workflow for an enzyme inhibition assay.
Caption: DPP-IV signaling pathway in glucose homeostasis.
Caption: FAP signaling in the tumor microenvironment.
Caption: PREP in oxidative stress and inflammation.
Caption: DPP-IV inhibition assay workflow.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 6. promega.in [promega.in]
- 7. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 12. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
- 17. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of Gly-Pro-AMC in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Gly-Pro-AMC, detailing its mechanism of action, experimental protocols for its use in enzyme assays, and relevant quantitative data. It is designed to be a valuable resource for professionals involved in enzyme research and drug discovery, particularly those targeting dipeptidyl peptidase IV (DPP-IV).
Core Mechanism of Action
Gly-Pro-7-amido-4-methylcoumarin (this compound) is a highly sensitive fluorogenic substrate used for the detection of dipeptidyl peptidase IV (DPP-IV) and other prolyl oligopeptidases. DPP-IV is a serine protease that plays a significant role in various physiological processes, including glucose homeostasis, and is a key therapeutic target for type II diabetes.[1][2]
The mechanism of action is based on the enzymatic cleavage of the amide bond between the dipeptide Gly-Pro and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, this compound is essentially non-fluorescent. Upon hydrolysis by DPP-IV, the highly fluorescent AMC is released.[3][4][5] The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time to determine enzyme kinetics.
The enzymatic reaction can be summarized as follows:
This compound (non-fluorescent) + H₂O --(DPP-IV)--> Gly-Pro + AMC (fluorescent)[6]
The released AMC molecule has an excitation wavelength in the range of 350-360 nm and an emission wavelength in the range of 450-465 nm.[3][5][7][8] This significant fluorescence signal upon cleavage makes this compound an ideal substrate for high-throughput screening of DPP-IV inhibitors.[1][2]
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in DPP-IV assays.
Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Wavelength (nm) |
| Excitation Maximum | 350 - 360 |
| Emission Maximum | 450 - 465 |
Data sourced from multiple references.[3][5][7][8]
Table 2: Kinetic Parameters of Human DPP-IV with this compound
| Parameter | Value | Conditions |
| Km | 13.75 - 15.35 µM | Plasma and recombinant standard samples |
Data sourced from Yoon et al.[6]
Table 3: Example Inhibitor IC50 Values in DPP-IV Assays Using this compound
| Inhibitor | IC50 | Cell/Enzyme Source |
| Sitagliptin | 0.6 µM | Caco-2 cells |
| Sitagliptin | 0.2 µM | Human serum |
| Lup1 (Lupin Peptide) | 207.5 µM | Caco-2 cells |
| Soy1 (Soybean Peptide) | 223.2 µM | Caco-2 cells |
Data sourced from Lammi et al.[7]
Experimental Protocols
This section provides a detailed methodology for a standard DPP-IV activity assay using this compound.
Reagent Preparation
-
DPP-IV Assay Buffer: A common buffer is 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[1] Another option is 100 mM HEPES, pH 7.6, with 100 ug/mL BSA.[6]
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 5 mM stock solution can be prepared.
-
Enzyme Solution: Reconstitute or dilute recombinant human DPP-IV in the DPP-IV Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Inhibitor Stock Solutions (for inhibition assays): Dissolve inhibitors in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
DPP-IV Activity Assay Protocol
-
Prepare the Reaction Plate:
-
Work in a 96-well black microplate suitable for fluorescence measurements.
-
Add 40 µL of DPP-IV Assay Buffer to each well.
-
For inhibitor screening, add 10 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of the inhibitor solvent (e.g., DMSO).
-
Add 10 µL of the diluted DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Initiate the Enzymatic Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in the DPP-IV Assay Buffer to the desired final concentration (e.g., 50 µM).[7]
-
Add 50 µL of the this compound working solution to all wells to start the reaction. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes at 37°C.[7]
-
Set the excitation wavelength to 350-360 nm and the emission wavelength to 450-465 nm.[3]
-
Record data points at regular intervals (e.g., every 1 minute).
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity against time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
-
Determine Enzyme Kinetics:
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
-
Calculate Inhibitor Potency (IC50):
-
For inhibition assays, plot the initial velocities against the logarithm of the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Visualizations
Signaling Pathway of this compound Cleavage
Caption: Enzymatic cleavage of this compound by DPP-IV.
Experimental Workflow for DPP-IV Inhibition Assay
Caption: Workflow for a DPP-IV inhibition assay.
References
- 1. abcam.com [abcam.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. content.abcam.com [content.abcam.com]
- 4. promega.in [promega.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 7. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Gly-Pro-AMC: A Fluorogenic Substrate for Proline-Specific Peptidases - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate widely utilized in biochemical assays to characterize the activity of a specific class of enzymes known as prolyl peptidases. These enzymes play crucial roles in various physiological processes, including immune regulation, signal transduction, and cancer progression, making them attractive targets for drug discovery. This technical guide provides a comprehensive overview of the enzymes that cleave this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Principle of the Assay
The this compound substrate consists of the dipeptide Glycyl-Proline linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction.[1]
Primary Target Enzymes
This compound is a substrate for several serine proteases that exhibit specificity for cleaving after a proline residue. The primary enzymes that can be assayed using this substrate include:
-
Dipeptidyl Peptidase IV (DPPIV/CD26): A transmembrane glycoprotein (B1211001) that cleaves N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[1] It is a key regulator of various physiological processes and a therapeutic target for type 2 diabetes.[1]
-
Fibroblast Activation Protein (FAP): A cell surface serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. FAP possesses both dipeptidyl peptidase and endopeptidase activity. For FAP, modified substrates such as Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC are often used to enhance specificity.
-
Prolyl Oligopeptidase (POP or PREP): A cytosolic serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within small peptides. For POP, the N-terminally blocked substrate, Z-Gly-Pro-AMC (benzyloxycarbonyl-Gly-Pro-AMC), is a commonly used fluorogenic substrate.[2][3]
Data Presentation: Kinetic Parameters and Optimal Conditions
The following tables summarize the available quantitative data for the enzymatic cleavage of this compound and its derivatives by DPPIV, FAP, and POP. It is important to note that assay conditions can significantly influence kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) | Optimal pH | Optimal Temperature (°C) | Source Organism/System |
| Dipeptidyl Peptidase IV (DPPIV) | H-Gly-Pro-AMC | 13.75 - 15.35 | Not Reported | 8.0 | 37 | Human Plasma |
| Dipeptidyl Peptidase IV (DPPIV) | H-Gly-Pro-AMC | 4.291 - 4.559 | 82.18 - 82.92 | 8.0 | 37 | Human, Porcine, Bovine Sera |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 54 | Not Reported | 7.4 - 8.0 | Not Reported | Bovine Serum |
| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | Not Reported | Not Reported | 7.5 | 37 | Recombinant Murine FAP |
Note: Direct kinetic data for this compound with FAP is limited in the reviewed literature; data for the commonly used Z-Gly-Pro-AMC is provided. Researchers should determine the Km empirically for their specific assay conditions.
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic fluorometric assay using this compound or its derivatives.
Materials and Reagents
-
Purified enzyme (DPPIV, FAP, or POP)
-
This compound or appropriate derivative (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm
-
Enzyme inhibitors (optional, for control experiments)
General Procedure for Fluorometric Enzyme Assay
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve this compound (or its derivative) in DMSO to a concentration of 10-20 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM. For accurate kinetic measurements, it is recommended to use a substrate concentration around the Km value.
-
Enzyme Solution: Prepare a working solution of the purified enzyme in assay buffer. The optimal enzyme concentration should be determined by titration to ensure a linear rate of fluorescence increase over the desired assay time.
-
-
Assay Setup:
-
Design the plate layout to include wells for blanks (no enzyme), negative controls (no substrate), and test samples in triplicate.
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme solution to the designated wells. For blank wells, add 25 µL of assay buffer instead.
-
If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 10-15 minutes) at the assay temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the optimal assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be calculated by converting the rate of change in relative fluorescence units (RFU) to the rate of product formation using a standard curve of free AMC.
-
Specific Considerations for Each Enzyme
-
DPPIV Assay: Use H-Gly-Pro-AMC as the substrate. The optimal pH is typically around 8.0.
-
FAP Assay: Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC are often preferred. The assay buffer may require specific additives, such as 1 M NaCl, and the optimal pH is generally around 7.5.[4]
-
POP Assay: Z-Gly-Pro-AMC is the recommended substrate. The optimal pH is in the neutral range of 7.0-8.0.[2]
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in performing a fluorometric enzyme assay.
Signaling Pathways
DPPIV has been shown to potentiate the Activin/Nodal signaling pathway, which is crucial during embryonic development.[5][6]
Caption: A diagram of the DPPIV-mediated potentiation of the Activin/Nodal signaling pathway.
FAP is implicated in the activation of the PI3K/AKT signaling pathway, which is involved in cell proliferation, migration, and survival, particularly in the context of cancer.[7][8]
Caption: A diagram illustrating the role of FAP in the activation of the PI3K/AKT signaling pathway.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt in IPF: untangling fibrosis and charting therapies [frontiersin.org]
- 8. PI3K Signaling in Mechanisms and Treatments of Pulmonary Fibrosis Following Sepsis and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Pro-AMC chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gly-Pro-AMC (Glycyl-L-prolyl-7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical and pharmacological research. This document details its chemical structure, physicochemical properties, mechanism of action, and its application in enzyme activity assays, particularly for Dipeptidyl Peptidase IV (DPP-IV).
Chemical Structure and Properties
This compound is a synthetic dipeptide conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). This conjugation renders the molecule essentially non-fluorescent until the amide bond between the dipeptide and the AMC moiety is cleaved.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide |
| Synonyms | Gly-Pro-7-amido-4-methylcoumarin, GP-AMC |
| CAS Number | 115035-46-6 (for hydrobromide) |
| Molecular Formula | C₁₇H₁₉N₃O₄ |
| PubChem CID | 122173493 (for hydrobromide) |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 329.35 g/mol (free base) |
| Appearance | Solid, off-white to light yellow powder.[1] |
| Solubility | Soluble in DMSO, DMF, and PBS (pH 7.2)[2][3]. In water, solubility is reported as 100 mg/mL (with sonication)[1]. |
| Stability and Storage | Store desiccated at -20°C for long-term stability (≥ 4 years).[2][3] Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.[4] |
| Fluorescence Properties | Upon cleavage, releases 7-amino-4-methylcoumarin (AMC).[2] |
| AMC Excitation Maximum: 340-360 nm[2] | |
| AMC Emission Maximum: 440-460 nm[2] |
Mechanism of Action
This compound serves as a highly sensitive fluorogenic substrate for serine proteases, most notably Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[5] DPP-IV selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.
The enzymatic action of DPP-IV on this compound results in the hydrolysis of the amide bond linking the Gly-Pro dipeptide to the AMC fluorophore. This cleavage releases the free 7-amino-4-methylcoumarin, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity of DPP-IV, allowing for quantitative measurement of enzyme kinetics and inhibition.
Figure 1. Mechanism of this compound cleavage by DPP-IV.
Experimental Protocols
The following provides a generalized protocol for a DPP-IV enzyme activity assay using this compound. This should be adapted based on the specific experimental conditions and sample types.
A. Reagent Preparation
-
DPP-IV Assay Buffer: Prepare a suitable buffer, such as Tris-HCl or PBS, at the optimal pH for DPP-IV activity (typically pH 7.4-7.8).
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in DMSO. Store this solution at -20°C, protected from light.
-
DPP-IV Enzyme Solution: Prepare a solution of purified DPP-IV enzyme or a biological sample containing DPP-IV (e.g., serum, cell lysate) in the assay buffer. The optimal concentration will need to be determined empirically.
-
AMC Standard Curve: To quantify the enzyme activity, prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve.
B. Assay Procedure
-
Reaction Setup: In a 96-well black microplate, add the DPP-IV enzyme solution to each well. For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period.
-
Initiate Reaction: Add the this compound substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a typical starting point is in the range of 50-200 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 350-360 nm and 450-465 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Use the AMC standard curve to convert the fluorescence units into the amount of AMC produced.
-
Calculate the DPP-IV activity, typically expressed as pmol or nmol of AMC produced per minute per mg of protein.
-
Figure 2. Experimental workflow for a DPP-IV activity assay.
Role in Signaling Pathways
DPP-IV is a multifunctional protein that plays a significant role in various signaling pathways, particularly in glucose homeostasis and immune regulation.[5] One of its key functions is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).
GLP-1, released from the gut in response to food intake, potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. By degrading GLP-1, DPP-IV attenuates this effect. Therefore, inhibitors of DPP-IV are a major class of therapeutic agents for the management of type 2 diabetes.
Figure 3. Role of DPP-IV in the GLP-1 signaling pathway.
Conclusion
This compound is an invaluable tool for researchers studying proteases, particularly DPP-IV. Its high sensitivity, specificity, and the straightforward nature of the fluorometric assay make it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening of potential inhibitors for therapeutic development. A thorough understanding of its properties and the appropriate experimental design is crucial for obtaining accurate and reproducible results.
References
An In-Depth Technical Guide to the Gly-Pro-AMC Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Gly-Pro-AMC fluorescence assay, a widely utilized method for the determination of dipeptidyl peptidase IV (DPP4) activity. DPP4 is a crucial enzyme in glucose homeostasis and a significant therapeutic target for type 2 diabetes. This document details the core principles of the assay, provides in-depth experimental protocols, presents relevant quantitative data, and illustrates key processes through diagrams.
Core Principle of the Assay
The this compound fluorescence assay is a robust and sensitive method for measuring the enzymatic activity of dipeptidyl peptidase IV (DPP4) and other related prolyl peptidases. The fundamental principle lies in the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound).
In its intact form, the this compound substrate is essentially non-fluorescent. However, upon enzymatic action by DPP4, the peptide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is hydrolyzed. This cleavage releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the enzymatic activity of DPP4, allowing for its quantification.
The fluorescence of the liberated AMC can be measured using a fluorometer, with typical excitation wavelengths ranging from 350-360 nm and emission wavelengths from 450-465 nm.[1][2] This method offers high sensitivity, making it suitable for high-throughput screening of DPP4 inhibitors.[3]
Experimental Protocols
This section outlines a detailed methodology for performing the this compound fluorescence assay for the determination of DPP4 activity and for screening potential inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human DPP4
-
Substrate: this compound
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor (for screening assays): Test compounds and a known DPP4 inhibitor (e.g., Sitagliptin) as a positive control
-
AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve
-
Solvent: DMSO for dissolving substrate and inhibitors
-
Microplate: 96-well black, flat-bottom microplate for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader
Preparation of Reagents
-
DPP4 Assay Buffer: Prepare a Tris-HCl buffer (50 mM) and adjust the pH to 8.0.
-
DPP4 Enzyme Solution: Reconstitute recombinant human DPP4 in the assay buffer to a desired stock concentration. Further dilute to the working concentration (e.g., 0.42 mU/mL) in the assay buffer just before use.[3] Keep the enzyme solution on ice.
-
This compound Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution with the assay buffer to the final working concentration (e.g., 200 µM).[3]
-
AMC Standard Curve: Prepare a stock solution of AMC in DMSO (e.g., 1 mM). Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Inhibitor Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Sitagliptin) in DMSO to prepare stock solutions. Further dilute to various concentrations with the assay buffer for IC50 determination.
Assay Procedure for DPP4 Activity Measurement
-
In a 96-well black microplate, add 24 µL of the DPP4 enzyme solution (1.73 mU/mL) to each well.[3]
-
Add 26 µL of assay buffer to each well.
-
Incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the this compound substrate solution (200 µM) to each well.[3]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes, with excitation at 360 nm and emission at 460 nm.[3]
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Assay Procedure for DPP4 Inhibitor Screening
-
In a 96-well black microplate, add 26 µL of the inhibitor solution (or solvent for control wells) at various concentrations.[3]
-
Add 24 µL of the DPP4 enzyme solution (1.73 mU/mL) to each well.[3]
-
Incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding 50 µL of the this compound substrate solution (200 µM).[3]
-
Measure the fluorescence intensity as described in section 2.3.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (solvent-only) wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Presentation
Quantitative data derived from the this compound assay is crucial for characterizing enzyme kinetics and inhibitor potency.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters describing the enzyme-substrate interaction.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min) | Reference |
| Porcine Serum DPP4 | This compound | 4.578 | 90.84 | [4] |
| Human Plasma DPP4 | This compound | - | - | [5] |
Note: The Vmax/Km for this compound hydrolysis in human plasma was reported as 0.09 min⁻¹.[5]
Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Enzyme Source | IC50 | Reference |
| Diprotin A | Porcine Serum DPP4 | 8.473 µM | [4] |
| Sitagliptin | Human Recombinant DPP4 | 36.22 nM | [5] |
| Sitagliptin | Human Plasma DPP4 | 39.18 nM | [5] |
| Cyanidin 3-O-glucoside | DPP4 | 81.05 ± 4.14 µM | [3] |
| Hyperoside | DPP4 | 138.79 ± 0.87 µM | [3] |
| Isoliquiritigenin | DPP4 | 149.96 ± 0.58 µM | [3] |
| Myricetin | DPP4 | 156.29 ± 1.18 µM | [3] |
| Narcissoside | DPP4 | 166.52 ± 0.6 µM | [3] |
Substrate Specificity
While this compound is a primary substrate for DPP4, other prolyl peptidases can also cleave it, albeit with different efficiencies.
| Enzyme | Substrate | Relative Activity/Comment | Reference |
| DPP4 | This compound | High activity. | [3] |
| Fibroblast Activation Protein (FAP) | Ac-Gly-Pro-AMC | FAP cleaves Ac-Gly-Pro-AMC, while DPP4 shows little reactivity. | [6] |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | Readily cleaves this substrate. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound fluorescence assay for DPP4 inhibitor screening.
Caption: Workflow for DPP4 inhibitor screening using the this compound assay.
DPP4 Signaling in Glucose Homeostasis
DPP4 plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. The following diagram depicts this signaling pathway.
Caption: Role of DPP4 in the inactivation of GLP-1 and regulation of insulin secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gly-Pro-AMC for Dipeptidyl Peptidase IV (DPP-IV) Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) and its application in the study of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes. This document details the underlying principles, experimental protocols, and data analysis for utilizing this compound in DPP-IV activity and inhibition assays.
Introduction to DPP-IV and this compound
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis.[1][2] It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[3] By cleaving the N-terminal dipeptide from GLP-1, DPP-IV inactivates it, thereby diminishing insulin release.[2] Inhibition of DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes, as it prolongs the action of incretins, leading to improved glycemic control.[3]
This compound is a highly sensitive and specific fluorogenic substrate for measuring DPP-IV activity.[4] The substrate itself is non-fluorescent. However, upon cleavage of the Gly-Pro dipeptide by DPP-IV, the highly fluorescent 7-Amino-4-Methyl Coumarin (AMC) is released.[4][5] The resulting fluorescence can be measured kinetically and is directly proportional to the enzyme's activity.[5] This assay is characterized by its simplicity, sensitivity, and suitability for high-throughput screening of DPP-IV inhibitors.[6]
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound in DPP-IV assays.
| Parameter | Value | Source |
| Excitation Wavelength | 350-360 nm | [4][5] |
| Emission Wavelength | 450-465 nm | [4][5] |
Table 1: Spectroscopic Properties of Cleaved AMC.
| Parameter | Value | Enzyme Source | Source |
| Michaelis-Menten Constant (Km) | 17.4 µM | Human Recombinant DPP-IV | [4][7] |
Table 2: Kinetic Parameters of this compound with DPP-IV.
| Inhibitor | IC50 Value | Enzyme Source | Source |
| Sitagliptin | ~18 nM | Human Recombinant DPP-IV | [5] |
| Sitagliptin | 9.37 µg/mL (~23 µM) | Not Specified | [8] |
| Sitagliptin | 4.38 nM | Not Specified | [9] |
| Vildagliptin | ~4.5 nM | Human Recombinant DPP-IV | [5] |
| Linagliptin | ~1 nM | Human Recombinant DPP-IV | [5] |
| Alogliptin | ~24 nM | Human Recombinant DPP-IV | [5] |
Table 3: IC50 Values of Common DPP-IV Inhibitors. Note: IC50 values can vary based on assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
DPP-IV Activity Assay
This protocol outlines the steps to measure the enzymatic activity of DPP-IV using this compound.
Reagents and Materials:
-
DPP-IV Enzyme (recombinant or purified)
-
This compound Substrate
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[4]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate
Procedure:
-
Reagent Preparation:
-
Prepare the DPP-IV Assay Buffer and bring it to room temperature.[2]
-
Prepare a stock solution of this compound in DMSO. Further dilute it to the desired working concentration in the Assay Buffer. A typical final concentration in the assay is 100 µM.[4]
-
Dilute the DPP-IV enzyme to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of the diluted DPP-IV enzyme solution.
-
Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer.[5]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to all wells.[7]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[5]
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over a period of 30-60 minutes, taking readings at regular intervals.[5]
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells (autohydrolysis of the substrate) from the rates of the sample wells to determine the enzyme-specific activity.[10]
-
DPP-IV Inhibitor Screening Assay
This protocol is designed to screen for and characterize inhibitors of DPP-IV.
Additional Reagents:
-
Test compounds (potential inhibitors)
-
Positive Control Inhibitor (e.g., Sitagliptin)[5]
-
Vehicle Control (e.g., DMSO in Assay Buffer)[5]
Procedure:
-
Reagent Preparation:
-
Prepare DPP-IV enzyme and this compound substrate as described in section 3.1.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Also, prepare a vehicle control.[5]
-
-
Assay Setup (in a 96-well plate, final volume of 100 µL): [7]
-
Test Wells: Add 10 µL of the diluted test compounds, 30 µL of Assay Buffer, and 10 µL of diluted DPP-IV enzyme.[7]
-
Positive Control Wells: Add 10 µL of the diluted positive control inhibitor, 30 µL of Assay Buffer, and 10 µL of diluted DPP-IV enzyme.[7]
-
100% Activity (Vehicle) Control Wells: Add 10 µL of the vehicle solution, 30 µL of Assay Buffer, and 10 µL of diluted DPP-IV enzyme.[7]
-
Blank (No Enzyme) Wells: Add 40 µL of Assay Buffer.[7]
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[5]
-
-
Enzymatic Reaction and Measurement:
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition using the following formula:[11] % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle)) * 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[12]
-
-
Visualizations
The following diagrams illustrate key pathways and workflows related to DPP-IV and the this compound assay.
Troubleshooting
Common issues encountered during DPP-IV assays and their potential solutions are outlined below.
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate instability or autohydrolysis. | Prepare fresh substrate solution before use and protect it from light. Subtract the fluorescence of a "no enzyme" control from all readings.[10] |
| High Variability in IC50 Values | Inconsistent pipetting, temperature fluctuations, or reagent degradation. | Use calibrated pipettes, ensure stable incubation temperatures, and prepare fresh enzyme and substrate solutions for each experiment.[10] |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Verify enzyme activity with a positive control. Avoid repeated freeze-thaw cycles of the enzyme stock.[10] |
| Apparent Decrease in Inhibitor Potency | High substrate concentration competing with the inhibitor. | Use a substrate concentration at or below the Km value (17.4 µM), especially for competitive inhibitors.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Utilization of Gly-Pro-AMC as a Fluorogenic Substrate for Fibroblast Activation Protein (FAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its expression is highly upregulated in the stromal fibroblasts of various pathological conditions, including cancer, fibrosis, and arthritis, while being virtually absent in healthy adult tissues. This differential expression profile makes FAP an attractive diagnostic marker and a promising therapeutic target. The enzymatic activity of FAP is a critical aspect of its biological function, and the use of specific fluorogenic substrates is paramount for its characterization and the screening of potential inhibitors. This technical guide provides an in-depth overview of Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) and its derivatives as substrates for FAP, detailing experimental protocols, quantitative data, and the signaling context of FAP activity.
Biochemical Principle
The assay for FAP activity using this compound is based on the enzymatic cleavage of the bond between the proline residue and the AMC fluorophore. Upon hydrolysis by FAP, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC liberation, measured by an increase in fluorescence intensity, is directly proportional to the FAP enzymatic activity. The fluorescence of AMC is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
It is crucial to acknowledge that other proteases, such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP), can also cleave this compound.[1] Therefore, when measuring FAP activity in complex biological samples, the use of specific inhibitors for these related enzymes is often necessary to ensure the specificity of the assay. N-terminal blocking groups, such as benzyloxycarbonyl (Z) or succinyl (Suc), are often added to the this compound substrate to improve specificity for FAP's endopeptidase activity over the exopeptidase activity of DPPs.[1]
Quantitative Data: Enzyme Kinetics
The efficiency of FAP in hydrolyzing this compound and its derivatives can be quantified by Michaelis-Menten kinetics. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic rate constant (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is given by the kcat/Kₘ ratio.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Gly-Pro Peptide | Human FAP | 140 ± 20 | 2.1 ± 0.1 | 15,000 | |
| Gly-Pro Peptide | Mouse FAP | 100 ± 20 | 3.5 ± 0.2 | 35,000 | |
| Z-Gly-Pro-AMC | Recombinant Human FAP | Data not available | Data not available | Data not available | |
| Suc-Gly-Pro-AMC | Recombinant Human FAP | Data not available | Data not available | Data not available |
Experimental Protocols
Preparation of Cell and Tissue Lysates
a) For Cultured Cells: [2][3][4]
-
Harvest cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail immediately before use. A general guideline is to use 100 µL of lysis buffer per 1 million cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate to ensure complete cell disruption and to shear DNA.
-
Centrifuge the lysate at 10,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
b) For Tissues: [5]
-
Excise the tissue of interest and wash briefly with ice-cold PBS to remove any blood.
-
On ice, mince the tissue into smaller pieces.
-
Add ice-cold lysis buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 10% glycerol, 1% Triton-X114) containing a protease inhibitor cocktail at a ratio of 1:10 (wet weight of tissue to total volume of buffer).[5]
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the upper lipid layer.
-
Determine the protein concentration of the lysate.
FAP Enzymatic Activity Assay
This protocol is adapted from various sources and can be optimized for specific experimental needs.[1][6]
Materials:
-
Recombinant FAP or cell/tissue lysate
-
Fluorogenic substrate: Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5[1]
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
-
AMC standard for calibration curve
Procedure:
-
Prepare a working solution of the substrate in Assay Buffer. A final concentration of 50-100 µM is a common starting point.[6]
-
Add a specific amount of protein from the cell/tissue lysate (e.g., 10-100 µg) or a known amount of recombinant FAP (e.g., 0.01 µg) to each well of the 96-well plate.[5][6]
-
For negative controls, include wells with lysate/recombinant FAP that has been heat-inactivated or wells containing a known FAP inhibitor. A substrate blank containing only Assay Buffer and the substrate should also be included to measure background fluorescence.
-
Bring the final volume in each well to a desired amount (e.g., 50 µL) with Assay Buffer.
-
Initiate the reaction by adding the substrate working solution to each well (e.g., 50 µL for a final volume of 100 µL).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) per minute to pmol of AMC released per minute.
-
Express the specific activity as pmol/min/µg of protein.
Visualizations
Experimental Workflow for FAP Activity Assay
Caption: Workflow for measuring FAP enzymatic activity.
FAP-Mediated Signaling in the Tumor Microenvironment
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. biomol.com [biomol.com]
- 4. Cell Lysate Preparation Protocol - FineTest ELISA Kit | FineTest Antibody [fn-test.com]
- 5. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Measuring Prolyl Endopeptidase Activity: An In-depth Technical Guide Using Gly-Pro-AMC
This guide provides a comprehensive overview of the principles, protocols, and data analysis for determining prolyl endopeptidase (PREP) activity using the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). It is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, inhibitor screening, and targeting PREP in various pathological contexts.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1] PREP specifically cleaves peptide bonds at the C-terminal side of proline residues within peptides shorter than approximately 30 amino acids.[2] Its involvement in various physiological processes has made it an attractive therapeutic target for a range of diseases, including neurological disorders, fibrosis, and certain cancers.
The enzymatic activity of PREP is commonly assayed using the fluorogenic substrate Z-Gly-Pro-AMC. PREP-mediated hydrolysis of this substrate liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme activity.[3] The rate of AMC release is directly proportional to the PREP activity in the sample.
Principle of the Assay
The this compound based assay relies on the enzymatic cleavage of the non-fluorescent substrate by PREP. The substrate, this compound, is designed to mimic a natural PREP target. Upon cleavage of the bond between the proline and AMC moieties, the AMC molecule is released. Free AMC is highly fluorescent, with an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm.[3] The increase in fluorescence intensity over time is monitored using a fluorescence plate reader and is directly proportional to the rate of the enzymatic reaction.
It is important to note that other proteases, such as Fibroblast Activation Protein (FAP), can also cleave this compound. Therefore, to ensure the specific measurement of PREP activity, it is often necessary to include a selective PREP inhibitor, such as Z-Pro-Prolinal, as a control.[4][5]
Data Presentation
Kinetic Parameters of Prolyl Endopeptidase
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The following table summarizes representative kinetic parameters for PREP from different sources with this compound as the substrate.
| Enzyme Source | Substrate | Km (µM) | Vmax (relative units) | Reference |
| Bovine Serum ZIP | Z-Gly-Pro-MCA | 54 | Not specified | [6] |
| Porcine Brain POP | Suc-Gly-Pro-AMC | 10-1000 (substrate inhibition kinetics) | Not specified | [7] |
| Not specified | Z-Gly-Pro-AMC | 20 | Not specified | [8] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Inhibitory Potency (IC50) of PREP Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table lists IC50 values for some common PREP inhibitors determined using the this compound assay.
| Inhibitor | Enzyme Source | IC50 | Reference |
| Z-Pro-Prolinal | Porcine PREP | 0.4 nM | [4] |
| Z-Pro-Prolinal | Leishmania infantum POP | 4.2 nM | [5] |
| Compound 13 | Canine Brain PEP | 2.3 nM | [9] |
| Compound 27 | Canine Brain PEP | ~0.5 nM | [9] |
| Compound 29 | Canine Brain PEP | ~0.5 nM | [9] |
| Compound 30 | Canine Brain PEP | ~0.5 nM | [9] |
| Compound 34 | Canine Brain PEP | ~0.5 nM | [9] |
| Compound 35 | Canine Brain PEP | ~0.5 nM | [9] |
| Prolyl Endopeptidase Inhibitor 2 | Not specified | 31.11 µM | [10] |
Experimental Protocols
General PREP Activity Assay
This protocol describes a standard procedure for measuring PREP activity in a sample (e.g., purified enzyme, cell lysate, or plasma).
Materials:
-
PREP enzyme source
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of this compound in Assay Buffer to the desired final concentration (e.g., 200 µM).[11]
-
Prepare the enzyme sample to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
PREP Inhibitor Screening Assay
This protocol outlines a method for determining the IC50 of a test compound against PREP.
Materials:
-
PREP enzyme
-
This compound substrate
-
Assay Buffer
-
Test compound (serial dilutions in a suitable solvent like DMSO)
-
Z-Pro-Prolinal (as a positive control inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and Z-Pro-Prolinal in Assay Buffer. The final DMSO concentration should be kept constant across all wells and typically below 1%.
-
-
Assay Setup:
-
To the wells of the microplate, add:
-
25 µL of Assay Buffer.
-
25 µL of the serially diluted test compound or control inhibitor.
-
Include a "vehicle control" with the same concentration of solvent (e.g., DMSO) used for the test compounds.
-
Include a "no-enzyme" control.
-
-
-
Pre-incubation:
-
Add 25 µL of the PREP enzyme solution to all wells except the "no-enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
-
Initiate Reaction:
-
Add 25 µL of the this compound substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically as described in the general activity assay protocol.
-
Data Analysis
Calculating Enzyme Velocity
-
Plot the Data: Plot the fluorescence intensity (RFU) against time (minutes) for each reaction.
-
Determine the Initial Velocity (V₀): Identify the linear portion of the curve (usually the first 10-15 minutes) and calculate the slope. This slope represents the initial velocity of the reaction (ΔRFU/min).
-
Correct for Background: Subtract the slope of the "no-enzyme" control from the slopes of all other reactions to correct for background fluorescence and non-enzymatic substrate hydrolysis.
Determining Km and Vmax
-
Vary Substrate Concentration: Perform the PREP activity assay with a range of this compound concentrations.
-
Calculate Initial Velocities: Determine the initial velocity (V₀) for each substrate concentration as described above.
-
Plot the Michaelis-Menten Curve: Plot V₀ against the substrate concentration.
-
Determine Km and Vmax: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[14] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) can be used, where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[15]
Calculating IC50
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Vᵢ / V₀)] * 100 where Vᵢ is the initial velocity in the presence of the inhibitor and V₀ is the initial velocity of the vehicle control.
-
Plot the Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50: Use a sigmoidal dose-response (variable slope) curve fit to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5]
Mandatory Visualizations
Signaling Pathways
Prolyl endopeptidase is implicated in several signaling pathways, including neuropeptide processing, neuroinflammation, and fibrosis.
Caption: PREP's role in the degradation of active neuropeptides.
Caption: PREP's involvement in neuroinflammatory processes.
Caption: PREP's association with the TGF-β signaling pathway in fibrosis.
Experimental Workflows
Caption: Experimental workflow for a general PREP activity assay.
Caption: Experimental workflow for PREP inhibitor screening.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence in "no-enzyme" control | 1. Autofluorescence of test compounds or buffers.[16] 2. Contaminated reagents or microplate. 3. Non-enzymatic hydrolysis of the substrate. | 1. Run a control with the compound alone to measure its intrinsic fluorescence and subtract this value. 2. Use fresh, high-quality reagents and clean equipment. 3. This is usually low but can be accounted for by subtracting the slope of the no-enzyme control. |
| Low or no signal | 1. Inactive enzyme or substrate. 2. Incorrect instrument settings (wavelengths, gain). 3. Suboptimal assay conditions (pH, temperature). | 1. Check the storage and handling of the enzyme and substrate. Use a positive control with known activity. 2. Verify the excitation and emission wavelengths for AMC (~380 nm and ~460 nm, respectively). Optimize the gain setting. 3. Ensure the assay buffer is at the optimal pH and the reaction is run at the correct temperature. |
| Inconsistent readings between replicates | 1. Pipetting errors. 2. Air bubbles in the wells. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Visually inspect the plate for bubbles before reading and remove them if present. 3. Ensure thorough mixing of reagents in the wells. |
| Non-linear reaction progress curve | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Ensure the enzyme is stable under the assay conditions. 3. Analyze only the initial linear phase of the reaction. |
| Apparent inhibition is not reproducible | 1. Fluorescence quenching by the test compound.[16] 2. Compound precipitation. | 1. Perform a quenching counter-assay to check if the compound absorbs light at the excitation or emission wavelengths of AMC. 2. Visually inspect the wells for any precipitation. Check the solubility of the compound in the assay buffer. |
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New potent prolyl endopeptidase inhibitors: synthesis and structure-activity relationships of indan and tetralin derivatives and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolyl endopeptidase inhibitor 2 | TargetMol [targetmol.com]
- 11. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. jasco-global.com [jasco-global.com]
- 16. benchchem.com [benchchem.com]
Understanding Gly-Pro-AMC Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic hydrolysis of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). This substrate is a valuable tool for the characterization and quantification of specific peptidase activities, particularly Dipeptidyl Peptidase-4 (DPP4), a significant therapeutic target. This document outlines the core mechanism of hydrolysis, details experimental protocols, presents key quantitative data, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of this compound Hydrolysis
The fundamental principle behind the use of this compound as a substrate lies in its enzymatic cleavage, which results in the release of a fluorescent reporter molecule. The substrate consists of a dipeptide, Glycyl-Proline, linked via an amide bond to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the AMC moiety is non-fluorescent. However, upon enzymatic hydrolysis of the amide bond between the proline residue and AMC, the highly fluorescent 7-amino-4-methylcoumarin is liberated.[1][2][3] The intensity of the resulting fluorescence is directly proportional to the rate of enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.
Several proline-specific peptidases can hydrolyze this compound. The most prominent of these is Dipeptidyl Peptidase-4 (DPP4), a serine protease that cleaves N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[4] DPP4 is a well-established therapeutic target, particularly in the context of type 2 diabetes, due to its role in the inactivation of incretin (B1656795) hormones.[4][5] Other enzymes capable of hydrolyzing this compound and its derivatives include prolyl endopeptidase (PREP)[1][2][6], Fibroblast Activation Protein (FAP)[2][6], and a newly identified Z-Pro-prolinal-insensitive peptidase (ZIP).[7]
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1][2][3][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound hydrolysis, including enzyme kinetics and typical assay concentrations.
Table 1: Enzyme Kinetic Parameters for this compound Hydrolysis
| Enzyme | Source | Km (µM) |
| Dipeptidyl Peptidase-4 (DPP4) | Human DPP4-expressing HEK293 cells | ~50 |
| Z-Pro-prolinal-insensitive peptidase (ZIP) | Bovine Serum | 54 |
| DPIV-like enzyme | - | 38.4 |
Table 2: Hydrolysis Rates of this compound in Different Systems
| System | Hydrolysis Rate |
| Recombinant human DPP4 | 24.3 µmol/min/mg |
| RPTEC/TERT1 cell lysate | 20.2 nmol/min/mg |
| HUVEC cell lysate | 0.58 nmol/min/mg |
Table 3: Typical this compound Assay Concentrations
| Parameter | Concentration Range |
| This compound (Kinetic Analysis) | 10 - 200 µM |
| This compound (Standard Assay) | 50 µM |
| Z-Gly-Pro-AMC (Plasma Assay) | 266 µM (final) |
Experimental Protocols
This section provides a detailed methodology for a typical this compound hydrolysis assay, primarily focused on the measurement of DPP4 activity. This protocol is a synthesis of methodologies reported in the literature.[1][2][5][9]
Reagents and Materials
-
This compound substrate
-
Enzyme source (e.g., purified enzyme, cell lysate, plasma sample)
-
Assay Buffer (e.g., 50 mM Glycine, pH 8.7, 1 mM EDTA[9]; or 50 mM Tris, pH 8.0, 100 mM NaCl[8])
-
96-well flat-bottom microplates (black plates are recommended for fluorescence assays)
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
DPP4 inhibitor (e.g., Sitagliptin) for specificity control[9][10]
Assay Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store at the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Dilute the this compound stock solution in the assay buffer to the desired final working concentration (e.g., 50 µM). Pre-heat the substrate solution to the reaction temperature.
-
Prepare the enzyme sample by diluting it in the assay buffer to a concentration that yields a linear rate of fluorescence increase over the desired measurement period.
-
-
Enzyme Reaction:
-
Pipette the diluted enzyme source into the wells of the 96-well microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., Sitagliptin) for a specified period (e.g., 15 minutes) at room temperature or the reaction temperature.[9]
-
Initiate the enzymatic reaction by adding the pre-heated this compound substrate solution to each well.
-
The total assay volume is typically 100 µL.[9]
-
-
Fluorescence Measurement:
-
Immediately place the microplate into the fluorescence plate reader.
-
Measure the fluorescence kinetically over a defined period (e.g., 10-30 minutes) at the appropriate excitation and emission wavelengths (~380 nm and ~460 nm, respectively).[1][2][9] The signal should increase linearly over the initial phase of the reaction.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
The rate of hydrolysis can be calculated by converting the relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.
-
For kinetic analysis, plot the reaction rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
The following diagrams illustrate the core signaling pathway of this compound hydrolysis and a typical experimental workflow.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Caption: Workflow for a typical this compound hydrolysis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorogenic Substrate Gly-Pro-AMC: Applications in DPP-IV Research and Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), a critical tool for researchers, scientists, and drug development professionals. This document details its spectral properties, its application in enzyme kinetics, and standardized protocols for its use in high-throughput screening for inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes.
Core Principles and Applications
This compound is a non-fluorescent dipeptide substrate that, upon cleavage by specific proteases, liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for enzyme kinetics.
The primary application of this compound is in the study of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] This enzyme plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-IV, the bioavailability of these hormones is increased, leading to enhanced insulin (B600854) secretion and improved glycemic control.[1][2] Consequently, DPP-IV inhibitors have emerged as a significant class of oral antidiabetic agents.[1][2]
The fluorometric assay using this compound offers superior sensitivity compared to colorimetric methods, making it ideal for high-throughput screening (HTS) of potential DPP-IV inhibitors.[3]
Spectral and Quantitative Data
The spectral characteristics of this compound and its fluorescent product, AMC, are fundamental to its application. The substrate itself is largely non-fluorescent. However, upon enzymatic cleavage, the liberated AMC exhibits distinct excitation and emission maxima.
| Parameter | Value | Reference |
| This compound Excitation Wavelength | 350-360 nm | [1][4] |
| 340-360 nm | [5] | |
| 350 nm | [6] | |
| This compound Emission Wavelength | 450-465 nm | [1][4] |
| 440-460 nm | [5] | |
| 450 nm | [6] | |
| Z-Gly-Pro-AMC Excitation Wavelength | 380 nm | [7][8] |
| 341 nm | [9][10] | |
| Z-Gly-Pro-AMC Emission Wavelength | 465 nm | [7][8] |
| 460 nm | [8] | |
| 441 nm | [9][10] | |
| Free AMC Excitation Wavelength | 380 nm | [11] |
| Free AMC Emission Wavelength | 460 nm | [11] |
Note: Z-Gly-Pro-AMC is a related substrate also used for prolyl endopeptidases.[7][9]
Experimental Protocols
The following protocols are generalized from standard methodologies for DPP-IV activity and inhibitor screening assays using this compound.
DPP-IV Activity Assay
This protocol measures the baseline activity of a DPP-IV enzyme preparation.
Materials:
-
This compound substrate[4]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[4]
-
96-well microplate (white or black for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a 10X stock with HPLC-grade water.[4]
-
Reconstitute and dilute the DPP-IV enzyme in 1X Assay Buffer to the desired concentration. Keep the enzyme on ice.[1][4]
-
Prepare the this compound substrate solution in 1X Assay Buffer. A typical final concentration in the assay is 100 µM.[4]
-
-
Assay Reaction:
-
To each well of the microplate, add the diluted DPP-IV enzyme solution.
-
Include control wells:
-
Background Control: Assay Buffer without enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][4]
-
Readings can be taken kinetically over a period of 20-30 minutes or as an endpoint measurement after a fixed incubation time (e.g., 30 minutes at 37°C).[3]
-
DPP-IV Inhibitor Screening Assay
This protocol is designed to identify and characterize potential inhibitors of DPP-IV.
Materials:
-
All materials from the DPP-IV Activity Assay.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Sitagliptin).[4]
Procedure:
-
Reagent Preparation: As described in the DPP-IV Activity Assay protocol.
-
Assay Reaction:
-
To each well of the microplate, add the test compound at various concentrations.
-
Include control wells:
-
100% Activity Control (Vehicle Control): DPP-IV enzyme with solvent (e.g., DMSO) but no inhibitor.
-
Positive Control: DPP-IV enzyme with a known inhibitor (e.g., Sitagliptin).
-
Background Control: Assay Buffer with substrate but no enzyme.
-
-
Add the diluted DPP-IV enzyme solution to all wells except the background control.
-
Pre-incubate the plate with the enzyme and compounds for 10-15 minutes at 37°C to allow for inhibitor binding.[7]
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
-
Measurement:
-
Measure fluorescence as described in the DPP-IV Activity Assay protocol.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving DPP-IV and the general workflow for a DPP-IV inhibitor screening assay.
Caption: DPP-IV's role in the incretin pathway and glucose metabolism.
Caption: Workflow for a high-throughput DPP-IV inhibitor screening assay.
References
- 1. abcam.com [abcam.com]
- 2. DPP (IV) Inhibitor Screening Assay Kit - Applications - CAT N°: 700210 [bertin-bioreagent.com]
- 3. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Synthesis of Gly-Pro-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive and widely utilized fluorogenic substrate for the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction, by cleaving N-terminal dipeptides from polypeptides with a proline or alanine (B10760859) residue at the penultimate position. The enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent this compound molecule liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), enabling a direct and continuous assay of DPP-IV activity. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical properties, and the experimental protocols for its use in enzymatic assays.
Physicochemical and Spectroscopic Properties
This compound is a synthetic peptide derivative with specific properties that make it an excellent tool for biochemical assays. A summary of its key characteristics is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₁₉N₃O₄ |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 115035-46-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Excitation Wavelength (λex) | 340-360 nm |
| Emission Wavelength (λem) | 440-460 nm |
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This involves the sequential coupling of glycine (B1666218) and proline to form the dipeptide, which is then conjugated to 7-amino-4-methylcoumarin (AMC). Protecting groups are used throughout the synthesis to prevent unwanted side reactions. A common approach involves the use of a Boc (tert-butyloxycarbonyl) protecting group for the N-terminus of the amino acids.
Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a representative solution-phase synthesis of this compound.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
7-Amino-4-methylcoumarin (AMC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphorous oxychloride (POCl₃)
-
Pyridine
Step 1: Synthesis of Boc-Gly-Pro-OMe
-
To a solution of Boc-Gly-OH (1 equivalent) and NHS (1.1 equivalents) in DMF, add DCC (1.1 equivalents) at 0°C.
-
Stir the mixture for 2-4 hours at 0°C, allowing the formation of Boc-Gly-OSu.
-
In a separate flask, dissolve H-Pro-OMe·HCl (1 equivalent) in DMF and neutralize with TEA (1.1 equivalents).
-
Add the neutralized proline solution to the Boc-Gly-OSu mixture and stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with water and extract with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain Boc-Gly-Pro-OMe.
Step 2: Saponification of Boc-Gly-Pro-OMe
-
Dissolve the Boc-Gly-Pro-OMe in a mixture of methanol (B129727) and water.
-
Add 1N NaOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield Boc-Gly-Pro-OH.
Step 3: Coupling of Boc-Gly-Pro-OH with 7-Amino-4-methylcoumarin
-
In a flask containing anhydrous pyridine, dissolve Boc-Gly-Pro-OH (1 equivalent).
-
Cool the solution to 0°C and slowly add phosphorous oxychloride (1.1 equivalents).[1]
-
Stir the mixture at 0°C for 30 minutes.
-
Add 7-amino-4-methylcoumarin (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of DCM/methanol) to obtain Boc-Gly-Pro-AMC.
Step 4: Deprotection of Boc-Gly-Pro-AMC
-
Dissolve the purified Boc-Gly-Pro-AMC in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess TFA in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to yield this compound as a TFA salt.
Purification and Characterization:
The final product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. Characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of this compound.
Synthesis and Enzymatic Cleavage Workflow
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Caption: Solution-phase synthesis workflow for this compound.
Caption: Enzymatic cleavage of this compound by DPP-IV.
Experimental Protocol: DPP-IV Activity Assay
This protocol provides a general method for measuring DPP-IV activity using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DPP-IV enzyme solution
-
Test compounds (inhibitors or activators)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
In the wells of the 96-well plate, add the following:
-
Assay buffer
-
Test compound or vehicle control
-
DPP-IV enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
Data Analysis:
The enzymatic activity can be calculated from the linear range of the fluorescence signal over time. For inhibitor studies, IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound remains an invaluable tool for researchers in both academic and industrial settings. Its straightforward synthesis, coupled with its high sensitivity as a fluorogenic substrate, allows for the robust and efficient screening of DPP-IV inhibitors and the detailed characterization of this important enzyme. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the synthesis and application of this key biochemical reagent.
References
Introduction: The Principle of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are indispensable tools in biochemical and pharmaceutical research for the sensitive and continuous measurement of protease activity. These molecules consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorophore. A key feature of these substrates is that the fluorophore's quantum yield is significantly quenched when it is part of the intact peptide. Upon enzymatic cleavage of the amide bond between the peptide and the fluorophore, the unquenched fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. This "turn-on" signal provides a direct and real-time measure of enzyme kinetics, making these substrates ideal for high-throughput screening of enzyme inhibitors and detailed mechanistic studies.
This guide focuses on Gly-Pro-AMC, a widely used fluorogenic substrate, and its derivatives. It provides a comprehensive overview of their target enzymes, detailed experimental protocols, and the broader context of their application in studying cellular signaling pathways.
This compound and Its Derivatives: Core Substrates and Target Enzymes
This compound and its N-terminally blocked variants, such as Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, are cornerstone reagents for assaying the activity of several proline-specific serine proteases. The 7-amino-4-methylcoumarin (B1665955) (AMC) moiety serves as the fluorogenic reporter group. In its conjugated, non-fluorescent state, the substrate has an excitation maximum around 341-350 nm and emits weakly. Upon cleavage, the liberated, highly fluorescent AMC molecule exhibits a significant shift in its spectral properties, with an excitation maximum around 380 nm and a strong emission maximum at approximately 440-460 nm.[1][2][3]
The primary enzymes targeted by these substrates are:
-
Dipeptidyl Peptidase IV (DPPIV/CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, making it a major therapeutic target for type 2 diabetes.[4] The standard substrate for DPPIV is This compound .
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in tumors and sites of wound healing.[5] It possesses both dipeptidyl peptidase and endopeptidase activity and is a target for cancer therapy and diagnostics. FAP is typically assayed using the N-terminally blocked substrate Z-Gly-Pro-AMC to differentiate its endopeptidase activity from the exopeptidase activity of DPPIV.[5]
-
Prolyl Endopeptidase (PREP or POP): A cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[6] It is involved in the metabolism of neuropeptides and peptide hormones. Like FAP, PREP is assayed using Z-Gly-Pro-AMC .[6][7]
Data Presentation: Quantitative Comparison of Substrates and Enzymes
For researchers designing experiments and interpreting results, a clear understanding of the kinetic parameters and photophysical properties of these substrates is essential.
Photophysical Properties of Common Fluorophores
The choice of fluorophore can significantly impact assay sensitivity and susceptibility to interference. While AMC is the most common fluorophore for these peptides, other options are available.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| AMC (7-Amino-4-methylcoumarin) | ~341-380 | ~440-460 | Strong blue fluorescence, high sensitivity, well-established.[2][3] |
| ACC (7-Amino-4-carbamoylmethylcoumarin) | ~350 | ~450 | ~3-fold higher quantum yield than AMC, allowing for lower substrate and enzyme concentrations.[8] |
| Rhodamine 110 | ~497-498 | ~520 | Red-shifted spectra reduce background fluorescence from biological matrices and synthetic compounds.[9] |
Kinetic Parameters of Enzyme-Substrate Interactions
The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) are critical for defining the affinity and efficiency of an enzyme for its substrate. The catalytic efficiency (kcat/Km) is a useful metric for comparing different substrates or enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Porcine DPPIV | This compound | 4.578 | Value not specified | Value not specified | 8.0[10] |
| Human DPPIV | Gly-Pro-pNA* | 691.9 | Value not specified | Value not specified | ~7.2-8.0[11][12] |
| Prolyl Endopeptidase | Z-Gly-Pro-AMC | 20 | Value not specified | Value not specified | 7.0[13] |
| Bovine Serum Peptidase | Z-Gly-Pro-AMC | 54 | Value not specified | Value not specified | 7.4-8.0[14] |
| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ | Value not specified[15] |
*Note: Data for the chromogenic substrate Gly-Pro-pNA is included for DPPIV as a reference.
Experimental Protocols
The following sections provide detailed methodologies for common experiments using this compound and its derivatives.
Preparation of Stock Solutions
Proper preparation and storage of substrate stock solutions are critical for reproducible results.
-
Substrate: Weigh out the powdered this compound or Z-Gly-Pro-AMC.
-
Solvent: Dissolve the substrate in 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, typically 10-20 mM.[16] Ensure complete dissolution; gentle warming or vortexing may be required.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[16] The substrate is light-sensitive.
Standard Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a purified enzyme.
Materials:
-
Purified Enzyme (DPPIV, FAP, or PREP)
-
Substrate Stock Solution (e.g., 10 mM Z-Gly-Pro-AMC in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5 for FAP)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare the final assay buffer.
-
Dilute the enzyme to the desired working concentration (e.g., 0.2 µg/mL for FAP) in assay buffer. Keep on ice.
-
Dilute the substrate stock solution to the desired final working concentration (e.g., 100 µM for Z-Gly-Pro-AMC) in assay buffer.
-
-
Set up the Assay Plate:
-
Enzyme Wells: Add 50 µL of the diluted enzyme solution to the appropriate wells.
-
Substrate Blank Wells: Add 50 µL of assay buffer (without enzyme) to at least three wells. This is crucial for background fluorescence subtraction.
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 5-30 minutes), with readings taken every 1-5 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the substrate blank wells from all enzyme-containing wells at each time point.
-
Determine the reaction velocity (Vmax) from the linear portion of the fluorescence versus time plot (RFU/min).
-
To calculate specific activity (pmol/min/µg), a standard curve using free AMC of known concentrations must be generated to convert the relative fluorescence units (RFU) to moles of product formed.
-
Inhibitor Screening Assay
This protocol is adapted for screening potential inhibitors of a target enzyme.
Procedure:
-
Prepare Reagents: As described in section 4.2.
-
Set up the Assay Plate:
-
100% Activity Wells (Positive Control): Add 30 µL of assay buffer, 10 µL of diluted enzyme, and 10 µL of solvent (the same solvent used for the inhibitor, e.g., DMSO) to three wells.
-
Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted enzyme, and 10 µL of the test inhibitor (at various concentrations) to the sample wells.
-
Background Wells (Blank): Add 40 µL of assay buffer and 10 µL of solvent to three wells.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate at the assay temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Measure fluorescence kinetically as described in section 4.2.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control wells (after background subtraction).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Mandatory Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Enzymatic Cleavage of this compound
Caption: Mechanism of fluorescence generation by protease cleavage of this compound.
Experimental Workflow for an Enzyme Activity Assay
Caption: Step-by-step workflow for a typical fluorogenic protease activity assay.
DPPIV Signaling Pathway Involvement
Caption: DPPIV modulates the IGF-1 signaling pathway by cleaving active IGF-1.[17]
FAP Signaling in Cancer-Associated Fibroblasts
Caption: FAP promotes an immunosuppressive tumor microenvironment via STAT3-CCL2 signaling in CAFs.[18]
Conclusion
This compound and its related fluorogenic peptides are powerful and versatile reagents for the study of proline-specific proteases. Their high sensitivity and the continuous nature of the assay format make them particularly suitable for enzyme kinetics, inhibitor screening, and diagnostic applications. By understanding the specific properties of these substrates, their target enzymes, and the appropriate experimental protocols, researchers can effectively leverage these tools to advance our understanding of complex biological processes and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shop.bachem.com [shop.bachem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Downregulation of Signaling-active IGF-1 by Dipeptidyl Peptidase IV (DPP-IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: Gly-Pro-AMC Fluorogenic Assay
Introduction
The Gly-Pro-AMC (Glycyl-L-Proline 7-amido-4-methylcoumarin) assay is a highly sensitive and widely used fluorogenic method for detecting the activity of specific proteases. The substrate consists of the dipeptide Gly-Pro linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide bond, the AMC moiety is released, producing a strong fluorescent signal that can be easily quantified.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the this compound substrate. Specific proteases recognize and cleave the peptide bond between the proline residue and the AMC group. This cleavage liberates the free AMC, which is highly fluorescent upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity. The fluorescence is typically measured with an excitation wavelength in the range of 350-380 nm and an emission wavelength in the range of 450-465 nm.[1][2][3] This method offers greater sensitivity compared to colorimetric assays.[4]
Target Enzymes and Applications
The this compound substrate is primarily used to measure the activity of Dipeptidyl Peptidase IV (DPP4) and is also applicable for other proteases with similar substrate specificity, such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP).[4][5]
-
Dipeptidyl Peptidase IV (DPP4): Also known as CD26, DPP4 is a serine exopeptidase involved in numerous physiological processes.[3] It plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones like GLP-1, making it a major therapeutic target for type 2 diabetes.[2][4] The this compound assay is extensively used for screening DPP4 inhibitors, which are a class of oral antidiabetic drugs.[2]
-
Fibroblast Activation Protein (FAP): FAP is a serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. Its specific expression makes it a target for cancer therapy and diagnostics. Suc-Gly-Pro-AMC is noted as a FAP-specific substrate.[5]
-
Prolyl Endopeptidase (PREP): PREP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues. It is implicated in neurological disorders and other physiological processes.[1]
The assay's simplicity and high-throughput compatibility make it ideal for drug discovery, enzyme characterization, and clinical research.[4]
Enzymatic Reaction Pathway
The diagram below illustrates the core enzymatic reaction of the this compound assay, where the DPP4 enzyme cleaves the non-fluorescent substrate to release a fluorescent product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for performing the this compound assay, compiled from various protocols.
| Parameter | Value | Source(s) |
| Wavelengths | ||
| Excitation (Ex) | 350 - 380 nm | [1][2][3] |
| Emission (Em) | 450 - 465 nm | [1][2][3] |
| Reagents & Concentrations | ||
| Assay Buffer (1X) | 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0 | [2][6] |
| Substrate Stock Solution | 5 mM in DMSO | [2][6] |
| Substrate Final Concentration | 50 µM - 250 µM (Varies by enzyme and protocol) | [1][5][7] |
| AMC Standard Stock | 1 mM in DMSO | [3][8] |
| Assay Conditions | ||
| Plate Type | Black 96-well plate with a clear bottom | [3] |
| Final Assay Volume | 100 µL | [2][6] |
| Incubation Temperature | 37°C | [2][3] |
| Incubation Time | 30 minutes (Endpoint) or 5-minute intervals (Kinetic) | [2][3] |
Experimental Protocols
This section provides a detailed methodology for measuring protease activity using the this compound substrate.
1. Materials and Reagents Required
-
This compound substrate (e.g., from AAT Bioquest, MedChemExpress)[4][7]
-
Recombinant or purified enzyme (e.g., human DPP4)
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[6]
-
7-Amino-4-methylcoumarin (AMC) standard[3]
-
Inhibitor (e.g., Sitagliptin for DPP4) for positive control[3]
-
Solvent (e.g., DMSO, or the same solvent used for inhibitors)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
-
Multichannel pipettes
-
Incubator set to 37°C
2. Reagent Preparation
-
1X Assay Buffer: If using a 10X stock, dilute it with HPLC-grade water to a 1X concentration. For example, mix 3 mL of 10X buffer with 27 mL of water.[6] Equilibrate to room temperature before use.
-
Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme to the desired concentration using 1X Assay Buffer. Keep the diluted enzyme on ice until use. The optimal concentration should be determined empirically but is often in the low ng/mL range.
-
Substrate Solution: Prepare a stock solution of this compound (e.g., 5 mM) in DMSO.[6] Just before use, dilute the stock solution in 1X Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). Protect from light.
-
AMC Standard Curve: Prepare a 10 µM AMC standard solution by diluting the 1 mM stock in 1X Assay Buffer.[3] From this, create a series of standards (e.g., 0, 20, 40, 60, 80, 100 pmole/well) by adding appropriate volumes to wells and bringing the total volume to 100 µL with Assay Buffer.[3]
-
Inhibitor/Compound Solutions: Dissolve test compounds and control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with 1X Assay Buffer to the desired concentrations.
3. Assay Procedure (96-Well Plate Format)
The final volume in all wells should be 100 µL.[2]
-
Plate Setup: Design the plate layout, including wells for:
-
Blank/Background: 50 µL Assay Buffer + 50 µL Substrate Solution (no enzyme).[9]
-
100% Activity Control: 40 µL Assay Buffer + 10 µL Enzyme Solution + 50 µL Substrate Solution.
-
Inhibitor Positive Control: 30 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Control Inhibitor + 50 µL Substrate Solution.[6]
-
Test Compound Wells: 30 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Test Compound + 50 µL Substrate Solution.[6]
-
-
Reaction Setup:
-
Add Assay Buffer, enzyme, and inhibitor/test compound solutions to the appropriate wells as per the layout. The total volume should be 50 µL.
-
Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.[1]
-
-
Initiate Reaction: Add 50 µL of the Substrate Solution to all wells to start the reaction.[2] Mix the contents of the wells using a plate shaker.
-
Incubation: Cover the plate to protect it from light and incubate at 37°C.[2]
-
Fluorescence Measurement: Read the fluorescence intensity (RFU) using an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[2][3]
4. Data Analysis
-
Background Subtraction: Subtract the average RFU of the Blank wells from the RFU of all other wells.
-
Enzyme Activity Calculation (using AMC Standard Curve):
-
Plot the RFU of the AMC standards against their concentration (pmole/well) to generate a standard curve.
-
Use the linear equation from the standard curve to convert the background-subtracted RFU of the samples into the amount of AMC produced (in pmoles).
-
Calculate the enzyme activity (pmol/min) by dividing the amount of AMC produced by the incubation time in minutes.
-
-
Inhibition Calculation:
-
Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (RFU of Test Compound / RFU of 100% Activity Control)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram provides a visual overview of the this compound experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gly-Pro-AMC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate used for the detection of certain serine proteases. Its utility in cell-based assays makes it a valuable tool for studying enzyme activity directly in a cellular context, which is crucial for understanding physiological processes and for drug development. When cleaved by a target enzyme, the non-fluorescent this compound releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be measured to quantify enzyme activity.
The primary targets for this compound include Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP).[1][2] These enzymes are involved in a variety of biological processes, including immune regulation, signal transduction, glucose metabolism, and tumor progression.[1] This makes this compound a key reagent in research areas such as diabetes, oncology, and immunology.
Mechanism of Action
The enzymatic cleavage of the dipeptide Gly-Pro from the AMC fluorophore is the core of the assay. In its intact form, this compound exhibits minimal fluorescence. Upon enzymatic hydrolysis of the amide bond between the proline residue and the AMC moiety, the free AMC is liberated. Free AMC is highly fluorescent, with an excitation maximum around 350-380 nm and an emission maximum in the range of 440-465 nm.[3] The rate of fluorescence increase is directly proportional to the enzyme activity.
Core Applications in Cell Culture
-
Quantification of cell surface DPP-IV/CD26 activity: DPP-IV is expressed on the surface of various cell types, including epithelial, endothelial, and lymphoid cells.[1] this compound allows for the direct measurement of its enzymatic activity on intact, live cells.
-
Assessment of Fibroblast Activation Protein (FAP) activity: FAP is a key marker of cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[4][5] Measuring FAP activity in cell culture models is critical for cancer research and the development of FAP-targeted therapies.
-
Screening for enzyme inhibitors: The assay is well-suited for high-throughput screening (HTS) of potential inhibitors of DPP-IV, FAP, and other related enzymes.[1]
-
Studying enzyme kinetics and regulation: The real-time nature of the fluorescent readout allows for kinetic studies of enzyme activity in response to various stimuli or inhibitors.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for using this compound and its variants in enzymatic assays.
Table 1: Spectroscopic Properties
| Compound | Excitation (nm) | Emission (nm) |
| This compound | 350 - 380 | 440 - 465 |
| Z-Gly-Pro-AMC | 380 | 460 |
| AMC (free) | 340 - 360 | 440 - 460 |
Table 2: Recommended Substrate Concentrations for Different Enzymes
| Enzyme Target | Substrate | Recommended Concentration | Cell Type / System | Reference |
| DPP-IV | This compound | 50 µM | Caco-2 cells | [6] |
| DPP-IV | H-Gly-Pro-AMC | 65 µM | Recombinant DPP4 | [7] |
| FAP | Z-Gly-Pro-AMC | 50 µM | Recombinant Human FAP | [8] |
| FAP | Suc-Gly-Pro-AMC | 25 µM | U87MG cells | [2] |
| PREP | Z-Gly-Pro-AMC | 266 µM | Plasma | [9] |
Experimental Protocols
Protocol 1: In Situ Measurement of DPP-IV Activity in Adherent Caco-2 Cells
This protocol is adapted from a study on human intestinal Caco-2 cells and is suitable for measuring cell-surface DPP-IV activity.[6]
Materials:
-
Caco-2 cells
-
96-well black, clear-bottom tissue culture plates
-
This compound hydrobromide
-
Phosphate-Buffered Saline (PBS)
-
DPP-IV inhibitor (e.g., Sitagliptin) for control
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Culture for 2 days to reach confluence.[6]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM).[6]
-
Prepare a solution of a known DPP-IV inhibitor in PBS to be used as a negative control.
-
-
Assay:
-
Gently wash the cell monolayer twice with PBS.
-
For inhibitor controls, pre-incubate the cells with the inhibitor solution for 15-30 minutes at 37°C.
-
To initiate the reaction, add the this compound solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350 nm and an emission wavelength of 450 nm.[6]
-
The rate of fluorescence increase (RFU/min) is proportional to the DPP-IV activity.
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (PBS + this compound, no cells).[10]
-
Calculate the initial rate of the reaction from the linear portion of the kinetic curve.
-
Compare the rates of fluorescence increase between different experimental conditions.
-
Protocol 2: Measurement of FAP Activity in Cell Lysates
This protocol is designed for measuring the total FAP activity within a cell population.
Materials:
-
Cultured cells (e.g., cancer-associated fibroblasts)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding those that inhibit serine proteases)
-
Z-Gly-Pro-AMC
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)[8]
-
FAP inhibitor for control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Preparation:
-
Dilute the cell lysate to a suitable concentration in the assay buffer.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute to the final working concentration (e.g., 50-100 µM) in the assay buffer just before use.[8]
-
-
Assay:
-
Add the diluted cell lysate to the wells of a 96-well black plate.
-
For inhibitor controls, pre-incubate the lysate with a FAP inhibitor for 10-15 minutes.[4]
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution.
-
-
Measurement:
-
Data Analysis:
-
Calculate the specific activity as pmol of AMC released per minute per µg of total protein. A standard curve using free AMC can be used for quantification.[8]
-
Visualizations
Signaling Pathway and Mechanism
Caption: Enzymatic cleavage of this compound by DPP-IV or FAP.
Experimental Workflow for Cell-Based Assay
Caption: General workflow for a cell-based this compound assay.
Logical Relationship for Data Interpretation
Caption: Logical flow for analyzing this compound assay data.
Important Considerations
-
Substrate Specificity: While this compound is a good substrate for DPP-IV and FAP, other proteases may also cleave it.[11] It is crucial to use specific inhibitors to confirm the identity of the enzyme responsible for the measured activity in your cell system.
-
Background Fluorescence: this compound can have some background fluorescence. It is essential to include a "no enzyme" or "inhibitor" control to determine and subtract the background signal.[10]
-
Solubility and Storage: this compound is typically dissolved in DMSO to make a stock solution. Store stock solutions at -20°C or -80°C, protected from light.[9] Avoid repeated freeze-thaw cycles.
-
Cell Culture Media: Phenol (B47542) red in some culture media can interfere with fluorescence measurements. It is advisable to perform the assay in a phenol red-free buffer like PBS or a specialized assay buffer.
-
Antibiotics in Culture: Be aware that some antibiotics used in cell culture can have off-target effects on cellular processes and gene expression, which could potentially influence the activity of the enzymes being studied.[12]
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gly-Pro-AMC for Dipeptidyl Peptidase IV (DPP-IV) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2][3][4] It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][3] Notably, DPP-IV is a key enzyme in the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), making it a significant therapeutic target for type 2 diabetes.[2][3][5] Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive and specific fluorogenic substrate widely utilized for the measurement of DPP-IV activity.[1][3][6][7] This application note provides detailed protocols for using this compound in DPP-IV activity assays, including inhibitor screening and kinetic analysis.
The assay principle is based on the enzymatic cleavage of the non-fluorescent substrate, H-Gly-Pro-AMC, by DPP-IV. This reaction releases the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. The fluorescence intensity is directly proportional to the enzyme activity.[1][4][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the DPP-IV activity assay using this compound.
| Parameter | Value | Source(s) |
| Excitation Wavelength | 350-360 nm | [1][2][6][8] |
| Emission Wavelength | 450-465 nm | [1][2][6][8] |
| Substrate (this compound) Final Concentration | 50 - 200 µM | [9][10] |
| Km for this compound | 17.4 µM - 210.6 µM | [6] |
| Vmax | Varies with enzyme concentration | [9] |
| Incubation Temperature | 37 °C | [1][2][6][8] |
| Incubation Time | 20 - 60 minutes | [1][3][11] |
| Sitagliptin IC50 (in situ Caco-2 cells) | 0.6 µM | [10] |
| Sitagliptin IC50 (human serum) | 0.2 µM | [10] |
| Diprotin A IC50 (porcine serum) | 8.62 µM | [12] |
Experimental Protocols
Materials and Reagents
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
96-well black, flat-bottom microplate[4]
-
Fluorescence microplate reader[4]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Standard DPP-IV Activity Assay
This protocol is designed to measure the baseline activity of a DPP-IV enzyme preparation.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted DPP-IV enzyme solution to the wells.
-
For background control wells, add 10 µL of Assay Buffer instead of the enzyme solution.
-
Initiate the reaction by adding 40 µL of the Substrate Solution to all wells. The final volume should be 100 µL.
-
Cover the plate and incubate at 37°C for 30 minutes, protected from light.[1][8]
-
-
Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from the fluorescence of the enzyme-containing wells to determine the net fluorescence.
-
The net fluorescence is proportional to the DPP-IV activity.
-
Protocol 2: DPP-IV Inhibitor Screening Assay
This protocol is adapted for screening potential DPP-IV inhibitors.
-
Reagent Preparation:
-
Prepare Assay Buffer, diluted DPP-IV enzyme, and Substrate Solution as described in Protocol 1.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to various concentrations in Assay Buffer.
-
-
Assay Procedure:
-
Measurement:
-
Read the fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Activity of 100% Initial Activity) - (Activity of Inhibitor)] / (Activity of 100% Initial Activity) * 100[6]
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
DPP-IV Enzymatic Reaction Workflow
The following diagram illustrates the enzymatic cleavage of this compound by DPP-IV, leading to the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound by DPP-IV.
DPP-IV Inhibitor Screening Workflow
This diagram outlines the logical steps involved in screening for DPP-IV inhibitors.
Caption: Workflow for DPP-IV inhibitor screening assay.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 3. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.com [abcam.com]
- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. acu.edu.in [acu.edu.in]
Application Notes and Protocols for Gly-Pro-AMC Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro-AMC fluorogenic substrate is a powerful tool for studying the enzymatic activity of post-proline cleaving peptidases, a class of enzymes implicated in a wide range of physiological and pathological processes. This application note provides detailed protocols for setting up and performing kinetic assays using this compound and its N-terminally blocked analogue, Z-Gly-Pro-AMC.
These substrates are particularly useful for characterizing the activity of Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP), two key drug targets. DPP4 is a critical regulator of glucose homeostasis, making it a target for type 2 diabetes therapies.[1][2] FAP is overexpressed in the stroma of many cancers and is a target for novel anti-cancer agents.[3][4]
The assay principle is based on the enzymatic cleavage of the amide bond between the Gly-Pro dipeptide and the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact substrate form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1] The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Signaling Pathway and Reaction Mechanism
The core of the assay is the enzymatic hydrolysis of the this compound substrate. The diagram below illustrates the reaction mechanism.
Caption: Enzymatic cleavage of this compound substrate.
Materials and Reagents
Quantitative Data Summary
| Reagent/Material | Supplier Example | Catalog # Example | Typical Stock Concentration | Typical Final Concentration |
| Enzymes | ||||
| Recombinant Human DPP4 | R&D Systems / Sigma-Aldrich | 1180-SE / MAK088 | Varies | 1-2 µL of stock/well |
| Recombinant Human FAP | R&D Systems | 3715-SE | 0.2 µg/mL | 0.010 µ g/well |
| Substrates | ||||
| H-Gly-Pro-AMC | Sigma-Aldrich / Abcam | MAK088B / ab133081 | 5 mM in DMSO | 50-200 µM |
| Z-Gly-Pro-AMC | Bachem / MedChemExpress | I-1145 / HY-D1670 | 10 mM in DMSO | 50-100 µM |
| Controls & Standards | ||||
| Sitagliptin (DPP4 Inhibitor) | Sigma-Aldrich | MAK088E | 1 mM | 10 µL of stock/well |
| FAP Inhibitor (e.g., ARI-3099) | Varies | Varies | 10 mM | Varies (for IC50) |
| AMC Standard | Sigma-Aldrich | A-9891 | 1 mM in DMSO | 0-100 pmol/well |
| Buffers & Plates | ||||
| DPP4 Assay Buffer | Sigma-Aldrich | MAK088A | 1X | 1X |
| FAP Assay Buffer | R&D Systems | (user prepared) | 1X | 50 mM Tris, 1M NaCl, pH 7.5 |
| 96-well black, flat-bottom plate | Nunc / Fisher Scientific | 475515 / 12-565-500 | N/A | N/A |
Experimental Protocols
General Assay Workflow
The diagram below outlines the general workflow for performing a this compound kinetic assay, from preparation to data analysis.
Caption: General workflow for a kinetic enzyme assay.
Protocol 1: DPP4 Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring DPP4 activity and screening for inhibitors.[1]
-
Reagent Preparation:
-
AMC Standard Curve: Prepare a 10 µM AMC solution by diluting the 1 mM stock. Add 0, 2, 4, 6, 8, and 10 µL of the 10 µM solution to a 96-well plate to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well. Adjust the volume of each well to 100 µL with DPP4 Assay Buffer.[1]
-
DPP4 Enzyme: Dilute the DPP4 enzyme stock in DPP4 Assay Buffer to the desired concentration.
-
DPP4 Substrate: Dilute the H-Gly-Pro-AMC stock solution in DPP4 Assay Buffer to a final concentration of 100-400 µM (for a 2X working solution).
-
Inhibitors: Prepare serial dilutions of test compounds (inhibitors) in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of DPP4 enzyme solution to the wells of a 96-well black plate.
-
For inhibitor screening, add 10 µL of the inhibitor solution or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
To initiate the reaction, add 50 µL of the 2X H-Gly-Pro-AMC substrate solution to each well. The final volume should be 100-110 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Measurement:
Protocol 2: FAP Activity Assay
This protocol is designed to measure the activity of Fibroblast Activation Protein, which shows a preference for N-terminally blocked substrates.[7]
-
Reagent Preparation:
-
AMC Standard Curve: Prepare as described in the DPP4 protocol, using the FAP Assay Buffer.
-
FAP Enzyme: Dilute recombinant FAP to 0.2 µg/mL in FAP Assay Buffer.[3]
-
FAP Substrate: Dilute the Z-Gly-Pro-AMC stock solution in FAP Assay Buffer to a final concentration of 100 µM (for a 2X working solution).[3]
-
-
Assay Procedure:
-
Measurement:
Data Presentation and Analysis
Instrument Settings
| Parameter | Recommended Setting |
| Read Mode | Kinetic |
| Wavelengths | Ex: 360-380, Em: 460 nm |
| Temperature | 37°C |
| Duration | 5 - 60 minutes |
| Data Interval | 30 - 60 seconds |
| Plate Type | 96-well Black, Opaque |
Data Analysis Workflow
-
Background Subtraction: For each time point, subtract the fluorescence reading of a "no enzyme" blank control from all other readings.[8]
-
Standard Curve: Plot the fluorescence of the AMC standards against the known concentration (in pmol). Perform a linear regression to obtain the slope (RFU/pmol). This slope is the conversion factor to turn RFU values into moles of product formed.[3]
-
Calculate Initial Velocity (V₀):
-
Plot the background-subtracted fluorescence (RFU) versus time (minutes) for each sample.
-
Identify the linear portion of the curve (usually the first 5-15 minutes).
-
The slope of this linear portion is the initial velocity in RFU/min.
-
-
Calculate Specific Activity:
-
Convert the velocity from RFU/min to pmol/min using the conversion factor from the AMC standard curve.
-
Specific Activity (pmol/min/µg) = (Velocity in pmol/min) / (amount of enzyme in µg).[3]
-
-
Inhibitor Analysis (IC₅₀):
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Logical Relationships and Selectivity
To distinguish between different enzyme activities in a mixed sample (e.g., plasma), a combination of specific substrates and inhibitors is required.
Caption: Substrate and inhibitor selectivity for DPP4 vs. FAP/PREP.
This diagram illustrates that H-Gly-Pro-AMC is a preferred substrate for DPP4, while the N-terminally blocked Z-Gly-Pro-AMC is more specific for FAP and Prolyl Endopeptidase (PREP).[7] Using specific inhibitors alongside these substrates allows for the selective measurement of each enzyme's activity in a complex biological sample.[6][9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gly-Pro-AMC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) and its N-terminally blocked counterpart, Z-Gly-Pro-AMC, are invaluable fluorogenic substrates for the high-throughput screening (HTS) of inhibitors targeting specific post-proline cleaving serine proteases. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released, producing a quantifiable signal. This straightforward "turn-on" fluorescence assay is characterized by its simplicity, sensitivity, and adaptability to automated HTS platforms, making it a staple in drug discovery campaigns.
This document provides detailed application notes and protocols for the use of this compound and Z-Gly-Pro-AMC in HTS, with a primary focus on two major drug targets: Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP).
Target Enzymes and Substrate Specificity
This compound is a substrate for enzymes that exhibit dipeptidyl peptidase activity, cleaving dipeptides from the N-terminus of polypeptides where the penultimate residue is proline. Z-Gly-Pro-AMC, with its benzyloxycarbonyl (Z) protecting group, is a substrate for endopeptidases that recognize the Gly-Pro sequence internally.
| Enzyme | Substrate | Rationale for Use |
| Dipeptidyl Peptidase IV (DPP4) | This compound | DPP4 specifically cleaves X-proline dipeptides from the N-terminus of polypeptides. The unprotected N-terminus of this compound makes it a suitable substrate. DPP4 is a key therapeutic target in type 2 diabetes.[1][2] |
| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | FAP possesses both dipeptidyl peptidase and endopeptidase activity. The N-terminal blocking group on Z-Gly-Pro-AMC makes it a more specific substrate for FAP's endopeptidase activity, reducing off-target cleavage by other dipeptidyl peptidases. FAP is a promising target in oncology and fibrosis.[3][4] |
| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-AMC | PREP is another serine protease that can cleave Z-Gly-Pro-AMC. When assaying for FAP activity, it is crucial to use specific inhibitors to differentiate between FAP and PREP activity.[5][6] |
Quantitative Data for HTS Assay Development
Enzyme Kinetics
The Michaelis-Menten constant (Km) is a critical parameter for assay development, representing the substrate concentration at which the enzyme operates at half of its maximum velocity. For inhibitor screening, it is generally recommended to use a substrate concentration at or below the Km value to ensure sensitive detection of competitive inhibitors.
| Enzyme | Substrate | Km (µM) | Source |
| DPP4 | This compound | 17.4 | [7] |
| DPP4 | Gly-Pro-pNA | 691.9 | [8] |
| FAP | Z-Gly-Pro-AMC | Not explicitly found | |
| PREP | Z-Gly-Pro-AMC | 54 | [9] |
| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | [10] |
IC50 Values of Known Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides examples of IC50 values for known inhibitors of DPP4 and FAP, determined using this compound-based assays.
| Enzyme | Inhibitor | IC50 (nM) | Assay Substrate | Source |
| DPP4 | Sitagliptin | 36.22 (recombinant), 39.18 (plasma) | GP-BAN (similar to GP-AMC) | [11] |
| Saxagliptin (B632) | 0.6 | Gly-Pro-pNA | [12] | |
| Diprotin A | 500,000 | Gly-Pro-4-methoxy-β-naphthylamide | [7] | |
| FAP | N-(pyridine-4-carbonyl)-d-Ala-boroPro | 36 | Z-Gly-Pro-AMC | |
| PNT6555 | 3.9 | Z-Gly-Pro-AMC | [9] | |
| 177Lu-PNT6555 | 16 | Z-Gly-Pro-AMC | [9] | |
| 68Ga-PNT6555 | 55 | Z-Gly-Pro-AMC | [9] |
High-Throughput Screening Protocol: DPP4 Inhibition Assay (384-Well Format)
This protocol is designed for the screening of small molecule libraries for inhibitors of DPP4.
Reagent Preparation
-
DPP4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[7]
-
DPP4 Enzyme Stock Solution: Reconstitute human recombinant DPP4 in DPP4 Assay Buffer to a concentration of 0.1 mg/mL. Aliquot and store at -80°C.
-
DPP4 Working Solution: Dilute the DPP4 enzyme stock solution in cold DPP4 Assay Buffer to the final working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio and a Z'-factor > 0.5.
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Working Solution: Dilute the stock solution in DPP4 Assay Buffer to a final concentration of 20 µM (approximately at the Km value).
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO. Create intermediate dilutions in DPP4 Assay Buffer for the desired final assay concentrations.
-
Positive Control Inhibitor: A known DPP4 inhibitor, such as Sitagliptin, at a concentration that gives >90% inhibition (e.g., 1 µM).
-
Negative Control: DMSO at the same final concentration as the test compounds.
Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well black, flat-bottom plate.
-
Enzyme Addition: Add 10 µL of the DPP4 working solution to all wells except for the background control wells. To the background wells, add 10 µL of DPP4 Assay Buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the this compound working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized based on the enzyme concentration and desired signal window.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[7][13]
Plate Layout
A typical 384-well plate layout for an HTS assay should include:
-
Sample Wells: Wells containing the test compounds.
-
Negative Control Wells (0% Inhibition): Wells containing DMSO instead of a test compound. These represent the maximum enzyme activity.
-
Positive Control Wells (100% Inhibition): Wells containing a known inhibitor at a saturating concentration. These represent the minimum signal.
-
Background Wells (No Enzyme): Wells without the enzyme to measure the background fluorescence of the substrate and compounds.
Data Analysis and Quality Control
-
Background Subtraction: Subtract the average fluorescence of the background wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
High-Throughput Screening Protocol: FAP Inhibition Assay (384-Well Format)
This protocol is similar to the DPP4 assay but uses the Z-Gly-Pro-AMC substrate and may require specific buffer conditions.
Reagent Preparation
-
FAP Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 140 mM NaCl.
-
FAP Enzyme Stock Solution: Reconstitute human recombinant FAP in FAP Assay Buffer. Aliquot and store at -80°C.
-
FAP Working Solution: Dilute the FAP enzyme stock solution in cold FAP Assay Buffer to the optimal working concentration.
-
Z-Gly-Pro-AMC Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Z-Gly-Pro-AMC Working Solution: Dilute the stock solution in FAP Assay Buffer. The optimal concentration should be determined empirically, typically in the range of the Km value if known, or around 25 µM as a starting point.
-
Test Compounds, Positive and Negative Controls: Prepare as described for the DPP4 assay. A known FAP inhibitor should be used as the positive control.
Assay Procedure
The assay procedure is analogous to the DPP4 assay, with the substitution of FAP-specific reagents. The pre-incubation and reaction times may need to be optimized for FAP activity.
Visualizations
DPP4 Signaling Pathway in Glucose Homeostasis
References
- 1. assay.dev [assay.dev]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. abcam.com [abcam.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. shop.bachem.com [shop.bachem.com]
- 11. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Measuring Fibroblast Activation Protein (FAP) Activity with Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. Its expression is significantly upregulated in the stroma of various epithelial cancers, sites of wound healing, and in fibrotic tissues, while being low to undetectable in most healthy adult tissues. This differential expression makes FAP an attractive target for cancer diagnostics and therapeutics.
The fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) and its N-terminally blocked derivatives, such as Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, are widely used to measure FAP activity. Upon cleavage by FAP at the Pro-AMC bond, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured fluorometrically, is directly proportional to the FAP enzymatic activity.
These application notes provide detailed protocols for measuring FAP activity using this compound substrates in both purified enzyme systems and cell-based formats.
Principle of the Assay
The enzymatic reaction underlying the FAP activity assay is the hydrolysis of a this compound substrate. The Gly-Pro dipeptide sequence mimics the natural substrate recognition motif of FAP. The AMC fluorophore is quenched when conjugated to the peptide. FAP-mediated cleavage releases the free AMC, which fluoresces brightly upon excitation.
Caption: Enzymatic cleavage of this compound by FAP.
Quantitative Data Summary
The following tables summarize key quantitative parameters for FAP activity assays using this compound substrates, including typical substrate and enzyme concentrations, and reported IC50 values for known FAP inhibitors.
Table 1: Typical Reagent Concentrations for FAP Activity Assays
| Reagent | Concentration Range | Source/Application |
| Z-Gly-Pro-AMC | 50 µM - 266 µM | Recombinant enzyme assays[1][2] |
| Suc-Gly-Pro-AMC | 25 µM - 1000 µM | Cell-based and recombinant enzyme assays[3] |
| Recombinant Human FAP | 0.01 µ g/well - 0.2 µg/mL | Biochemical assays[1] |
Table 2: IC50 Values of Selected FAP Inhibitors
| Inhibitor | Substrate Used | IC50 (nM) | Reference |
| Ga-FAPI-04 | Suc-Gly-Pro-AMC | 0.41 ± 0.06 | [4] |
| Ga-AV02070 | Suc-Gly-Pro-AMC | 17.1 ± 4.6 | [5] |
| Ga-AV02053 | Suc-Gly-Pro-AMC | 78.1 ± 4.59 | [4] |
Experimental Protocols
Protocol 1: In Vitro FAP Activity Assay with Recombinant Enzyme
This protocol is suitable for determining the kinetic parameters of FAP and for screening FAP inhibitors using a purified enzyme system.
Materials:
-
Recombinant Human FAP (rhFAP)
-
Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, containing 1 M NaCl and 1 mg/mL BSA[1][6]
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC in DMSO.
-
Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Dilute rhFAP in Assay Buffer to the desired concentration (e.g., 0.2 µg/mL).[1]
-
-
Assay Setup:
-
Add 50 µL of the diluted rhFAP solution to each well of the 96-well plate.
-
For inhibitor screening, pre-incubate the enzyme with various concentrations of the inhibitor for 15-30 minutes at 37°C.[2]
-
Include control wells:
-
No enzyme control: 50 µL of Assay Buffer.
-
Substrate blank: 50 µL of Assay Buffer and 50 µL of substrate solution.
-
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from all other readings.
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Caption: Workflow for in vitro FAP activity assay.
Protocol 2: Cell-Based FAP Activity Assay
This protocol is designed to measure FAP activity in live cells, which is useful for evaluating the efficacy of FAP inhibitors in a more physiologically relevant context.
Materials:
-
FAP-expressing cells (e.g., U87MG glioblastoma cells)[3]
-
Cell culture medium
-
Suc-Gly-Pro-AMC
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed FAP-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
-
Inhibitor Treatment:
-
For inhibitor studies, add the desired concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Substrate Addition:
-
Prepare a working solution of Suc-Gly-Pro-AMC in PBS (e.g., 25 µM).[3]
-
Add 100 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader and measure the fluorescence intensity over time (e.g., 30-90 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase and calculate the percentage of FAP activity inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in Protocol 1.
-
FAP Signaling Pathways in Cancer
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is crucial for the development of FAP-targeted therapies.
Caption: FAP-associated signaling pathways in cancer.
FAP expression can influence key signaling cascades such as the PI3K/AKT and Ras-ERK pathways, which are central regulators of cell proliferation, survival, and migration.[7] Additionally, FAP is involved in the activation of TGF-β, a potent cytokine that contributes to the creation of an immunosuppressive tumor microenvironment and promotes epithelial-to-mesenchymal transition (EMT).
Troubleshooting
Issue: High Background Fluorescence
-
Possible Cause: Substrate instability or contamination of reagents.
-
Solution: Prepare fresh substrate solution and use high-purity reagents. Ensure the substrate blank reading is low and stable over time.
Issue: Low or No Signal
-
Possible Cause: Inactive enzyme, incorrect buffer conditions, or instrument settings.
-
Solution: Verify the activity of the recombinant enzyme with a positive control. Optimize the pH and ionic strength of the assay buffer. Check the excitation and emission wavelengths and the sensitivity settings of the fluorescence reader.
Issue: Non-linear Reaction Rate
-
Possible Cause: Substrate depletion or substrate inhibition.
-
Solution: Use a lower enzyme concentration or a higher substrate concentration. If substrate inhibition is suspected, perform the assay with a range of substrate concentrations to determine the optimal concentration. Suc-Gly-Pro-AMC has been reported to exhibit substrate inhibition at higher concentrations.[3]
Issue: Inconsistent Results
-
Possible Cause: Pipetting errors, temperature fluctuations, or cell variability.
-
Solution: Use calibrated pipettes and ensure thorough mixing of reagents. Maintain a constant temperature throughout the assay. For cell-based assays, ensure consistent cell seeding density and health.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 7. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gly-Pro-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate used for the detection and quantification of certain peptidase activities. It is particularly useful for assaying dipeptidyl peptidase IV (DPPIV/CD26) and prolyl endopeptidase (PREP), enzymes implicated in various physiological processes, including immune regulation, signal transduction, and glucose metabolism.[1] The cleavage of the bond between proline and the AMC moiety by these enzymes releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for a direct and continuous measurement of enzyme activity.[2][3] This document provides detailed protocols for the preparation, handling, and use of this compound in enzymatic assays.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C17H19N3O4 | [4] |
| Molecular Weight | 410.3 g/mol (hydrobromide salt) | [4] |
| Appearance | White to off-white solid | [5] |
| Excitation Wavelength | 340-380 nm | [3][4][5][6] |
| Emission Wavelength | 440-465 nm | [3][4][5][6] |
| Storage (Solid) | -20°C, protected from light and moisture. Stable for at least 4 years under these conditions. | [4][5] |
| Storage (In Solvent) | -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [5][7] |
Substrate Preparation
This compound is typically dissolved in an organic solvent to create a stock solution, which is then diluted into an aqueous buffer for the enzyme assay.
Materials:
-
This compound hydrobromide powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Nuclease-free water
-
Appropriate assay buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Microcentrifuge tubes
Protocol for 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.1 mg of this compound hydrobromide (MW 410.3 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the substrate is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Note on Solubility:
| Solvent | Approximate Solubility | Source |
| DMSO | ~100 mg/mL | [8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Water | ~100 mg/mL (with sonication) | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Enzymatic Assay Protocol
This protocol provides a general framework for a 96-well plate-based kinetic assay. The optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific application.
Materials:
-
This compound working solution (diluted from the stock solution in assay buffer)
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Enzyme inhibitor (for control wells)
-
Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for a typical enzyme assay using this compound.
Protocol Steps:
-
Prepare the Working Substrate Solution: Dilute the 10 mM this compound stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined but typically ranges from 10 to 100 µM.[3]
-
Set up the Microplate:
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.[3][5]
-
Reaction Initiation: Add the working substrate solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.
-
Calculate the rate of the reaction (velocity) by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
Enzyme activity can be quantified by comparing the reaction rates of the test samples to a standard curve of free AMC.
-
Principle of Detection and Signaling Pathway
The enzymatic cleavage of this compound is a common method to assess the activity of post-proline cleaving enzymes.
Caption: Enzymatic cleavage of this compound by DPPIV to release fluorescent AMC.
Dipeptidyl peptidase IV (DPPIV), an enzyme frequently assayed using this compound, plays a significant role in various signaling pathways. For instance, in glucose metabolism, DPPIV is responsible for the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By cleaving these hormones, DPPIV attenuates their ability to stimulate insulin (B600854) secretion. Therefore, inhibitors of DPPIV are a therapeutic target for type 2 diabetes.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate auto-hydrolysis or contamination of reagents. | Prepare fresh substrate and buffer solutions. Ensure the "No Enzyme Control" is included in every assay. |
| Low Signal | Insufficient enzyme activity, incorrect buffer pH, or suboptimal substrate concentration. | Optimize enzyme and substrate concentrations. Verify the pH of the assay buffer. |
| Non-linear Reaction Rate | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Reduce the assay time. |
| Precipitation in Wells | Poor solubility of the substrate in the final assay buffer. | Ensure the final concentration of DMSO (or other organic solvent) is low (typically <1%) and does not affect enzyme activity. |
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Gly-Pro-AMC Assays: A Guide to Buffer Composition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a widely utilized tool for the activity screening of enzymes that cleave after proline residues, such as dipeptidyl peptidase-IV (DPP-IV) and prolyl oligopeptidase (POP). The sensitivity and reliability of assays employing this substrate are critically dependent on the composition of the reaction buffer. This document provides a detailed guide to optimizing the buffer composition for this compound assays to ensure robust and reproducible results.
Principle of the this compound Assay
The this compound assay is based on the enzymatic cleavage of the peptide bond between proline and the fluorescent aminomethylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon enzymatic hydrolysis, the highly fluorescent AMC is released, and the resulting increase in fluorescence can be monitored over time to determine enzyme activity. The reaction can be followed kinetically using a fluorescence plate reader with excitation and emission wavelengths typically around 360-380 nm and 460 nm, respectively[1][2][3].
Key Buffer Components and Their Optimization
The optimal buffer composition for a this compound assay is enzyme-dependent. However, several key parameters should be considered and optimized to achieve maximal enzyme activity and assay performance.
pH
The pH of the assay buffer is a critical factor influencing enzyme activity. Most prolyl-cleaving enzymes exhibit optimal activity in the neutral to slightly alkaline pH range. For instance, DPP-IV assays are commonly performed at a pH of 8.0[1][2][4]. Some proline-specific peptidases have an optimal pH range of 7.4-8.0[5]. It is recommended to perform a pH titration curve to determine the optimal pH for the specific enzyme being investigated.
Buffering Agent
The choice of buffering agent is crucial for maintaining a stable pH throughout the assay. Tris-HCl is a commonly used buffer for DPP-IV and POP assays[1][2][4]. Sodium phosphate (B84403) is another viable option[5]. The concentration of the buffering agent typically ranges from 20 mM to 50 mM.
Ionic Strength
The ionic strength of the buffer, primarily determined by the concentration of salts like sodium chloride (NaCl), can significantly impact enzyme conformation and activity. Many protocols for DPP-IV assays include 100 mM NaCl in the buffer[1][2][4]. The optimal salt concentration should be determined empirically for each enzyme.
Additives
Certain additives may be required for optimal enzyme activity or to prevent non-specific interactions.
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can be included to remove divalent metal ions that might inhibit the enzyme of interest. A concentration of 1 mM EDTA is often used in DPP-IV assay buffers[2][4].
-
Dithiothreitol (DTT): For cysteine proteases, a reducing agent like DTT is essential to maintain the active site cysteine in a reduced state. A typical concentration for DTT is 2.5 mM to 5 mM[1].
-
Detergents: Non-ionic detergents such as Tween-20 or Brij-35 at low concentrations (e.g., 0.01%) can be included to prevent aggregation of the enzyme or substrate and reduce non-specific binding to the assay plate[1].
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve the this compound substrate and test compounds. It is important to keep the final concentration of DMSO in the assay low (typically ≤1%) as it can inhibit enzyme activity[1].
Data Presentation: Recommended Buffer Compositions
The following table summarizes typical buffer compositions for this compound assays based on the target enzyme class. These should be considered as starting points for optimization.
| Component | DPP-IV Assays | Prolyl Oligopeptidase Assays | General Serine Protease Assays | Cysteine Protease Assays |
| Buffering Agent | 20-50 mM Tris-HCl | 25 mM Tris-HCl | 50 mM Tris-HCl | 100 mM Sodium Acetate |
| pH | 8.0 | 7.5 - 8.0 | 8.0 | 5.5 |
| Salt (NaCl) | 100 mM | 124-250 mM | 100 mM | 100 mM |
| Additives | 1 mM EDTA | 2.4 mM KCl, 3 mM DTT | 0-5 mM CaCl₂, 0.01% Tween-20 | 5 mM DTT, 1 mM EDTA, 0.01% Brij-35 |
| DMSO (final) | ≤ 1% | ≤ 1% | 1% | 1% |
Experimental Protocols
Protocol 1: General this compound Assay for DPP-IV Activity
This protocol provides a general method for measuring DPP-IV activity.
Materials:
-
DPP-IV enzyme
-
This compound substrate
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the DPP Assay Buffer and bring to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DPP Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the DPP-IV enzyme in DPP Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of diluted DPP-IV enzyme solution to each well of the 96-well plate.
-
Include a "no enzyme" control by adding 50 µL of DPP Assay Buffer instead of the enzyme solution.
-
To initiate the reaction, add 50 µL of the diluted this compound substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no enzyme" control from the rate of the enzyme-containing wells to obtain the enzyme-specific activity.
-
Protocol 2: Buffer pH Optimization
This protocol describes how to determine the optimal pH for the enzyme of interest.
Materials:
-
Enzyme of interest
-
This compound substrate
-
A series of buffers with varying pH values (e.g., Tris-HCl buffers from pH 7.0 to 9.0 in 0.5 unit increments)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of assay buffers, each with a different pH value but identical in all other components.
-
-
Assay Setup:
-
For each pH to be tested, set up replicate wells containing 50 µL of the corresponding buffer and the enzyme.
-
Include "no enzyme" controls for each pH.
-
Dilute the this compound stock solution in each of the different pH buffers.
-
-
Initiate and Measure:
-
Start the reaction by adding 50 µL of the appropriate pH-matched this compound solution to each well.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each pH value.
-
Plot the reaction rate as a function of pH to determine the optimal pH for enzyme activity.
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: this compound assay experimental workflow.
References
Application Notes and Protocols for Gly-Pro-AMC Data Analysis and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin) and its derivatives, such as Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, are invaluable fluorogenic substrates for the sensitive detection of several key proteases.[1] These enzymes, including Dipeptidyl Peptidase IV (DPPIV/CD26), Prolyl Endopeptidase (PREP), and Fibroblast Activation Protein (FAP), are implicated in a wide range of physiological and pathological processes, from immune regulation and glucose metabolism to cancer progression.[1][2] Their activity makes them significant targets in drug discovery, particularly for type II diabetes and oncology.[1][3]
The assay principle is based on the enzymatic cleavage of the Gly-Pro peptide bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group from the non-fluorescent substrate.[4] The resulting increase in fluorescence intensity, monitored over time, is directly proportional to the enzyme's activity, providing a straightforward and sensitive method for high-throughput screening (HTS) of potential inhibitors and detailed enzyme kinetic studies.[1][5]
Principle of the Assay
The fundamental reaction involves a specific protease recognizing and cleaving the Gly-Pro sequence in the substrate. This cleavage event releases the AMC fluorophore, causing a significant increase in fluorescence that can be quantified using a fluorometer.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Data Summary
Quantitative data for this compound and its common derivatives are summarized below. These values are essential for designing and interpreting experiments.
Table 1: Properties of this compound and Related Fluorogenic Substrates
| Substrate Name | Primary Target Enzymes | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Key Applications |
| This compound | Dipeptidyl Peptidase IV (DPPIV) | ~360 - 380 | ~460 | DPPIV activity assays, inhibitor screening for diabetes research.[1] |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase (PREP) | ~340 - 380 | ~440 - 465 | PREP activity and inhibition studies.[6][7] |
| Suc-Gly-Pro-AMC | Fibroblast Activation Protein (FAP) | ~380 | ~460 | FAP-specific activity assays in cancer and fibrosis research.[2] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. These protocols should be adapted based on specific laboratory conditions and instrumentation.
Protocol 2.1: General Enzyme Activity Assay
This protocol provides a framework for measuring the activity of a target protease.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Stock: Reconstitute the purified enzyme in assay buffer to a known concentration and store in aliquots at -80°C.
-
Substrate Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[1][6] Store protected from light at -20°C.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.
2. Assay Procedure:
-
Prepare a working solution of the enzyme by diluting the stock in cold assay buffer.
-
Prepare a working solution of the this compound substrate by diluting the stock in assay buffer. The final concentration should be optimized (often near the Kₘ value).
-
Add the enzyme solution to the wells of a microplate.
-
To initiate the reaction, add the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).[8]
-
Measure the fluorescence kinetically over a set period (e.g., 30 minutes), with readings taken every 60 seconds.[8] Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 380 nm, Em: 460 nm).[6][8]
-
Include control wells:
-
Blank (No Enzyme): Substrate in assay buffer to measure background fluorescence.[4]
-
Positive Control: A known active enzyme lot.
-
Protocol 2.2: Inhibitor Screening and IC₅₀ Determination
This protocol is used to assess the potency of potential enzyme inhibitors.
1. Reagent Preparation:
-
Follow the reagent preparation steps from Protocol 2.1.
-
Inhibitor Stock: Dissolve test compounds (inhibitors) in DMSO to create stock solutions. Prepare a serial dilution of each inhibitor.
2. Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the serially diluted inhibitors to the wells (a vehicle control with DMSO only must be included).[8]
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).[6][8]
-
Initiate the reaction by adding the this compound substrate working solution.
-
Measure fluorescence kinetically as described in Protocol 2.1.
-
Determine the initial reaction velocity for each inhibitor concentration.
Data Analysis and Interpretation
Caption: Workflow for analyzing data from this compound assays.
1. Background Subtraction: For all measurements, subtract the average fluorescence signal from the "no enzyme" blank wells to correct for background fluorescence of the substrate and buffer.[4]
2. Calculating Initial Velocity (V₀): Plot fluorescence (RFU) versus time (minutes) for each reaction. The initial velocity (V₀) is the slope of the initial linear portion of this curve.[5] This rate is typically expressed in RFU/min.
3. Conversion to Molar Rates (AMC Standard Curve): To convert V₀ from RFU/min to a molar rate (e.g., moles/min), a standard curve is required.
-
Prepare a serial dilution of free AMC of known concentrations.
-
Measure the fluorescence of each standard.
-
Plot fluorescence versus AMC concentration (moles).
-
The slope of this line gives the conversion factor (RFU/mole). Use this factor to convert the V₀ of your enzymatic reaction into moles of AMC produced per minute.
4. Enzyme Activity Calculation: Specific activity is calculated by dividing the molar rate (moles/min) by the amount of enzyme used in the assay (in mg or moles). The unit is typically µmol/min/mg.
5. IC₅₀ Determination: For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
6. Michaelis-Menten Kinetics: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the enzyme activity assay using a range of substrate concentrations.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software to obtain Kₘ and Vₘₐₓ.[9][10][11]
Equation 1: Michaelis-Menten Equation
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate.[9]
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[9]
-
kcat (Turnover Number): Calculated as Vₘₐₓ / [E], where [E] is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[10]
Table 2: Example Michaelis-Menten Kinetic Parameters (Note: These are representative values. Actual parameters are highly dependent on specific assay conditions such as pH, temperature, and buffer composition.[5])
| Parameter | Definition | Example Value |
| Kₘ | Substrate concentration at ½ Vₘₐₓ | 50 µM |
| Vₘₐₓ | Maximum reaction velocity | 120 nmol/min |
| kcat | Turnover number | 15 s⁻¹ |
| kcat/Kₘ | Catalytic efficiency | 3.0 x 10⁵ M⁻¹s⁻¹ |
Signaling Pathway Context: DPPIV in Glucose Homeostasis
Understanding the biological context of the target enzyme is crucial for interpreting data. DPPIV, for example, plays a critical role in regulating blood glucose levels by inactivating incretin (B1656795) hormones like GLP-1 (Glucagon-Like Peptide-1).
Caption: DPPIV inactivates GLP-1, a key hormone in glucose control.
As shown in the diagram, DPPIV cleaves and inactivates GLP-1.[1] By inhibiting DPPIV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and better glycemic control. Therefore, an effective inhibitor identified using the this compound assay could become a therapeutic agent for type II diabetes.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Measuring Dipeptidyl Peptidase IV (DPP-IV) Activity in Plasma Using the Fluorogenic Substrate Gly-Pro-AMC
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose homeostasis.[1][2][3] It is a primary regulator of the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are essential for stimulating insulin (B600854) secretion in a glucose-dependent manner.[1][2][3][4] DPP-IV cleaves and inactivates these hormones, making it a key therapeutic target for the management of type 2 diabetes.[1][2] This document provides a detailed protocol for measuring the activity of soluble DPP-IV in plasma samples using the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).
The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent this compound substrate by DPP-IV. This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule, and the resulting increase in fluorescence is directly proportional to the DPP-IV activity in the sample.[5]
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the this compound substrate by DPP-IV present in the plasma sample. The cleavage of the bond between the proline residue and the AMC fluorophore results in a significant increase in fluorescence intensity, which can be monitored over time using a fluorescence microplate reader.
Figure 1: Principle of the DPP-IV fluorometric assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DPP-IV activity assay in human plasma.
| Parameter | Value | Reference |
| Excitation Wavelength | 350-380 nm | [6][7][8][9][10] |
| Emission Wavelength | 450-465 nm | [6][7][8][9][10] |
| Typical Incubation Temperature | 37°C | [5][6][7][9] |
| Typical Incubation Time | 10 - 60 minutes | [6][7][8] |
Table 1: Instrumental Parameters for Fluorescence Detection
| Parameter | Value Range | Reference |
| This compound Substrate Concentration | 50 - 100 µM | [7][9] |
| Typical Plasma Volume per Well | 5 - 50 µL | [7][10] |
| AMC Standard Concentration Range | 0 - 100 pmol/well | [5] |
Table 2: Reagent Concentrations and Sample Volumes
| Population | Mean DPP-IV Activity (U/L) | Standard Deviation (U/L) | Reference |
| Healthy Adults | 35.9 | 12.3 | [11][12] |
Table 3: Reported DPP-IV Activity in Healthy Human Plasma Note: 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute.[5][13]
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound hydrobromide (Substrate)
-
7-Amino-4-methylcoumarin (AMC) (Standard)
-
DPP-IV Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
-
Multichannel pipettes and sterile tips
-
Sitagliptin (B1680988) (optional, as a specific DPP-IV inhibitor for control experiments)
Reagent Preparation
-
DPP-IV Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 8.0. Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
This compound Working Solution (100 µM): On the day of the assay, dilute the 10 mM stock solution 1:100 in DPP-IV Assay Buffer. Keep on ice and protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
AMC Standard Working Solutions: Prepare a series of dilutions of the AMC standard stock solution in DPP-IV Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 pmol/well).
Plasma Sample Preparation
-
Collect whole blood in tubes containing an anticoagulant (EDTA or heparin).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw plasma samples on ice. If necessary, dilute the plasma with DPP-IV Assay Buffer to ensure the readings fall within the linear range of the assay.
Assay Procedure (96-well plate format)
-
Set up the plate:
-
Standard Curve Wells: Add 50 µL of each AMC standard dilution in triplicate.
-
Sample Wells: Add 10-50 µL of plasma sample to each well in triplicate.
-
Blank Wells (No Enzyme Control): Add the same volume of DPP-IV Assay Buffer as the plasma sample to these wells.
-
Inhibitor Control Wells (Optional): Pre-incubate plasma with a DPP-IV inhibitor like sitagliptin for 10-15 minutes before adding the substrate.
-
-
Adjust Volume: Add DPP-IV Assay Buffer to all sample, blank, and inhibitor control wells to bring the total volume to 50 µL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the 100 µM this compound working solution to all wells (except the standard curve wells), bringing the final volume to 100 µL and the final substrate concentration to 50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations (in pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the amount of AMC.
-
Calculate Reaction Rate: For each plasma sample, determine the rate of increase in fluorescence over time (V₀) from the linear portion of the kinetic curve. This rate is typically expressed as RFU/min.
-
Convert RFU/min to pmol/min: Use the slope of the standard curve to convert the reaction rate from RFU/min to pmol of AMC produced per minute.
-
Rate (pmol/min) = (V₀ - V_blank) / slope_of_standard_curve
-
-
Calculate Enzyme Activity: Normalize the rate to the volume of plasma added to the well.
-
Activity (pmol/min/mL) = Rate (pmol/min) / Plasma Volume (mL)
-
-
Express in Units/L: Convert the activity to standard units (U/L), where 1 U = 1 µmol/min.
-
Activity (U/L) = (Activity in pmol/min/mL) * (1 µmol / 10^6 pmol) * (1000 mL / 1 L)
-
Visualization of Pathways and Workflows
DPP-IV in the Incretin Signaling Pathway
DPP-IV plays a pivotal role in glucose metabolism by degrading the incretin hormones GLP-1 and GIP.[1][2][3] This degradation terminates their insulinotropic effects. DPP-IV inhibitors block this action, thereby prolonging the activity of incretins and enhancing glucose-dependent insulin secretion.
Figure 2: Role of DPP-IV in the incretin signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for determining DPP-IV activity in plasma.
Figure 3: Experimental workflow for DPP-IV activity measurement.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. The Place of Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Therapeutics: A “Me Too” or “the Special One” Antidiabetic Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Plasma dipeptidyl peptidase IV activity and measures of body composition in apparently healthy people - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma dipeptidyl peptidase IV activity and measures of body composition in apparently healthy people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
Application Notes and Protocols for Cell-Based Assays Using Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate utilized in cell-based assays to detect the activity of specific proteases. This dipeptide is primarily cleaved by Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, a transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including T-lymphocytes, endothelial cells, and epithelial cells.[1][2] Additionally, this compound can be used to measure the activity of Fibroblast Activation Protein (FAP), a serine protease with structural homology to DPP-IV, which is often overexpressed in the stroma of epithelial cancers and sites of tissue remodeling.[3][4]
The assay principle relies on the enzymatic cleavage of the bond between the proline and the AMC moiety. In its intact form, this compound is non-fluorescent. However, upon cleavage, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be measured kinetically, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of 450-465 nm.[5][6] This method offers a simple, rapid, and sensitive tool for high-throughput screening of enzyme inhibitors and for studying enzyme activity directly in living cells or cell lysates.[2] Applications of this assay are widespread in drug discovery, particularly for the development of inhibitors for DPP-IV in the context of type 2 diabetes and for FAP in cancer therapy.[2][4]
Data Presentation
Table 1: Quantitative Analysis of DPP-IV Activity and Inhibition in Caco-2 Cells
| Parameter | Value | Cell Line | Substrate Concentration | Reference |
| IC50 of Sitagliptin | 0.6 µM | 2-day Caco-2 cells | 50 µM this compound | [1] |
| IC50 of Sitagliptin | 0.4 µM | 4-day Caco-2 cells | 50 µM this compound | [1] |
| IC50 of Sitagliptin | 0.65 µM | 6-day Caco-2 cells | 50 µM this compound | [1] |
Table 2: Quantitative Analysis of FAP Activity
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Specific Activity | >1800 pmol/min/µg | Recombinant Human FAP | Z-Gly-Pro-AMC | [3] |
| IC50 of natGa-SB02055 | 0.41 ± 0.06 nM | Recombinant Human FAP | Suc-Gly-Pro-AMC | [7] |
| IC50 of natGa-SB04028 | 13.9 ± 1.29 nM | Recombinant Human FAP | Suc-Gly-Pro-AMC | [7] |
Experimental Protocols
Protocol 1: In Situ Measurement of DPP-IV Activity in Caco-2 Cells
This protocol describes the measurement of DPP-IV activity directly in live Caco-2 cells cultured in a 96-well plate.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), Ca++/Mg++ free
-
This compound substrate (stock solution in DMSO)
-
DPP-IV inhibitor (e.g., Sitagliptin) for control experiments
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Culture for 2, 4, or 6 days to achieve the desired level of differentiation and DPP-IV expression.[1]
-
Cell Washing: On the day of the assay, gently wash the cells once with 100 µL of PBS (Ca++/Mg++ free).[1]
-
Inhibitor Pre-incubation (for inhibitor screening): If screening for inhibitors, add the test compounds or a known inhibitor like Sitagliptin (at desired concentrations) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[5]
-
Substrate Addition: Prepare a working solution of this compound in PBS. A final concentration of 50 µM is recommended for Caco-2 cells.[1] Add 100 µL of the this compound solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][5]
-
Data Analysis: The rate of increase in fluorescence (RFU/min) is proportional to the DPP-IV activity. For inhibitor studies, calculate the percentage of inhibition relative to the untreated control wells. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Protocol 2: Measurement of FAP Activity in Cell Lysates
This protocol is suitable for measuring the activity of Fibroblast Activation Protein (FAP) in cell lysates from cultured fibroblasts or other FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., activated fibroblasts)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[3]
-
Z-Gly-Pro-AMC substrate (stock solution in DMSO)[3]
-
FAP inhibitor for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: Culture FAP-expressing cells to confluency. Lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Preparation: In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well. Adjust the volume with Assay Buffer. Include a blank control with lysis buffer only.
-
Inhibitor Pre-incubation (optional): For inhibitor studies, add the test compounds and incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. A final concentration of 50-100 µM is a common starting point.[3] Add the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]
-
Data Analysis: Calculate the specific activity of FAP as pmol of AMC released per minute per µg of protein. This can be determined from a standard curve of free AMC. For inhibitor screening, calculate the percent inhibition and IC50 values as described in Protocol 1.
Visualizations
Caption: General experimental workflow for a cell-based assay using this compound.
References
- 1. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Generating a Standard Curve for Fluorometric Assays Using 7-Amino-4-methylcoumarin (AMC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorogenic peptide substrates are essential tools for measuring protease activity. A common example is Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC), a substrate used to assay Dipeptidyl Peptidase-4 (DPP-4) activity.[1] DPP-4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a major role in glucose metabolism by degrading incretins like GLP-1, making it a key target for type 2 diabetes therapies.[2][3]
The assay principle is based on the cleavage of the non-fluorescent substrate, this compound, by an enzyme like DPP-4. This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[4][5] The resulting fluorescence intensity, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the enzyme's activity.[1]
To quantify the enzymatic activity (i.e., convert relative fluorescence units (RFU) to the absolute amount of product formed), a standard curve must be generated using known concentrations of free AMC.[6][7] This application note provides a detailed protocol for preparing AMC standards and generating a reliable standard curve for use in this compound-based assays.
I. Principle of the AMC Standard Curve
The standard curve establishes a linear relationship between the fluorescence intensity and the concentration of the fluorophore (AMC).[8] By measuring the fluorescence of a set of known AMC concentrations, a linear regression equation can be derived. This equation is then used to calculate the concentration of AMC released during the enzymatic reaction from the fluorescence measurements of the experimental samples.
Caption: Workflow illustrating the parallel processes of the enzymatic assay and the AMC standard curve calibration.
II. Materials and Reagents
This table summarizes the necessary materials and reagents for preparing and running the AMC standard curve.
| Reagent/Material | Details |
| 7-Amino-4-methylcoumarin (AMC) | Standard fluorophore.[7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Solvent for preparing the AMC stock solution.[9] |
| Assay Buffer | Buffer compatible with the specific enzyme assay (e.g., Tris-HCl, pH 8.0).[1] |
| 96-well Microplate | Black plates with clear bottoms are recommended to minimize background fluorescence and crosstalk.[10] |
| Fluorescence Microplate Reader | Capable of measuring fluorescence at Ex/Em = 350-360/450-460 nm.[3][11] |
| Pipettes and Pipette Tips | Calibrated adjustable pipettes for accurate liquid handling. |
| ddH₂O or HPLC-grade water | For dilutions.[11] |
III. Experimental Protocols
Protocol 1: Preparation of AMC Stock and Standard Solutions
This protocol describes the preparation of a 1 mM AMC stock solution and a subsequent 10 µM working solution, which is used to generate the standard curve points. Always prepare a fresh set of standards for each assay.[11]
-
Prepare 1 mM AMC Stock Solution:
-
Dissolve 7-Amino-4-methylcoumarin in DMSO to create a 1 mM stock solution. For example, add the appropriate volume of DMSO to a vial containing a pre-weighed amount of AMC.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C, protected from light.[12]
-
-
Prepare 10 µM AMC Working Solution:
-
On the day of the assay, thaw the 1 mM AMC stock solution.
-
Perform a 100-fold dilution of the 1 mM stock solution with ddH₂O or assay buffer.[3][4][11]
-
Example: Add 10 µL of 1 mM AMC Stock Solution to 990 µL of ddH₂O to get 1 mL of 10 µM AMC working solution.
-
Note: This diluted standard solution is unstable and should be prepared fresh for each use.[11]
-
-
Prepare Standard Curve Dilutions:
-
Add the volumes of the 10 µM AMC working solution and Assay Buffer to the wells of a black, clear-bottom 96-well plate as described in the table below. This generates standards ranging from 0 to 100 pmol/well in a final volume of 100 µL.[3]
-
| Well Designation | Volume of 10 µM AMC (µL) | Volume of Assay Buffer (µL) | Final AMC Amount (pmol/well) |
| Blank | 0 | 100 | 0 |
| Standard 1 | 2 | 98 | 20 |
| Standard 2 | 4 | 96 | 40 |
| Standard 3 | 6 | 94 | 60 |
| Standard 4 | 8 | 92 | 80 |
| Standard 5 | 10 | 90 | 100 |
All standards should be run in duplicate or triplicate for statistical accuracy.
Protocol 2: Fluorescence Measurement
Caption: Step-by-step workflow for generating the AMC standard curve, from reagent preparation to data analysis.
-
Instrument Setup:
-
Measurement:
-
Place the 96-well plate containing the prepared standards into the reader.
-
Read the fluorescence intensity (RFU) of each well. The standard curve can be read in endpoint mode.[13]
-
IV. Data Analysis
-
Background Subtraction: Average the RFU values for the duplicate or triplicate blank wells. Subtract this average blank RFU from the RFU values of all standard wells to correct for background fluorescence.[5]
-
Plot the Standard Curve: Create a scatter plot with the background-subtracted RFU on the Y-axis and the corresponding amount of AMC (in pmol) on the X-axis.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting plot should be linear.[8]
-
Determine the Equation: Obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'm' is the slope, and 'x' is the amount of AMC in pmol. The R² value should be ≥ 0.99 for a good linear fit.[8]
-
Calculate Unknowns: Use this equation to determine the amount of AMC produced in your enzymatic assay samples. Rearrange the formula to x = (y - c) / m, where 'y' is the background-subtracted RFU of your experimental sample.
Example Standard Curve Data
| AMC (pmol/well) | Average RFU | Corrected RFU (RFU - Blank) |
| 0 (Blank) | 150 | 0 |
| 20 | 1850 | 1700 |
| 40 | 3540 | 3390 |
| 60 | 5260 | 5110 |
| 80 | 7010 | 6860 |
| 100 | 8650 | 8500 |
V. Troubleshooting
| Issue | Potential Cause | Solution |
| High Background Fluorescence | 1. Autofluorescence from assay components or the microplate.[10]2. Contamination of reagents.3. The this compound substrate itself has some inherent background fluorescence.[5] | 1. Use black, opaque microplates to reduce background and crosstalk.[10]2. Always include a "no enzyme" or "inhibitor" control to determine the background RFU from the substrate and buffer, then subtract this value from all readings.[5][10]3. Ensure all reagents and buffers are fresh and of high purity. |
| Non-Linear Standard Curve | 1. Inner Filter Effect (IFE): At high fluorophore concentrations, substances in the well absorb either the excitation light or the emitted light, leading to an underestimation of the true signal.[10]2. Pipetting errors. | 1. Ensure the AMC concentrations used for the standard curve are within the linear range of your instrument. If the curve plateaus, reduce the concentration of the highest standards.[10]2. Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Low Signal or Poor Sensitivity | 1. Incorrect excitation/emission wavelengths.2. Low gain setting on the plate reader.3. Degradation of AMC standard. | 1. Confirm the filter or monochromator settings on the plate reader are correct for AMC (Ex/Em ≈ 360/460 nm).2. Optimize the gain setting on the instrument to amplify the signal without saturating the detector.3. Prepare fresh AMC dilutions for every experiment and store the stock solution properly at -20°C, protected from light.[11] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. AMC [7-Amino-4-methylcoumarin] *CAS 26093-31-2* | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.com [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Gly-Pro-AMC Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gly-Pro-AMC fluorogenic substrate in their enzyme activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, offering potential causes and actionable solutions.
Issue 1: High Background Fluorescence in "No Enzyme" Control
High background fluorescence in the absence of the enzyme can mask the true signal from enzymatic activity, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Substrate Instability/Degradation | Prepare fresh substrate solution for each experiment. Protect the this compound stock solution and working solutions from light and repeated freeze-thaw cycles. Store aliquots at ≤ -20°C in the dark. |
| Autofluorescence of Assay Components | Measure the fluorescence of each component (buffer, substrate, test compounds) individually to identify the source of autofluorescence.[1] If a test compound is fluorescent, subtract the signal from a "compound-only" control well from the experimental wells.[2] |
| Contaminated Reagents | Use high-purity reagents, including the buffer and water. Filter-sterilize buffers if necessary. Impurities from peptide synthesis can contribute to high background, so using a high-purity (>95%) substrate is recommended.[1] |
| Non-specific Binding to Microplate | Add a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20) to the assay buffer to minimize non-specific binding of the substrate or other components to the plate.[1] Consider using non-binding surface microplates. |
Issue 2: Low or No Signal (Low Fluorescence)
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically on ice or at -80°C). Avoid repeated freeze-thaw cycles. Verify the enzyme's activity using a known positive control substrate or a different assay. |
| Incorrect Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer for your specific enzyme. The optimal conditions can vary significantly between different enzymes. |
| Sub-optimal Substrate Concentration | Determine the Michaelis constant (Km) for your enzyme with this compound and use a substrate concentration at or above the Km for initial velocity measurements.[3] A typical range is 10-100 µM. |
| Incorrect Wavelength Settings | Ensure your fluorescence plate reader is set to the correct excitation and emission wavelengths for the released 7-Amino-4-methylcoumarin (B1665955) (AMC). The typical range is Ex: 360-380 nm and Em: 440-460 nm.[2][4][5] |
| Fluorescence Quenching by Test Compound | If screening for inhibitors, the test compound may quench the fluorescence of AMC.[2][6] Perform a quenching counter-assay by measuring the fluorescence of free AMC in the presence of the test compound.[2] |
Issue 3: Assay Variability and Poor Reproducibility
Inconsistent results between wells or experiments can stem from several factors.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. For small volumes, consider using a multi-channel pipette for simultaneous additions. |
| Incomplete Mixing | Gently mix the plate after adding reagents, especially the enzyme and substrate, to ensure a homogeneous reaction mixture.[3] Avoid introducing bubbles. |
| Temperature Fluctuations | Pre-incubate the plate and reagents at the desired assay temperature to ensure thermal equilibrium before initiating the reaction.[3] Use a temperature-controlled plate reader. |
| Inner Filter Effect | At high substrate or compound concentrations, light absorption by these components can lead to non-linear fluorescence.[1] Diluting the sample may mitigate this effect. |
Experimental Protocols
Standard this compound Enzyme Assay Protocol
This protocol provides a general guideline and should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 75 mM Tris, 1 M NaCl, pH 7.5).
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.[3]
-
Enzyme Solution: Dilute the enzyme in cold assay buffer to the desired concentration. Keep on ice.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Add 10 µL of test compound (or vehicle for controls) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of assay buffer instead).
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.[3]
-
Initiate the reaction by adding 20 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration).
-
Immediately measure the fluorescence kinetically for 30-60 minutes at Ex: 360-380 nm and Em: 440-460 nm.
-
Control Wells Setup
| Control Type | Enzyme | Substrate | Compound | Purpose |
| Blank | No | No | No | Measures background from buffer and plate. |
| No Enzyme | No | Yes | No | Identifies signal from non-enzymatic substrate degradation.[1] |
| No Substrate | Yes | No | No | Measures any intrinsic signal from the enzyme preparation.[1] |
| Positive Control | Yes | Yes | No | Represents 100% enzyme activity. |
| Inhibitor Control | Yes | Yes | Yes (Known Inhibitor) | Validates the assay's ability to detect inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of proteases that cleave after a proline residue. The substrate, this compound, consists of the dipeptide Gly-Pro linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of AMC is minimal. When a protease cleaves the peptide bond between proline and AMC, the free AMC is released, which is highly fluorescent upon excitation.[2] The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the typical excitation and emission wavelengths for AMC?
The released AMC fluorophore is typically excited at a wavelength of 360-380 nm, and its emission is measured at 440-460 nm.[2][4][5] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: Why is it important to protect the this compound substrate from light?
Fluorogenic substrates like this compound are light-sensitive. Exposure to light can cause photobleaching and degradation of the fluorophore, leading to increased background fluorescence and reduced assay sensitivity. Therefore, it is essential to store stock solutions and prepared reagents in the dark or in amber tubes.
Q4: Can I use this assay with complex biological samples like cell lysates or plasma?
Yes, but with caution. Complex samples may contain endogenous proteases that can also cleave the this compound substrate, leading to a false-positive signal. It is crucial to run appropriate controls, such as including specific inhibitors for the enzyme of interest, to confirm that the measured activity is indeed from your target enzyme. Additionally, components in the lysate or plasma may cause autofluorescence or quenching, necessitating further control experiments.
Q5: What are the primary sources of high background noise in this assay?
High background noise can originate from several sources, including the intrinsic fluorescence of the substrate itself, impurities from peptide synthesis, non-specific binding of assay components to the microplate, and autofluorescence from test compounds or biological samples.[1]
Visual Guides
Caption: A streamlined workflow for the this compound enzyme assay.
Caption: A decision tree for troubleshooting high background fluorescence.
References
Technical Support Center: Optimizing Gly-Pro-AMC Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme concentration in Gly-Pro-AMC-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound enzyme assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases. The substrate, Gly-Pro-7-amido-4-methylcoumarin (this compound), is a non-fluorescent peptide conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). When a protease cleaves the peptide bond between proline and AMC, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1]
Q2: What are the typical excitation and emission wavelengths for the this compound assay?
The liberated AMC fluorophore is typically excited at a wavelength between 360 nm and 380 nm, with the emission measured between 440 nm and 465 nm.[2][3] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: Why is it critical to optimize the enzyme concentration?
Optimizing the enzyme concentration is essential to ensure that the assay is conducted under conditions of zero-order kinetics.[4] This means the reaction rate is limited only by the enzyme concentration and not by the availability of the substrate. An appropriate enzyme concentration provides a linear reaction rate over the desired time course, leading to accurate and reproducible results.
Q4: What are common enzymes assayed using this compound?
This compound is a substrate for several prolyl-cleaving enzymes, most notably Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP).[5][6] It can also be used to assay the activity of other proteases such as prolyl endopeptidase (PREP).[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of this compound enzyme concentration.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to inaccurate measurements.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solutions for each experiment. Protect the this compound stock solution and working solutions from light. Minimize the number of freeze-thaw cycles.[7] |
| Contaminated Reagents or Microplates | Use high-purity water and buffer components. Utilize new, black, opaque microplates designed for fluorescence assays to minimize background.[8] |
| Autofluorescence of Test Compounds | If screening for inhibitors, test compounds may be inherently fluorescent. Run a "compound-only" control (without enzyme) to measure its intrinsic fluorescence and subtract this value from the experimental wells.[7] |
| Buffer Component Interference | Certain buffer components can contribute to background fluorescence. Test different buffer systems if high background persists. |
Issue 2: Low or No Signal
A weak or absent signal indicates a problem with the reaction components or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Confirm the activity of your enzyme stock. Use a fresh aliquot or a new batch of enzyme. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). |
| Suboptimal Assay Conditions | pH: Ensure the assay buffer pH is optimal for your enzyme of interest. Temperature: Incubate the reaction at the optimal temperature for your enzyme (typically 37°C). |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for AMC (Ex: 360-380 nm, Em: 440-465 nm).[2][3] |
| Insufficient Enzyme Concentration | The enzyme concentration may be too low to generate a detectable signal within the assay timeframe. Perform an enzyme titration to determine the optimal concentration (see detailed protocol below). |
| Inhibitors in the Sample | Samples such as plasma or cell lysates may contain endogenous inhibitors. Diluting the sample may help to mitigate this effect. |
Issue 3: Non-Linear Reaction Kinetics (Substrate Depletion)
The reaction rate should be linear during the measurement period. A curve that plateaus indicates that the reaction is no longer in the initial velocity phase.
| Potential Cause | Troubleshooting Steps |
| Enzyme Concentration is Too High | A high enzyme concentration will lead to rapid consumption of the substrate, causing the reaction rate to slow down as the substrate becomes the limiting factor. Reduce the enzyme concentration. |
| Substrate Concentration is Too Low | If the initial substrate concentration is not significantly higher than the enzyme's Michaelis constant (Km), the reaction may not follow zero-order kinetics. Ensure the substrate concentration is sufficient. |
| Product Inhibition | In some cases, the product of the reaction can inhibit the enzyme. Diluting the enzyme can help to reduce the accumulation of inhibitory product. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration via Titration
This protocol describes a systematic approach to finding the ideal enzyme concentration that results in a linear reaction rate.
Materials:
-
Purified enzyme, cell lysate, or plasma sample
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES at the optimal pH for the enzyme)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the enzyme:
-
In the assay buffer, prepare a series of enzyme dilutions. The range will depend on the enzyme source (purified vs. lysate) and its expected activity. A good starting point for a purified enzyme is a range from 0.1 nM to 100 nM. For cell lysates or plasma, a dilution series from 1:10 to 1:1000 may be appropriate.
-
-
Set up the assay plate:
-
Add a fixed volume of each enzyme dilution to triplicate wells of the 96-well plate.
-
Include "no-enzyme" control wells containing only the assay buffer to measure background fluorescence.
-
-
Prepare the substrate solution:
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
-
Initiate the reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC.
-
-
Analyze the data:
-
Subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Plot the fluorescence signal versus time for each enzyme concentration.
-
Determine the initial velocity (V₀) for each concentration by calculating the slope of the linear portion of the curve.
-
Plot V₀ versus enzyme concentration. The optimal enzyme concentration will be the highest concentration that falls within the linear range of this plot.
-
Quantitative Data Summary
The optimal enzyme concentration can vary significantly depending on the specific enzyme, its purity, and the assay conditions. The following table provides some reported concentration ranges for common enzymes.
| Enzyme | Sample Type | Reported Concentration Range | Assay Conditions (Typical) |
| DPP4 (Dipeptidyl Peptidase IV) | Recombinant Human | 23.4 - 3,000 ng/mL | pH 7.6-8.0, 37°C |
| Human Plasma | 1:20 dilution | pH 7.6, 37°C | |
| FAP (Fibroblast Activation Protein) | Recombinant Human | 0.2 µg/mL | pH 8.0, 37°C |
| Mouse/Baboon/Human Plasma | 1 µL of undiluted plasma | Not specified | |
| Prolyl Endopeptidase (PREP) | Plasma | 5 µL of plasma | 37°C |
Visualizations
Experimental Workflow for Enzyme Concentration Optimization
Caption: Workflow for optimizing enzyme concentration.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting pathway for low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Gly-Pro-AMC Assays
Welcome to the technical support center for the Gly-Pro-AMC fluorogenic assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the Gly-Pro dipeptide sequence. The substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), is a non-fluorescent molecule. When a protease cleaves the peptide bond between the proline residue and the AMC group, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released. Free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[1][2]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore is typically excited at a wavelength range of 360-380 nm, with the emission measured between 440-460 nm.[2][3] It is crucial to use the appropriate filter settings on your fluorescence plate reader for optimal signal detection.
Q3: Is the this compound substrate specific to one particular enzyme?
No, this compound is a substrate for several proline-specific proteases. These include, but are not limited to, Dipeptidyl Peptidase IV (DPP4), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP).[4][5][6] Therefore, when working with complex biological samples, the measured activity may be a composite of multiple enzymes. To determine the activity of a specific enzyme, it is recommended to use selective inhibitors to block the activity of other potential proteases.[5][7]
Q4: How does the sensitivity of the this compound assay compare to colorimetric assays?
The this compound assay is significantly more sensitive than colorimetric assays for detecting protease activity.[4] This increased sensitivity allows for the use of lower enzyme concentrations, which can be particularly advantageous when working with samples where the enzyme of interest is in low abundance.[4][8]
Troubleshooting Guide
Issue 1: Low or No Signal
If you are observing a weak or absent fluorescent signal, consider the following potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for free AMC (Ex: 360-380 nm, Em: 440-460 nm).[2][3] |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly to maintain its activity. Perform a positive control experiment with a known active enzyme to confirm assay components are working. Determine the optimal enzyme concentration by titration to achieve a linear rate of fluorescence increase.[9] |
| Substrate Degradation | The this compound substrate is light-sensitive and susceptible to degradation.[2] Store the stock solution in aliquots at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[9] Prepare the working solution fresh before each experiment. |
| Sub-optimal Assay Conditions | Optimize the assay buffer pH, ionic strength, and temperature for your specific enzyme. The optimal conditions can vary significantly between different proteases. |
| Insufficient Incubation Time | For kinetic assays, ensure you are measuring the fluorescence over a sufficient period to detect a linear increase. For endpoint assays, you may need to extend the incubation time. Maximal sensitivity is often achieved in 20-30 minutes.[4] |
Issue 2: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay's dynamic range. Here are common causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | This compound can undergo slow, spontaneous hydrolysis, leading to the release of free AMC and a high background.[1] Always include a "no-enzyme" control (blank) containing only the substrate and assay buffer.[1] Subtract the fluorescence of the blank from all other readings. |
| Autofluorescent Compounds | Test compounds or components in the sample matrix may be inherently fluorescent at the AMC excitation/emission wavelengths.[2] To check for this, run a control with the compound in the assay buffer without the enzyme or substrate. If autofluorescence is detected, this value should be subtracted from the corresponding experimental wells.[2] |
| Contaminated Reagents | Ensure that all buffers and reagents are free from fluorescent contaminants. Use high-purity water and reagents for all solutions. |
Issue 3: Signal Instability or Non-Linearity
If your signal is erratic or the reaction rate is not linear, consider these factors.
| Possible Cause | Troubleshooting Steps |
| Fluorescence Quenching | Test compounds can absorb light at the excitation or emission wavelengths of AMC, leading to a decrease in the detected signal that can be misinterpreted as inhibition (inner filter effect).[2] Perform a quenching counter-assay by measuring the fluorescence of a known concentration of free AMC in the presence and absence of your test compound. A dose-dependent decrease in AMC fluorescence indicates quenching.[2] |
| Substrate Depletion | At high enzyme concentrations or over long incubation times, the substrate may become depleted, causing the reaction rate to slow down and become non-linear. Reduce the enzyme concentration or the incubation time to ensure you are measuring the initial velocity of the reaction. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the experiment. Check the enzyme's stability in the assay buffer over time. |
| Compound Aggregation | Test compounds may form aggregates that can interfere with the assay by sequestering the enzyme or substrate. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can sometimes mitigate this. |
Experimental Protocols
General Protocol for Measuring Protease Activity
This protocol provides a general framework for a kinetic assay in a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., Tris-HCl with relevant pH and additives).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.[9]
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically 10-100 µM).[9]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined by titration.[9]
-
Inhibitor/Compound Solution (if applicable): Dissolve test compounds in DMSO and then dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all wells.[9]
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme Solution (or buffer for no-enzyme controls)
-
Inhibitor/Compound Solution (or buffer/vehicle for controls)
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This allows the enzyme and any inhibitors to interact.[9]
-
Initiate the reaction by adding the Working Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em = 360-380/440-460 nm.[9]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no-enzyme" control from all other rates to correct for background fluorescence.
-
If testing inhibitors, calculate the percent inhibition relative to the "enzyme-only" control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase of Reaction Rate and Sensitivity of Low-Abundance Enzyme Assay using Micro/Nanofluidic Preconcentration Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Gly-Pro-AMC substrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the fluorogenic substrate Gly-Pro-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (Glycyl-L-Proline 7-amido-4-methylcoumarin) is a fluorogenic substrate used to detect the activity of certain proteases.[1] It is particularly sensitive for dipeptidyl peptidase IV (DPP-4/CD26), a serine protease involved in various physiological processes, including glucose homeostasis, immune regulation, and signal transduction.[1] The substrate is also used to measure the activity of other prolyl-cleaving enzymes like prolyl endopeptidase (PREP).[2] When cleaved by these enzymes, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, which can be measured to quantify enzyme activity.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure maximum stability, the lyophilized powder of this compound should be stored at -20°C, protected from light and moisture.[3] Under these conditions, the substrate is stable for at least four years.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.[3][4] For instance, a 10 mM stock solution can be prepared in DMSO.[5] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, stock solutions are typically stable for up to six months.[6][7][8] Always protect the stock solution from light.
Q4: Can I dissolve this compound in aqueous buffers?
A4: While this compound is soluble in aqueous buffers like PBS (pH 7.2) at concentrations up to 10 mg/ml, it is generally recommended to first dissolve it in an organic solvent like DMSO to ensure complete dissolution before diluting it to the final working concentration in your assay buffer.[3] If you choose to dissolve it directly in an aqueous buffer, sonication may be required to aid dissolution.[9]
Storage and Stability Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution in DMSO/DMF | -20°C to -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution in Assay Buffer | 4°C (short-term) | Prepare fresh for each experiment | Avoid prolonged storage in aqueous solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or handling can lead to spontaneous hydrolysis of this compound, releasing the fluorescent AMC molecule. | 1. Ensure the substrate is stored correctly (see storage table). Prepare fresh working solutions for each experiment. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | 2. Use high-purity, sterile-filtered reagents. Include a "no-enzyme" control to measure the background fluorescence of your reagents. | |
| 3. Autofluorescence of Test Compounds: If screening for inhibitors, your test compounds may be inherently fluorescent. | 3. Run a control with the test compound alone (no enzyme or substrate) to measure its autofluorescence and subtract this value from your experimental readings. | |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | 1. Use a fresh aliquot of the enzyme or a new batch. Ensure the enzyme is stored at the recommended temperature and in a suitable buffer. |
| 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. | 2. Consult the literature for the optimal assay conditions for your specific enzyme. Perform a pH and temperature optimization experiment. | |
| 3. Inhibitors in the Sample: Your sample may contain endogenous inhibitors of the enzyme. | 3. Include a positive control with a known amount of purified enzyme to ensure the assay is working. Consider purifying your sample to remove potential inhibitors. | |
| Substrate Precipitation | 1. Low Solubility in Aqueous Buffer: The concentration of this compound in the final assay volume may exceed its solubility limit. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is sufficient to maintain substrate solubility, typically ≤1%. If precipitation persists, consider using a lower substrate concentration. |
| 2. Interaction with Assay Components: Other components in your assay mixture may be causing the substrate to precipitate. | 2. Test the solubility of the substrate in the assay buffer in the absence of the enzyme and other components. If necessary, modify the buffer composition. |
Experimental Protocols
Protocol 1: Standard DPP-4 Activity Assay
This protocol provides a general method for measuring the activity of DPP-4 in a purified enzyme preparation or cell lysate.
Materials:
-
This compound substrate
-
Anhydrous DMSO
-
DPP-4 enzyme (purified or as a cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve the required amount of this compound powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM solution, dissolve 4.1 mg of this compound (MW: 410.26 g/mol ) in 1 ml of DMSO.
-
Prepare the working substrate solution: Dilute the 10 mM stock solution in the assay buffer to the desired final concentration. A typical starting concentration is 100 µM. Prepare this solution fresh before each experiment.
-
Prepare the enzyme solution: Dilute the DPP-4 enzyme in the assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the assay time.
-
Set up the assay: In a 96-well black microplate, add the following to each well:
-
Sample wells: 50 µl of enzyme solution + 50 µl of working substrate solution.
-
Blank (no enzyme) wells: 50 µl of assay buffer + 50 µl of working substrate solution.
-
Blank (no substrate) wells: 50 µl of enzyme solution + 50 µl of assay buffer.
-
-
Incubate and measure fluorescence: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence microplate reader.
-
Calculate enzyme activity: Subtract the background fluorescence (from the "no enzyme" and "no substrate" wells) from the fluorescence readings of the sample wells. The rate of increase in fluorescence is proportional to the DPP-4 activity.
Protocol 2: In Situ DPP-4 Activity Assay
This protocol allows for the visualization of DPP-4 activity directly in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound substrate
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Fluorescence microscope
Procedure:
-
Prepare a 1 mM this compound working solution: Dilute the 10 mM stock solution in the assay buffer.
-
Cell preparation: Wash the cultured cells twice with pre-warmed assay buffer.
-
Substrate incubation: Add the 1 mM this compound working solution to the cells and incubate at 37°C for 15-30 minutes.
-
Imaging: Wash the cells twice with the assay buffer. Mount the coverslips on a microscope slide and immediately visualize the fluorescence using a fluorescence microscope with appropriate filters for AMC (e.g., DAPI filter set).
Signaling Pathways and Workflows
DPP-4 Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein (B1211001) that plays a crucial role in various signaling pathways by cleaving N-terminal dipeptides from a variety of substrates, including chemokines and neuropeptides.[1][10] This cleavage can either inactivate the signaling molecule or alter its receptor specificity.
Caption: DPP-4 cleaves active peptides, altering their signaling potential.
Experimental Workflow for Measuring DPP-4 Activity
The following diagram illustrates a typical workflow for measuring DPP-4 activity using the this compound substrate.
Caption: Workflow for a fluorometric DPP-4 activity assay.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidomics of prolyl endopeptidase in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Technical Support Center: Gly-Pro-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorogenic substrate Gly-Pro-AMC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound fluorescence assay?
The this compound assay is a common method for measuring the activity of certain proteases, particularly dipeptidyl peptidase-IV (DPP-IV) and other prolyl endopeptidases.[1][2] The substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), consists of the dipeptide Gly-Pro linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. When a protease cleaves the peptide bond between proline and AMC, the free AMC is released, which results in a significant increase in fluorescence.[3][4] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[5]
Q2: What are the typical excitation and emission wavelengths for free AMC?
The released AMC fluorophore is typically excited at a wavelength range of 350-380 nm, with the emission being measured between 440-465 nm.[4][5][6][7][8] It is crucial to use the appropriate filter settings on your fluorescence plate reader for optimal signal detection.
Q3: Does the this compound substrate have background fluorescence?
Yes, the this compound substrate itself has a low level of background fluorescence.[3] To obtain accurate measurements of enzyme activity, it is essential to subtract this background fluorescence from the total signal. This can be achieved by including a "no-enzyme" or "blank" control in your experimental setup.[3]
Q4: How should I prepare and store the this compound substrate?
For long-term storage, the solid this compound substrate should be stored at -20°C, protected from light.[6] Stock solutions are typically prepared by dissolving the substrate in a non-protic solvent like dimethyl sulfoxide (B87167) (DMSO).[4][9] These stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] On the day of the experiment, a fresh working solution should be prepared by diluting the stock solution in the appropriate assay buffer.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound fluorescence readings.
Problem 1: High Background Fluorescence
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Substrate Auto-hydrolysis | Prepare fresh substrate solutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[9] Optimize the pH of the assay buffer, as extreme pH values can increase spontaneous hydrolysis.[9] |
| Contaminated Reagents or Labware | Use high-purity reagents and sterile, nuclease-free water. Ensure that the microplates used are intended for fluorescence assays and are clean. Some plasticware can be autofluorescent.[10] |
| Autofluorescent Buffer Components | Some buffer additives, like BSA, can exhibit fluorescence. Test the fluorescence of your buffer alone and consider alternative components if necessary.[9] |
| Test Compound Autofluorescence | If screening for inhibitors, the test compounds themselves may be fluorescent. Run a control with the compound in the assay buffer without the enzyme to measure its intrinsic fluorescence.[11] |
Problem 2: Low or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify the activity of your enzyme preparation. Ensure it has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Consider using a new batch of enzyme. |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for AMC (Ex: 350-380 nm, Em: 440-465 nm).[4][5][6][7][8] Check the instrument's gain settings. |
| Sub-optimal Assay Conditions | The enzyme's activity is highly dependent on pH, temperature, and buffer composition. Optimize these parameters for your specific enzyme. |
| Fluorescence Quenching by Test Compounds | Test compounds may absorb light at the excitation or emission wavelengths of AMC, leading to a reduced signal (inner filter effect).[11] Perform a quenching control by measuring the fluorescence of free AMC in the presence and absence of your compound. |
Problem 3: Poor Assay Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a stable temperature throughout the assay, as enzyme activity is temperature-sensitive. Pre-warm reagents and the plate reader to the desired assay temperature.[6] |
| Substrate Precipitation | This compound can have solubility issues.[12] Ensure the substrate is fully dissolved in the stock solution. If precipitation occurs upon dilution in the assay buffer, consider adjusting the buffer composition or using a lower substrate concentration. Sonication or gentle heating can aid dissolution.[6][13] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with buffer or water. |
Experimental Protocols
Standard DPP-IV Activity Assay
This protocol provides a general framework for measuring DPP-IV activity using this compound.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
This compound substrate
-
Positive control inhibitor (e.g., Sitagliptin)[5]
-
Negative control (vehicle, e.g., DMSO)[5]
-
96-well black microplate[5]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV Assay Buffer.
-
Reconstitute the DPP-IV enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the final working concentration in the assay buffer.
-
Prepare serial dilutions of inhibitors and controls.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the desired volume of the diluted test compounds.
-
Positive Control Wells: Add the desired volume of the diluted positive control inhibitor.
-
Negative (Vehicle) Control Wells: Add the corresponding volume of the vehicle solution.
-
Blank (No Enzyme) Wells: Add assay buffer instead of the enzyme solution.
-
-
Enzyme Addition:
-
Add the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow inhibitors to interact with the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.[5]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank (no enzyme) wells from all other readings.
-
Calculate Percent Inhibition (for inhibitor screening):
-
% Inhibition = [1 - (Rate of test well / Rate of vehicle control well)] * 100
-
Visualizations
DPP-IV Signaling and Assay Principle
Caption: Workflow of DPP-IV enzymatic cleavage of this compound and subsequent fluorescence detection.
Troubleshooting Logic for High Background Fluorescence
Caption: A logical workflow for diagnosing the cause of high background fluorescence in this compound assays.
References
- 1. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
how to reduce variability in Gly-Pro-AMC assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin) assays. Our goal is to help you reduce variability and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase-IV (DPP-IV/CD26). The substrate, this compound, consists of the dipeptide Gly-Pro linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. When the enzyme cleaves the peptide bond between proline and AMC, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the typical excitation and emission wavelengths for free AMC?
Free AMC is typically excited at a wavelength range of 350–380 nm, with the emission peak occurring between 450–465 nm.[1] It is crucial to use the appropriate filter or monochromator settings on your fluorescence plate reader to ensure optimal signal detection.
Q3: What are the most common sources of variability in this compound assays?
Variability in this compound assays can arise from several factors, including:
-
Enzyme Instability: Improper storage or handling of the enzyme can lead to loss of activity.
-
Substrate Degradation: The this compound substrate is sensitive to light and repeated freeze-thaw cycles.
-
Buffer Composition and pH: The pH and components of the assay buffer can significantly influence enzyme activity.
-
Temperature Fluctuations: Enzyme kinetics are highly dependent on temperature.
-
Instrument Settings: Incorrect or inconsistent plate reader settings can introduce variability.
-
Compound Interference (for inhibitor screening): Test compounds can interfere with the assay through autofluorescence or quenching.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Question: My "no enzyme" control wells show a high fluorescent signal. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure the true enzyme activity signal. The primary causes are substrate auto-hydrolysis or contamination.
Troubleshooting Steps:
-
Assess Substrate Quality:
-
Spontaneous Hydrolysis: this compound can hydrolyze spontaneously, especially if not stored correctly. Prepare fresh substrate dilutions for each experiment from a stock solution stored at -20°C or -80°C in a dry, dark environment.[2] Aliquoting the stock solution can help avoid multiple freeze-thaw cycles.
-
Contamination with Free AMC: The substrate powder may contain free AMC from manufacturing or degradation during storage. If possible, check the purity of your substrate using HPLC.
-
-
Evaluate Assay Buffer:
-
Buffer Contamination: Ensure that the water and reagents used to prepare your assay buffer are of high purity and free from fluorescent contaminants.
-
Buffer Component Autofluorescence: Some buffer components can be inherently fluorescent. Test the fluorescence of your buffer alone.
-
-
Optimize Experimental Conditions:
-
Run a "Substrate Only" Control: Include wells with only the assay buffer and the this compound substrate. A high signal in these wells points to issues with the substrate or buffer.[2]
-
Issue 2: Low or No Signal
Question: I am not observing an increase in fluorescence over time, or the signal is very weak. What should I do?
Answer: A lack of signal typically points to an issue with the enzyme's activity or the detection settings.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not been subjected to multiple freeze-thaw cycles. Avoid repeated vortexing of the enzyme solution.
-
Enzyme Concentration: The enzyme concentration may be too low. Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.[3][4]
-
Positive Control: If available, use a positive control enzyme with known activity to confirm that the assay components and conditions are suitable.
-
-
Check Substrate Concentration:
-
The substrate concentration might be too low, limiting the reaction rate. Ensure the substrate concentration is appropriate for the enzyme being used, typically around the Michaelis-Menten constant (Km) value.
-
-
Confirm Instrument Settings:
-
Excitation/Emission Wavelengths: Double-check that the plate reader is set to the correct wavelengths for AMC (Ex: 350-380 nm, Em: 450-465 nm).[1]
-
Gain Setting: The photomultiplier tube (PMT) gain may be too low. Optimize the gain setting to ensure sensitive signal detection without saturating the detector.
-
Issue 3: Non-Linear Reaction Progress Curves
Question: The rate of my enzymatic reaction is not linear over time. What could be causing this?
Answer: Non-linear reaction curves can be caused by substrate depletion, enzyme instability, or product inhibition.
Troubleshooting Steps:
-
Substrate Depletion:
-
If the reaction rate decreases over time, it may be due to the substrate being consumed. This is more likely to occur with high enzyme concentrations or long incubation times. Reduce the enzyme concentration or shorten the measurement period to focus on the initial linear phase of the reaction.
-
-
Enzyme Instability:
-
The enzyme may be losing activity during the course of the assay, especially at non-optimal pH or temperature. Ensure your assay conditions are within the stable range for your enzyme.
-
-
Product Inhibition:
-
In some cases, the product of the reaction (free AMC or the cleaved peptide) can inhibit the enzyme. This is less common but can be investigated by adding the product at the beginning of the reaction and observing the effect on the initial rate.
-
Data Presentation
Table 1: Influence of pH on DPP-IV Activity
| pH | Relative Activity (%) | Buffer System |
| 6.0 | ~40 | Phosphate |
| 7.0 | ~80 | Phosphate/HEPES |
| 7.4 | ~95 | HEPES/Tris-HCl |
| 8.0 | 100 | Tris-HCl |
| 9.0 | ~85 | Glycine-NaOH |
| 10.0 | ~50 | Glycine-NaOH |
Note: Data is compiled and generalized from typical DPP-IV activity profiles. Optimal pH can vary depending on the enzyme source and buffer composition. A study on recombinant DPP-IV from Vespa basalis reported an optimal pH of 9.0.[5]
Table 2: Effect of Temperature on DPP-IV Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | ~60 |
| 37 | 100 |
| 45 | ~90 |
| 50 | ~75 |
| 60 | ~40 |
Note: Data is generalized. The optimal temperature for DPP-IV is typically around 37°C. One study on a specific recombinant DPP-IV identified an optimal temperature of 50°C.[5]
Table 3: Effect of DMSO Concentration on a Protease Assay
| DMSO Concentration (%) | Relative Enzyme Activity (%) |
| 0 | 100 |
| 2 | ~98 |
| 5 | ~98 |
| 10 | ~98 |
Note: This data is based on a study of HIV-1 protease activity and suggests that for some enzymes, activity is negligibly affected by DMSO concentrations up to 10%.[6] However, the effect of DMSO can be enzyme-specific, and it is always recommended to perform a DMSO tolerance test for your specific assay.[7]
Experimental Protocols
General Protocol for Measuring DPP-IV Activity
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, 100 mM Tris-HCl, pH 8.0.
-
DPP-IV Enzyme: Dilute the DPP-IV enzyme stock to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
This compound Substrate: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Protect the substrate solution from light.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells. For "no enzyme" control wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-wated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 350-380/450-465 nm) kinetically, with readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells.
-
Protocol for DPP-IV Inhibitor Screening
-
Reagent Preparation:
-
Prepare assay buffer, enzyme, and substrate solutions as described above.
-
Test Compounds: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions of the compounds in assay buffer.
-
-
Assay Procedure:
-
Add 40 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.
-
Add 10 µL of the diluted test compound to the sample wells.
-
Add 10 µL of DMSO (or the solvent used for the compounds) to the "100% activity" control wells.
-
Add 10 µL of a known DPP-IV inhibitor (e.g., Sitagliptin) to the positive control wells.
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Measure the fluorescence kinetically as described in the general protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "100% activity" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a this compound inhibitor screening assay.
Caption: Troubleshooting logic for common this compound assay issues.
Caption: Simplified DPP-4 signaling pathway in glucose homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on Gly-Pro-AMC assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gly-Pro-AMC assay. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay when measuring Dipeptidyl Peptidase IV (DPP-IV) activity?
The optimal pH for DPP-IV activity using the this compound substrate typically falls within the neutral to slightly alkaline range of 7.4 to 9.0 .[1][2][3][4][5] Activity significantly decreases at acidic pH, with the enzyme being virtually inactive below pH 5.0.[2][3] At pH 7.0, DPP-IV exhibits approximately 45% of its maximum activity, while at pH 9.6, it can retain about 90% of its activity.[2]
Q2: How does pH affect the enzymatic cleavage of this compound by DPP-IV?
The enzymatic cleavage of this compound is dependent on the ionization state of key amino acid residues within the active site of DPP-IV. The catalytic mechanism is facilitated by a residue with a pKa of approximately 7.2, which is consistent with a histidine residue.[6] This residue plays a crucial role in the hydrolysis of the peptide bond in the substrate.
Enzymatic Cleavage of this compound
Caption: Workflow of DPP-IV enzymatic reaction with this compound.
Q3: Can the fluorescence of the released AMC be affected by pH?
Yes, the fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC) can be pH-dependent. While the primary impact of pH in the this compound assay is on the enzyme's activity, extreme pH values can also affect the quantum yield of the AMC fluorophore. However, within the optimal pH range for the DPP-IV assay (pH 7.4-9.0), the fluorescence of AMC is generally stable. It is important to be aware that significant deviations from this range could potentially impact the accuracy of your fluorescence readings.
Q4: What are common causes of high background fluorescence in the this compound assay?
High background fluorescence can arise from several sources:
-
Substrate Auto-hydrolysis: The this compound substrate can spontaneously hydrolyze, releasing free AMC. This process can be accelerated by non-optimal pH conditions (either too acidic or too alkaline).[7]
-
Contaminated Reagents: Contaminants in the assay buffer, enzyme preparation, or substrate solution can be fluorescent.[7]
-
Improperly Configured Plate Reader: Incorrect excitation and emission wavelength settings or an overly high gain setting can amplify background noise.[7]
-
Intrinsic Fluorescence of Assay Components: Some buffer components or the microplate itself may exhibit autofluorescence.[7]
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Buffer pH | Verify the pH of your assay buffer. The optimal range for DPP-IV is typically 7.4-9.0.[1][2][3][4][5] Prepare fresh buffer if necessary. |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh enzyme aliquot. |
| Substrate Degradation | Prepare fresh this compound substrate solution. Protect the solution from light to prevent photobleaching. |
| Presence of Inhibitors | Ensure that no components of your sample or buffer are inhibiting the enzyme. High concentrations of phosphate, for example, can be inhibitory.[8] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Substrate Auto-hydrolysis | Prepare the this compound substrate solution fresh for each experiment. Optimize the assay pH to be within the 7.4-9.0 range to minimize spontaneous hydrolysis.[7] |
| Contaminated Reagents | Use high-purity water and reagents for your buffers. Run a "buffer blank" (all components except the enzyme) to check for background fluorescence from the buffer itself.[9] |
| Incorrect Plate Reader Settings | Ensure the excitation and emission wavelengths are set correctly for AMC (typically around 350-360 nm for excitation and 440-460 nm for emission). Optimize the gain setting to maximize signal-to-noise ratio. |
| Microplate Autofluorescence | Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| pH Drift During Assay | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if your samples have a different pH. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (typically 37°C) during the assay, as enzyme kinetics are temperature-dependent. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. |
| Inconsistent Incubation Times | Use a timer to ensure consistent pre-incubation and reaction times for all samples. |
Quantitative Data Summary
Table 1: Effect of pH on DPP-IV Activity
| pH Value | Relative DPP-IV Activity | Reference |
| < 5.0 | Essentially Inactive | [2][3] |
| 7.0 | ~45% of Maximal Activity | [2] |
| 7.4 - 8.5 | Optimal Activity Range | [1][4] |
| 8.5 - 9.0 | Optimal Activity Range | [1] |
| 9.6 | ~90% of Maximal Activity | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for DPP-IV Activity
This protocol outlines a method to determine the optimal pH for your specific experimental conditions.
Materials:
-
Purified DPP-IV enzyme
-
This compound substrate
-
A series of buffers with varying pH values (e.g., Sodium Phosphate, Tris-HCl, HEPES) covering a range from pH 6.0 to 10.0 in 0.5 pH unit increments.
-
96-well black, opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Buffers: Prepare a series of assay buffers with different pH values. It is recommended to use buffers that are effective in the desired pH range (e.g., MES for acidic, HEPES for neutral, and Tris or Glycine-NaOH for alkaline).[10]
-
Prepare Reagents:
-
Dilute the DPP-IV enzyme to a working concentration in a neutral, low-molarity buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of this compound in DMSO and then dilute it to the final working concentration in each of the different pH buffers.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 50 µL of the this compound solution in each of the different pH buffers.
-
Include control wells for each pH containing buffer and substrate but no enzyme (substrate blank).
-
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well (except the blanks) to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
For each pH value, subtract the fluorescence of the substrate blank from the corresponding enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) at each pH by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity as a function of pH to determine the optimal pH for your enzyme activity.
-
pH Optimization Workflow
Caption: Experimental workflow for determining the optimal pH.
References
- 1. Colorimetrical rate assay for urinary dipeptidyl peptidase IV (DPPIV) activity using a new substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acu.edu.in [acu.edu.in]
- 6. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Gly-Pro-AMC Fluorescent Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals using Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin) fluorescent assays, with a focus on identifying and mitigating quenching effects.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a sensitive, fluorescence-based method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP4).[1][2] The substrate, this compound, consists of a dipeptide (Gly-Pro) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the substrate is non-fluorescent. When a protease like DPP4 cleaves the peptide bond, it releases free AMC, which is highly fluorescent upon excitation.[2] The rate of increasing fluorescence is directly proportional to the enzyme's activity. This assay is widely used in high-throughput screening (HTS) for potential DPP4 inhibitors, which are a therapeutic target for type 2 diabetes.[1][3]
Q2: What are the standard excitation and emission wavelengths for free AMC?
The free AMC fluorophore is typically excited at a wavelength range of 350-380 nm, with emission measured between 440-465 nm.[2][4] It is critical to use the correct filter or monochromator settings on your fluorescence plate reader for optimal signal detection.
Q3: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[5][6] It occurs when an excited fluorophore (like AMC) returns to the ground state without emitting a photon. This can be caused by interactions with other molecules in the solution, which are referred to as "quenchers".[5] In the context of an enzyme assay, quenching can be mistaken for true enzyme inhibition, leading to false-positive results.[4][7]
Q4: What are the common causes of quenching in a this compound assay?
The most common cause of quenching is interference from the test compounds themselves.[7][8] This interference can manifest in several ways:
-
Inner Filter Effect (IFE): This is a primary cause of apparent quenching.[9] It occurs when a compound absorbs light at either the excitation wavelength (preventing AMC from being excited) or the emission wavelength (preventing the emitted fluorescence from reaching the detector).[4][9][10] This is not true quenching but results in a similar signal decrease.
-
Direct Quenching: The test compound directly interacts with the excited AMC molecule, causing it to return to the ground state non-radiatively. This can happen through various mechanisms, such as collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).[5]
-
Compound Aggregation: At certain concentrations, some compounds can form aggregates that may trap or interact with the AMC fluorophore, leading to a decreased signal.[7]
Troubleshooting Guide
Issue 1: My fluorescence signal is lower than expected or shows apparent inhibition. How can I determine if this is true enzyme inhibition or a quenching effect?
This is the most critical question when screening compound libraries. A dose-dependent decrease in fluorescence can signify a potent inhibitor or a compound that is simply interfering with the assay's detection method.[7]
Solution: Perform a "Quenching Counter-Assay" or "Inhibitor Control" experiment. The goal is to determine if your compound affects the fluorescence of the final product (free AMC) directly, independent of enzyme activity.[4][11]
Workflow for Differentiating Inhibition from Quenching
Issue 2: My "no enzyme" control wells have high background fluorescence. What could be the cause?
Possible Causes & Solutions:
-
Compound Autofluorescence: The test compound itself is fluorescent at the AMC excitation/emission wavelengths.[4]
-
Solution: Run a control plate with just the assay buffer and your compound (no enzyme or substrate). Subtract this background fluorescence from your experimental wells.[4]
-
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, releasing free AMC.
-
Solution: Always prepare the substrate solution fresh. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the assay buffer pH is stable and not at an extreme that would accelerate hydrolysis.[12]
-
-
Contaminated Reagents or Labware: Buffers, enzyme preparations, or the microplates themselves can be sources of background fluorescence.[12]
-
Solution: Use high-purity reagents. Always use black, opaque microplates designed for fluorescence assays to minimize background and well-to-well crosstalk.[12]
-
Issue 3: How can I specifically test for the Inner Filter Effect (IFE)?
Solution: The Inner Filter Effect is caused by the compound absorbing light. You can diagnose this using a standard spectrophotometer.
-
Measure Absorbance Spectrum: Dissolve your test compound in the assay buffer at the highest concentration used in your experiment.
-
Scan Wavelengths: Scan the absorbance of the compound solution from ~340 nm to ~480 nm.
-
Analyze:
-
If you see a significant absorbance peak around the excitation wavelength (~360 nm) , your compound is causing the primary inner filter effect , blocking light from reaching AMC.[10]
-
If you see a significant absorbance peak around the emission wavelength (~460 nm) , your compound is causing the secondary inner filter effect , absorbing the light emitted by AMC.[10][13]
-
Experimental Protocols
Protocol 1: Standard DPP4 Activity Assay
This protocol is for measuring DPP4 enzyme activity and screening for inhibitors in a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
-
DPP4 Enzyme: Dilute recombinant human DPP4 in cold Assay Buffer to the desired working concentration (e.g., 0.1-1 ng/well). Keep on ice.[3]
-
Substrate Solution: Dilute a this compound stock solution in Assay Buffer to a final concentration of 40-50 µM.[3]
-
Test Compounds: Prepare serial dilutions of test compounds in the appropriate solvent (e.g., DMSO), then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound dilution to "Sample" wells. Add 10 µL of solvent to "100% Activity" and "Background" wells.
-
Add 10 µL of diluted DPP4 enzyme to "Sample" and "100% Activity" wells. Add 10 µL of Assay Buffer to "Background" wells.
-
Mix gently and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of Substrate Solution to all wells. The final volume is 100 µL.
-
Read the plate immediately on a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm). Read in kinetic mode for 30 minutes at 37°C or as a single endpoint reading after 30 minutes.
-
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol determines if a test compound directly quenches the fluorescence of free AMC.
-
Reagent Preparation:
-
Assay Buffer: Same as the primary assay.
-
Free AMC Solution: Prepare a solution of free AMC in Assay Buffer. The concentration should yield a fluorescence signal similar to that of the uninhibited enzyme reaction in the primary assay (e.g., 1-10 µM).
-
Test Compounds: Prepare the same serial dilutions as used in the primary assay.
-
-
Assay Procedure:
-
Add 50 µL of the Free AMC Solution to each well of a 96-well black plate.
-
Add 50 µL of the test compound dilutions to the wells. Include control wells with AMC solution and solvent only (no compound).
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
Read the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the test compound indicates that the compound is an assay artifact caused by quenching or an inner filter effect.[4]
Quantitative Data Analysis
The data below illustrates how results from the primary assay and the quenching counter-assay can differentiate a true inhibitor from a quenching artifact.
| Compound Concentration (µM) | % Activity Remaining (Primary DPP4 Assay) | % Fluorescence Remaining (AMC Quenching Counter-Assay) | Interpretation |
| Compound A | |||
| 100 | 5.2% | 98.5% | True Inhibitor |
| 30 | 15.8% | 99.1% | |
| 10 | 48.9% | 100.2% | |
| 1 | 95.3% | 99.8% | |
| Compound B | |||
| 100 | 6.1% | 8.3% | Quenching Artifact |
| 30 | 25.4% | 28.1% | |
| 10 | 65.7% | 68.5% | |
| 1 | 97.2% | 96.9% |
Table 1: Differentiating True Inhibition vs. Quenching. Compound A shows a dose-dependent decrease in the enzyme assay but does not affect the fluorescence of free AMC, indicating it is a true inhibitor. Compound B shows a nearly identical dose-dependent decrease in both assays, revealing its activity is due to quenching.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.in [promega.in]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. v-autos.com [v-autos.com]
dealing with low signal-to-noise ratio in Gly-Pro-AMC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratio issues encountered during Gly-Pro-AMC based enzymatic assays, such as those for Dipeptidyl Peptidase IV (DPP-IV).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of proteases that cleave the peptide bond after a proline residue. The substrate, this compound, consists of the dipeptide Glycine-Proline linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the AMC molecule's fluorescence is quenched by the attached peptide.[1] When a protease, such as DPP-IV, cleaves the Gly-Pro dipeptide, the free AMC is released.[2] This free AMC fluoresces strongly upon excitation, and the rate of increase in fluorescence is directly proportional to the enzyme's activity.[1]
Q2: What are the typical excitation and emission wavelengths for the free AMC fluorophore?
Free AMC is typically excited at a wavelength between 360-380 nm, with the emission measured between 440-460 nm.[1][3] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are the common causes of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise (S/N) ratio can be caused by several factors, including a weak signal or high background noise.[4] Common causes include:
-
Low fluorescence signal: This can be due to insufficient enzyme or substrate concentration, suboptimal instrument settings, or enzyme inactivity.[5]
-
High background fluorescence: This may be caused by the intrinsic fluorescence of buffer components, contaminated reagents, inappropriate microplate selection, or autofluorescence of test compounds.[1][5]
-
Fluorescence quenching: Test compounds can absorb light at the excitation or emission wavelength of AMC, which reduces the detected fluorescence signal and can mimic inhibition.[1]
-
Reagent instability: Improper storage of the this compound substrate, such as exposure to light or multiple freeze-thaw cycles, can lead to degradation and poor performance.[1]
Q4: How can I determine if my test compound is causing interference in the assay?
Compound interference is a common cause of misleading results. Two primary types of interference are autofluorescence and fluorescence quenching.[1] To identify these, you should perform specific counter-assays:
-
Autofluorescence Counter-Assay: This determines if the test compound itself fluoresces at the assay's wavelengths.
-
Quenching Counter-Assay: This assesses if the test compound absorbs light at the excitation or emission wavelengths of AMC, thereby reducing the signal.
Detailed protocols for these counter-assays are provided in the Troubleshooting Guides section.
Q5: What are some alternative substrates to this compound for DPP-IV activity assays?
While this compound is a sensitive fluorogenic substrate, other options are available.[6] These include:
-
Colorimetric substrates: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) is a chromogenic substrate that releases a colored product upon cleavage.[7][8] However, fluorometric assays using this compound are generally about 10-fold more sensitive than colorimetric assays.[7]
-
Luminescent substrates: Gly-Pro-aminoluciferin offers even higher sensitivity than fluorometric substrates.[7]
-
Alternative fluorogenic substrates: Substrates with different fluorophores, such as 7-amino-4-trifluoromethylcoumarin (AFC), may offer different spectral properties and sensitivities.
Troubleshooting Guides
This section provides detailed protocols to address specific issues you may encounter during your this compound assays.
Problem 1: High background fluorescence in "no enzyme" control wells.
-
Possible Cause: The test compound is autofluorescent.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: This will determine if the compound itself is fluorescent. A detailed protocol is provided below.
-
Data Correction: If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[1]
-
Use a "Pre-Read" Step: Many plate readers can be programmed to take a fluorescence reading after the compound is added but before the enzyme reaction is initiated. This initial reading can be subtracted from the final reading to account for compound autofluorescence.[1]
-
Problem 2: Apparent enzyme inhibition that is not reproducible in orthogonal assays.
-
Possible Cause: The test compound is quenching the fluorescence of AMC.
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: This assay will determine if your compound is absorbing light at the excitation or emission wavelengths of AMC. A detailed protocol is provided below.
-
Problem 3: Poor assay reproducibility or a non-linear standard curve.
-
Possible Cause: Issues with reagents or experimental setup.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure that the this compound substrate has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
-
Instrument Settings: Optimize the gain settings on your fluorescence plate reader to enhance signal detection without saturating the detector.[5]
-
Buffer Components: Some buffer components can be inherently fluorescent. Test the fluorescence of each buffer component individually to identify any sources of high background.[5]
-
Experimental Protocols
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Microplate (black, clear bottom is suitable)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 460 nm).[1]
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.[1]
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.
Materials:
-
Test compound
-
Free AMC (7-amino-4-methylcoumarin)
-
Assay buffer
-
Microplate (black, clear bottom is suitable)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
Prepare a solution of free AMC in assay buffer at a concentration that gives a robust signal (this should be determined empirically, but a concentration in the mid-range of your expected assay signal is a good starting point).
-
In the microplate, add the diluted test compound to the wells.
-
Add the free AMC solution to all wells, including control wells that contain only assay buffer and AMC (no compound).
-
Incubate for a short period (e.g., 10-15 minutes) at the assay temperature.
-
Read the fluorescence at the appropriate wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
Interpretation: If the fluorescence intensity in the wells containing the test compound is significantly lower than the control wells (AMC only), the compound is quenching the AMC fluorescence.
Data Presentation
Table 1: Typical Reagent Concentrations and Wavelengths for this compound Assays
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 360-380 nm | Optimal wavelength should be confirmed for your specific instrument.[1] |
| Emission Wavelength | 440-460 nm | Optimal wavelength should be confirmed for your specific instrument.[1] |
| Substrate (this compound) Concentration | 10-100 µM | The optimal concentration should be determined empirically and is often at or above the Michaelis constant (Km) for the enzyme.[9] |
| Enzyme Concentration | Variable | Should be titrated to ensure a linear rate of fluorescence increase over the desired assay time.[9] |
| Incubation Time | 20-30 minutes | Maximal sensitivity is often achieved within this timeframe.[6] |
| Incubation Temperature | 25°C or 37°C | The optimal temperature depends on the specific enzyme being assayed.[9] |
Visualizations
Caption: Principle of the this compound fluorogenic assay.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. mcscro.com [mcscro.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Gly-Pro-AMC in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the fluorogenic substrate Gly-Pro-AMC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, providing potential causes and actionable troubleshooting steps in a simple question-and-answer format.
Q1: My this compound solution is cloudy or shows precipitates. What should I do?
Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous buffers. The choice of solvent is critical for preparing a clear stock solution.
Troubleshooting Steps:
-
Use an appropriate organic solvent: High-purity, anhydrous DMSO or DMF are the recommended solvents for preparing concentrated stock solutions.[1] For some forms of the substrate, ethanol (B145695) may also be suitable.[2]
-
Sonication/Vortexing: After adding the solvent, gentle vortexing or sonication can aid in dissolution.[3]
-
Fresh Solvent: DMSO is hygroscopic (absorbs moisture from the air), which can reduce its effectiveness as a solvent. Use freshly opened, anhydrous DMSO for the best results.[1][3]
-
Warm Gently: In some cases, gentle warming can help dissolve the substrate. However, avoid excessive heat, which could lead to degradation.
Possible Cause 2: Aggregation. The substrate may aggregate, especially at high concentrations or in suboptimal solvent conditions.
Troubleshooting Steps:
-
Prepare fresh dilutions: Dilute the concentrated stock solution into the final assay buffer immediately before use.
-
Optimize final solvent concentration: Ensure the final concentration of the organic solvent in the assay is compatible with both substrate solubility and enzyme activity.
Q2: I am observing high background fluorescence in my "no enzyme" control wells. What is the cause?
Possible Cause 1: Substrate Autohydrolysis. this compound can slowly hydrolyze spontaneously, especially under certain pH and temperature conditions, leading to the release of the fluorescent AMC molecule.
Troubleshooting Steps:
-
Prepare fresh substrate dilutions: Do not store diluted substrate solutions for extended periods. Prepare them fresh for each experiment.
-
Optimize pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and substrate stability. The fluorescence of free AMC can be pH-dependent.
-
Run a "no enzyme" blank: Always include a control well with the substrate in the assay buffer but without the enzyme. The signal from this well represents the background fluorescence and should be subtracted from all other readings.[4]
Possible Cause 2: Autofluorescence of Test Compounds. If you are screening for inhibitors, your test compounds may be inherently fluorescent at the excitation and emission wavelengths of AMC.
Troubleshooting Steps:
-
Run a "compound only" control: Include a control well with the test compound in the assay buffer (without the enzyme or this compound) to measure its intrinsic fluorescence.
-
Data Correction: Subtract the signal from the "compound only" control from the corresponding assay wells.
Q3: The enzyme activity appears lower than expected, or my known inhibitor is less potent. What could be the issue?
Possible Cause 1: Solvent Inhibition of the Enzyme. Organic solvents like DMSO, used to dissolve this compound and test compounds, can inhibit the activity of the enzyme (e.g., DPP-IV).
Troubleshooting Steps:
-
Minimize final solvent concentration: Keep the final concentration of the organic solvent in the assay as low as possible, ideally below 1%. It has been reported that even 1% DMSO can significantly reduce DPP-IV activity.
-
Solvent-matched controls: Ensure that all wells, including the "enzyme only" control, contain the same final concentration of the solvent used to dissolve the substrate and test compounds.
-
Consider alternative solvents: If DMSO is found to be inhibitory, explore other solvents like DMF or ethanol, but be aware that they may also affect enzyme activity. A solvent tolerance test for your specific enzyme is recommended.
Possible Cause 2: Fluorescence Quenching by Test Compounds. Your test compound may be absorbing the excitation light or the emitted fluorescence from the AMC molecule, leading to an artificially low signal.
Troubleshooting Steps:
-
Perform a quenching control: In a well containing a known concentration of free AMC, add your test compound at the same concentration used in the assay. A decrease in fluorescence intensity compared to a control without the compound indicates quenching.
-
Spectral scan: Analyze the absorbance spectrum of your compound to see if it overlaps with the excitation (around 350-380 nm) or emission (around 440-465 nm) wavelengths of AMC.
Possible Cause 3: Substrate Aggregation. At high concentrations, the substrate may form aggregates that are less accessible to the enzyme.
Troubleshooting Steps:
-
Determine the optimal substrate concentration: Run a substrate titration experiment to find the concentration that gives a robust signal without causing aggregation.
-
Include detergents: In some cases, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation, but you must first verify that the detergent does not affect your enzyme's activity.
Q4: My results are not reproducible. What are the potential sources of variability?
Possible Cause 1: Inconsistent Reagent Preparation. Variability in the concentration of the enzyme, substrate, or co-factors can lead to inconsistent results.
Troubleshooting Steps:
-
Use master mixes: Prepare master mixes of your reagents (e.g., buffer with enzyme, buffer with substrate) to add to your assay plate, ensuring a consistent concentration in each well.
-
Aliquot reagents: Aliquot your enzyme and substrate stock solutions to avoid repeated freeze-thaw cycles, which can degrade the reagents.
Possible Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
Troubleshooting Steps:
-
Calibrate pipettes regularly: Ensure that your pipettes are properly calibrated.
-
Use appropriate pipette sizes: Use pipettes that are appropriate for the volumes you are dispensing to maximize accuracy.
Possible Cause 3: Plate Effects. Variations in temperature or evaporation across the microplate can affect enzyme activity.
Troubleshooting Steps:
-
Use plate sealers: Use adhesive plate sealers to minimize evaporation during incubation.
-
Ensure uniform temperature: Incubate the plate in a temperature-controlled environment to ensure a uniform temperature across all wells.
Data on this compound Solubility and Solvent Effects
The following tables summarize the available data on the solubility of this compound and its derivatives in common solvents and the potential impact of these solvents on assay performance.
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent | Solubility | Source |
| Z-Gly-Pro-AMC | DMSO | 125 mg/mL (269.70 mM) | [1] |
| Suc-Gly-Pro-AMC | DMSO | 200 mg/mL (465.74 mM) | [3] |
| This compound hydrobromide | Water | 100 mg/mL (243.75 mM) | |
| This compound hydrobromide | DMSO | 100 mg/mL (243.75 mM) | |
| Z-Gly-Pro-Arg-AMC hydrobromide | DMF or absolute ethanol | 20 mM | [2] |
Note: It is often recommended to use sonication to aid dissolution.[3]
Table 2: Impact of Solvents on Enzymatic Assays
| Solvent | Observation | Potential Impact | Recommendations |
| DMSO | Can inhibit enzyme activity (e.g., DPP-IV).[5][6] | Reduced enzyme activity, leading to an underestimation of reaction rates or an overestimation of inhibitor potency. | Keep final concentration as low as possible (ideally <1%). Run solvent-matched controls. |
| DMF | A common alternative to DMSO for dissolving hydrophobic compounds. | May also affect enzyme activity; its specific impact on DPP-IV kinetics is less documented in the provided search results. | Perform a solvent tolerance test to determine the optimal concentration for your assay. |
| Ethanol | Used for dissolving some AMC-based substrates.[2] | Can denature proteins at higher concentrations. The effect on DPP-IV at low concentrations needs to be empirically determined. | Use with caution and perform thorough validation. |
| Aqueous Buffers | This compound has low solubility in purely aqueous solutions. | Substrate may precipitate out of solution, leading to inaccurate and irreproducible results. | Use an organic co-solvent for the stock solution and ensure the final assay concentration is below the solubility limit in the final buffer composition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the Substrate: Accurately weigh a small amount of this compound powder.
-
Add Solvent: In a microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO (or DMF/ethanol, depending on the specific substrate) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex or sonicate the solution until the substrate is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Enzymatic Assay for DPP-IV Activity
This protocol provides a general framework. Optimal concentrations of the enzyme and substrate, as well as incubation times, should be determined empirically.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute the DPP-IV enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Solution: Dilute the this compound stock solution to the final working concentration in the assay buffer. Prepare this solution fresh before use.
-
(Optional) Inhibitor Solutions: Prepare serial dilutions of your test compounds and a known inhibitor (positive control) in the assay buffer containing a fixed percentage of the organic solvent used for the stock solutions.
-
-
Assay Setup (96-well black plate):
-
Blank (No Enzyme) Wells: Add assay buffer and the substrate solution.
-
Control (No Inhibitor) Wells: Add the enzyme solution, assay buffer (with the same final solvent concentration as the inhibitor wells), and the substrate solution.
-
Inhibitor Wells: Add the enzyme solution and the inhibitor solution.
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitors for a set period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence kinetically over a specific period (e.g., 30-60 minutes) at appropriate intervals, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" wells) from all other readings.
-
Determine the rate of the reaction (the slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a this compound based enzyme inhibition assay.
Caption: Troubleshooting decision tree for common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
avoiding artifacts in Gly-Pro-AMC based experiments
Welcome to the technical support center for Gly-Pro-AMC based experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and avoid artifacts in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Glycyl-L-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases, particularly dipeptidyl peptidase IV (DPP4/CD26) and Fibroblast Activation Protein (FAP).[1] The substrate itself is non-fluorescent. When a protease cleaves the peptide bond between the proline and the AMC (7-amino-4-methylcoumarin) group, the free AMC is released.[2] This liberated AMC is highly fluorescent, and its increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[3]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (B1665955) (AMC) is a blue-emitting fluorophore. The typical spectral ranges are:
It is crucial to set your plate reader or fluorometer to the optimal wavelengths for your specific instrument and assay conditions.
Q3: My "no enzyme" control wells show high background fluorescence. What are the possible causes?
High background in the absence of your target enzyme can stem from several sources:
-
Substrate Instability: The this compound substrate may be degrading spontaneously. Ensure it has been stored correctly (typically at -20°C, protected from light and moisture) and has not undergone multiple freeze-thaw cycles.[6]
-
Contaminating Proteases: The assay buffer, sample matrix (e.g., plasma, cell lysate), or other reagents may contain other proteases that can cleave the substrate.[7]
-
Autofluorescence of Reagents or Media: Components in your assay buffer or cell culture media (like phenol (B47542) red or riboflavin) can be inherently fluorescent.[4][8]
-
Test Compound Autofluorescence: If you are screening compounds, the compounds themselves may be fluorescent at the assay wavelengths.[4][9]
Q4: What is the "Inner Filter Effect" and how can I tell if it's affecting my assay?
The inner filter effect (IFE) is an artifact where the observed fluorescence is lower than the actual fluorescence due to absorption of the excitation and/or emitted light by components in the sample.[10] This can be caused by the uncleaved substrate, the test compound, or even the liberated AMC at high concentrations.[10]
Indicators of IFE include:
-
A standard curve of free AMC fluorescence versus concentration that becomes non-linear and plateaus at higher concentrations.[10]
-
A decrease in the reaction rate at very high substrate concentrations, which can be mistaken for substrate inhibition.[10]
Troubleshooting Guide
This guide addresses common artifacts and provides systematic steps to identify and resolve them.
Issue 1: High Background Fluorescence
High background signal can mask the true enzymatic activity, leading to reduced assay sensitivity and inaccurate results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Summary of Causes and Solutions for High Background
| Potential Cause | How to Identify | Solution |
| Compound Autofluorescence | Run a control with the test compound in assay buffer (no enzyme or substrate).[4][9] | Subtract the fluorescence value of the compound-only control from the assay wells. |
| Reagent/Media Autofluorescence | Measure the fluorescence of each individual component (buffer, media, additives) separately.[4] | Switch to a non-fluorescent buffer or media. For example, avoid media containing phenol red. |
| Substrate Degradation | High signal in a "substrate + buffer" well. | Use a fresh aliquot of this compound. Ensure proper storage at -20°C to -70°C, protected from light and repeated freeze-thaw cycles. |
| Contaminating Proteases | Signal increases over time in a "no enzyme" control that contains the biological sample (e.g., plasma). | Add a cocktail of protease inhibitors (if they don't inhibit your target enzyme) or use a specific inhibitor for the suspected contaminating protease.[2] |
Issue 2: Non-Linear or Unreliable Results
This can manifest as poor reproducibility or standard curves that are not linear.
Troubleshooting Workflow
Caption: Troubleshooting workflow for non-linear or unreliable results.
Summary of Causes and Solutions for Non-Linearity
| Potential Cause | How to Identify | Solution |
| Inner Filter Effect (IFE) | A standard curve of free AMC deviates from linearity at high concentrations.[10] | Work within the linear range of the AMC standard curve. If necessary, apply mathematical correction factors based on the sample's absorbance.[10] |
| Fluorescence Quenching | A decrease in fluorescence is observed when a test compound is added to a known amount of free AMC.[4] | Run a specific quenching counter-assay. If quenching is confirmed, alternative (orthogonal) assays may be needed to verify results. |
| Sub-optimal Enzyme/Substrate Conc. | Reaction rate is not linear over time (either too fast or too slow). | Determine the Michaelis constant (Km) for your enzyme and use a substrate concentration at or above the Km. Titrate the enzyme to find a concentration that results in a steady linear increase in fluorescence over the desired time.[3] |
| Enzyme Instability/Impurity | Loss of activity over time; inconsistent results between enzyme batches. | Use carrier proteins like BSA to improve stability. Ensure the enzyme preparation is of high purity, as contaminating enzymes can affect results.[7] |
Experimental Protocols
Protocol 1: General DPP4/FAP Activity Assay
This protocol provides a framework for measuring the activity of proteases like DPP4 or FAP using this compound.
Experimental Workflow
Caption: General experimental workflow for a this compound based assay.
Materials:
-
This compound substrate (stock in DMSO, e.g., 10 mM)[3]
-
Purified enzyme (e.g., recombinant human DPP4) or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[3][11]
-
Specific inhibitor (for control wells)
-
Black, opaque 96- or 384-well microplates[4]
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the enzyme, substrate, and any test compounds in assay buffer. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).
-
Set Up Plate:
-
Blank Wells: Assay buffer only.
-
No Enzyme Control: Assay buffer + substrate.
-
Positive Control: Assay buffer + enzyme + substrate.
-
Test Wells: Assay buffer + enzyme + substrate + test compound.
-
Inhibitor Control: Assay buffer + enzyme + substrate + known specific inhibitor.
-
-
Pre-incubation: Add all components except the substrate to the wells. Incubate the plate for a set time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).[5][12]
-
Initiate Reaction: Add the this compound substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) using appropriate excitation and emission wavelengths (~360 nm and ~460 nm, respectively).[6]
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.[2]
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Compare the rates of test wells to the positive control to determine inhibition or activation.
-
Protocol 2: Counter-Assay for Compound Autofluorescence
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[9]
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer at the same concentrations used in the main experiment.
-
Add these dilutions to the wells of a microplate.
-
Include control wells with assay buffer and any vehicle (e.g., DMSO) but no compound.
-
Read the fluorescence at the same excitation and emission wavelengths used for the main assay.
-
Interpretation: If the fluorescence in the compound-containing wells is significantly higher than the vehicle control, the compound is autofluorescent. This value should be subtracted from the results of the primary assay.[4]
Signaling and Enzymatic Reaction
This compound is a tool to study enzymes that are part of complex biological systems. For instance, DPP4 is a key regulator in glucose homeostasis and immune function.[1] FAP is highly expressed in the microenvironment of tumors and is a target for cancer therapy and imaging.[12][13]
Enzymatic Cleavage of this compound
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Gly-Pro-AMC Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and troubleshoot common issues encountered during Gly-Pro-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of proteases that cleave after a Gly-Pro dipeptide sequence, such as Dipeptidyl Peptidase IV (DPP-IV).[1][2] The substrate, Gly-Pro-7-amino-4-methylcoumarin (this compound), is non-fluorescent. When a target enzyme cleaves the peptide bond, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[3][4][5] The rate of increase in fluorescence is directly proportional to the enzyme's activity. The fluorescence is typically measured at an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm.[6][7][8]
Q2: How do I determine the optimal incubation time for my assay?
The optimal incubation time is the period during which the enzymatic reaction is in its linear phase, before substrate depletion or product inhibition occurs. To determine this, you should perform a kinetic assay, measuring the fluorescence signal at multiple time points.
-
Initial Rate Determination: For a typical this compound assay, maximal sensitivity is often achieved within 20-30 minutes.[1] A kinetic reading over 30 minutes is a common starting point.[6]
-
Linear Range: Plot the fluorescence intensity against time. The optimal incubation time falls within the linear portion of this curve. Assays should be stopped within this linear window for endpoint measurements.
-
Factors to Consider: The ideal time depends on enzyme concentration, substrate concentration, and temperature. Lower enzyme concentrations may require longer incubation times to generate a sufficient signal.
Q3: Can I use an endpoint assay instead of a kinetic assay?
Yes, but it requires careful optimization. If you choose an endpoint assay, you must first perform a kinetic experiment to identify a time point that falls within the linear range of the reaction for all your experimental conditions (including inhibited and uninhibited samples). Performing the assay kinetically is generally recommended as it provides more detailed information about the reaction rate.[6][9]
Q4: What are the common causes of false positives and negatives in this assay?
False results are often caused by interference from the test compounds themselves.
-
False Positives (Apparent Inhibition):
-
Fluorescence Quenching: The compound absorbs the excitation or emission light of the free AMC fluorophore, reducing the detected signal and mimicking inhibition.[10]
-
Compound Aggregation: At higher concentrations, some molecules form aggregates that can non-specifically sequester and inhibit the enzyme.[10]
-
-
False Negatives (Missed Inhibition):
-
Autofluorescence: The test compound is itself fluorescent at the assay's wavelengths, which can mask a decrease in signal from true enzyme inhibition.[10]
-
Troubleshooting Guide
Problem 1: High background fluorescence in "no-enzyme" control wells.
| Possible Cause | Troubleshooting Steps |
| Test Compound Autofluorescence | 1. Perform an Autofluorescence Counter-Assay (see protocol below) to measure the compound's intrinsic fluorescence.[10]2. If the compound is fluorescent, subtract the signal from compound-only control wells from the data of wells containing the enzyme and compound.[10] |
| Substrate Instability/Degradation | 1. Ensure the this compound substrate is stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.[10][11]2. Prepare fresh substrate solutions for each experiment. |
| Contaminated Reagents or Buffer | 1. Test individual assay components for fluorescence.2. Use fresh, high-purity reagents and assay buffer. |
Problem 2: Non-linear or rapidly plateauing reaction curves.
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | 1. Decrease the enzyme concentration.2. Increase the initial substrate concentration (ensure it is not causing substrate inhibition).3. Reduce the total incubation time to focus on the initial linear phase. |
| Enzyme Instability | 1. Check the stability of the enzyme under the specific assay conditions (pH, temperature, buffer components).2. Handle enzymes on ice unless otherwise specified.[11] |
| Product Inhibition | 1. Dilute the enzyme to slow down the reaction rate.2. Analyze data from earlier time points before inhibition becomes significant. |
Problem 3: Poor assay reproducibility.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Use calibrated pipettes and ensure proper technique.2. Prepare master mixes of reagents to minimize pipetting variations between wells. |
| Temperature Fluctuations | 1. Pre-incubate the plate and reagents at the desired assay temperature (e.g., 37°C) to ensure thermal equilibrium.[12]2. Use a temperature-controlled plate reader. |
| Reagent Degradation | 1. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.[11]2. Store substrates and enzymes according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[6][13] |
Experimental Protocols
Protocol 1: Standard this compound Kinetic Assay
This protocol provides a general framework. Concentrations and volumes should be optimized for your specific enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris or HEPES-based buffer at a physiological pH like 7.5).[11]
-
Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in assay buffer. Store on ice.
-
Substrate Stock Solution: Prepare a 10-20 mM stock solution of this compound in DMSO.[7]
-
Test Compound Dilutions: Prepare serial dilutions of your test compounds in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the test compound dilutions (or buffer for control wells) to the wells of a black 96-well microplate.[11]
-
Add 25 µL of the diluted enzyme solution to each well. For "no-enzyme" controls, add 25 µL of assay buffer.
-
Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow compounds to interact with the enzyme.[6]
-
Prepare a working substrate solution by diluting the this compound stock in pre-warmed assay buffer to the desired final concentration (e.g., 2x the final assay concentration).
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Plot fluorescence units (RFU) versus time for each well.
-
Determine the reaction rate (slope) from the linear portion of the curve (ΔRFU/min).
-
Calculate the percent inhibition for test compounds relative to the uninhibited control.
-
Protocol 2: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[10]
-
Prepare serial dilutions of the test compound in assay buffer in a 96-well plate as you would for the main assay.
-
Add assay buffer to the wells in place of the enzyme and substrate solutions to match the final assay volume.
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay.
-
Interpretation: A significant signal above the buffer-only control indicates that the compound is autofluorescent. This background signal should be subtracted from your main assay data.
Protocol 3: Fluorescence Quenching Counter-Assay
This protocol determines if a test compound absorbs light at the excitation or emission wavelengths of AMC, which can mimic inhibition.[10]
-
Reagent Preparation:
-
AMC Solution: Prepare a solution of free AMC in assay buffer. The concentration should produce a fluorescence signal similar to that of the uninhibited enzyme reaction in the main assay.
-
Compound Dilutions: Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and no compound.
-
-
Measurement: Read the fluorescence at the standard AMC wavelengths.
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.
Visualizations
Experimental Workflow
Caption: General workflow for a kinetic this compound assay.
Troubleshooting High Background
Caption: Decision tree for troubleshooting high background fluorescence.
Mechanism of Action and Interference
Caption: this compound assay principle and common interference mechanisms.
References
- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Gly-Pro-AMC Assay Results: A Comparative Guide to DPP-IV Inhibitors
For researchers engaged in the study of dipeptidyl peptidase-IV (DPP-IV) and the screening of its inhibitors, the Gly-Pro-AMC assay stands as a cornerstone of enzymatic analysis. The validation of this fluorogenic assay's results is critical for the accurate interpretation of experimental data and the advancement of drug discovery efforts, particularly in the context of type 2 diabetes. This guide provides a comprehensive comparison of commonly used DPP-IV inhibitors, supported by experimental data, to aid researchers in validating their this compound assay results.
Performance Comparison of DPP-IV Inhibitors
The inhibitory potency of various compounds against DPP-IV is a key parameter in validating the this compound assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several well-characterized DPP-IV inhibitors, often referred to as "gliptins," as determined by the this compound fluorogenic assay. These values serve as a benchmark for researchers to compare the performance of their own test compounds.
| Inhibitor | Target | IC50 Value (nM) | Key Characteristics |
| Linagliptin | DPP-IV | ~1 | A highly potent and selective DPP-4 inhibitor.[1] |
| Vildagliptin | DPP-IV | ~4.5 | A potent and selective DPP-4 inhibitor.[2] |
| Sitagliptin | DPP-IV | ~18 - 19 | A potent, selective, and orally active DPP-IV inhibitor.[1][2] |
| Alogliptin | DPP-IV | ~24 | A selective inhibitor of the DPP-4 enzyme.[1][2] |
| Saxagliptin | DPP-IV | ~50 | A potent and selective DPP-4 inhibitor.[1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation time. The values presented here are approximate and intended for comparative purposes.
The Science Behind the Assay: DPP-IV Signaling Pathway
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving and inactivating incretins, DPP-IV reduces their ability to stimulate insulin release. DPP-IV inhibitors block this action, thereby prolonging the activity of incretins, leading to increased insulin secretion and improved glycemic control.[3]
Figure 1. DPP-IV signaling pathway in glucose homeostasis.
Experimental Protocol: this compound Assay for DPP-IV Inhibition
This protocol outlines a standard procedure for determining the inhibitory activity of test compounds on DPP-IV using the fluorogenic substrate this compound.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
This compound substrate
-
Test compounds and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplate, preferably with a clear bottom
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV Assay Buffer.
-
Reconstitute the recombinant human DPP-IV enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the this compound substrate in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of the diluted test compounds, positive control, and vehicle control to their respective wells.
-
Add the diluted DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells. For the blank wells, add assay buffer instead of the enzyme solution.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 15-30 minutes, with readings taken at regular intervals (e.g., every minute). The excitation wavelength should be set at 350-360 nm and the emission wavelength at 450-465 nm.[4][5]
-
-
Data Analysis:
-
Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells to correct for background fluorescence.
-
Determine the percent inhibition for each concentration of the test compounds and positive controls relative to the vehicle control using the following formula: % Inhibition = [(Rate of Vehicle Control - Rate of Inhibitor) / Rate of Vehicle Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating DPP-IV inhibitors using the this compound assay.
Figure 2. Experimental workflow for DPP-IV inhibitor screening.
References
A Researcher's Guide: Choosing Between Gly-Pro-AMC and Gly-Pro-pNA for DPP-IV Activity Assays
For Immediate Publication
This guide provides a comprehensive comparison of two commonly used substrates for measuring the activity of Dipeptidyl Peptidase IV (DPP-IV), a critical enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1][2][3] The choice between the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) and the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) can significantly impact experimental sensitivity, throughput, and the nature of potential interferences. This document offers an objective analysis, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making an informed decision.
Mechanism of Action: Fluorogenic vs. Chromogenic Detection
DPP-IV is a serine protease that selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4][5] Both this compound and Gly-Pro-pNA are synthetic dipeptides designed to leverage this activity for quantitative measurement.
-
This compound (Fluorogenic): In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by DPP-IV, the highly fluorescent AMC molecule is released. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[2][6]
-
Gly-Pro-pNA (Chromogenic): This substrate is colorless. When DPP-IV cleaves the bond between proline and p-nitroaniline (pNA), the liberated pNA molecule has a distinct yellow color. The rate of enzyme activity is determined by measuring the increase in absorbance at 405 nm.[7][8]
Quantitative Performance Comparison
The selection of a substrate is often dictated by the specific requirements of the experiment, such as the expected enzyme concentration, the presence of interfering compounds, and the available instrumentation. The following table summarizes the key performance characteristics of this compound and Gly-Pro-pNA.
| Parameter | This compound (Fluorogenic) | Gly-Pro-pNA (Chromogenic) | Key Considerations |
| Detection Principle | Fluorescence | Absorbance (Colorimetric) | AMC is fluorescent; pNA is colored. |
| Sensitivity | High.[2][9] Can detect <1 pg/ml of DPP-IV.[9] | Lower than AMC-based assays.[2] | AMC is superior for low-abundance enzyme sources or inhibitor screening. |
| Detection Wavelength | Excitation: 350-380 nmEmission: 450-465 nm[6][10] | 405 nm[1][3] | Standard filter sets on most readers are compatible. |
| Michaelis Constant (Km) | ~211 µM (Reported values vary, e.g., 4.6 µM[11]) | ~692 µM[12] | Lower Km for AMC suggests higher binding affinity. |
| Catalytic Efficiency (kcat/Km) | Data not consistently available in searches | 4.2 x 105 M-1s-1[7] | A direct comparison is difficult without paired data under identical conditions. |
| Optimal pH | 7.5 - 8.0[10] | 7.4 - 8.7 (Optimum ~8.0-8.3)[3][4] | Both substrates perform well under similar physiological pH conditions. |
| Potential Interference | Assay compounds with native fluorescence or quenching properties. | Colored or turbid compounds in the sample matrix.[12] | LC-MS methods can be used to overcome interference issues for both.[12] |
| Instrumentation | Fluorometer or fluorescence microplate reader. | Spectrophotometer or absorbance microplate reader. | Availability of equipment is a practical consideration. |
Detailed Experimental Protocols
The following are generalized protocols for performing DPP-IV activity assays. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Protocol 1: DPP-IV Activity Assay using Gly-Pro-pNA
This protocol is adapted from standard methodologies for chromogenic DPP-IV assays.[1][4]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C.[4]
-
Substrate Stock Solution: Prepare a 1 mM solution of Gly-Pro-pNA in the Assay Buffer.[4]
-
Enzyme Solution: Dilute DPP-IV enzyme to the desired concentration in Assay Buffer.
-
Inhibitor/Sample Solution: Dissolve test compounds or samples in a suitable solvent (e.g., DMSO), then dilute in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of the inhibitor/sample solution to the test wells. For control wells (100% activity), add 20 µL of the corresponding solvent blank.
-
Add 20 µL of the enzyme solution to all wells except for the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 100 µL of the 1 mM Gly-Pro-pNA solution to all wells, bringing the final volume to 200 µL and the final substrate concentration to 0.5 mM.[1][4]
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve (mOD/min).
-
Determine the percent inhibition relative to the control wells.
-
Protocol 2: DPP-IV Activity Assay using this compound
This protocol is based on common methods for sensitive, fluorescence-based DPP-IV inhibitor screening.[6][10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[10]
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10-20 mM stock solution. Further dilute in Assay Buffer to a working concentration (e.g., 200 µM).[10]
-
Enzyme Solution: Dilute DPP-IV enzyme to the desired concentration in Assay Buffer. Due to the high sensitivity, very low enzyme concentrations are typically required.
-
Inhibitor/Sample Solution: Prepare serial dilutions of test compounds in Assay Buffer containing a small, consistent percentage of DMSO.
-
-
Assay Procedure (96-well black plate format):
-
Add 50 µL of the inhibitor/sample solution to the test wells. Add 50 µL of the buffer/solvent blank to control wells.
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells.
-
Pre-incubate the plate, protected from light, at 37°C for 10 minutes.[10]
-
Start the reaction by adding 25 µL of the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 20-30 minutes.[2][10]
-
-
Data Analysis:
-
Determine the reaction rate (Vo) from the linear slope of the relative fluorescence units (RFU) vs. time plot.
-
Calculate IC50 values for inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Recommendations
The choice between this compound and Gly-Pro-pNA hinges on the specific needs of the assay.
-
Choose this compound for applications requiring high sensitivity . This includes screening for inhibitors, studying enzymes from sources with low expression levels, and conserving precious enzyme material.[2][9] Its suitability for high-throughput screening is a significant advantage, although it requires access to a fluorescence plate reader and careful consideration of potential fluorescent interference.
-
Choose Gly-Pro-pNA for routine activity measurements where enzyme concentration is not limiting. The assay is robust, cost-effective, and can be performed using widely available spectrophotometers.[4] While less sensitive, its simplicity makes it a reliable workhorse for many applications, provided that samples are free from interfering colored compounds.
References
- 1. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Navigating Protease Specificity: A Comparative Guide to Gly-Pro-AMC Cross-Reactivity
For researchers, scientists, and drug development professionals, the fluorogenic substrate Gly-Pro-AMC is a valuable tool for assessing protease activity. While primarily recognized as a substrate for Dipeptidyl Peptidase IV (DPPIV), its cross-reactivity with other proteases is a critical consideration for accurate data interpretation and the development of selective inhibitors. This guide provides an objective comparison of this compound's performance with alternative proteases, supported by available experimental data and detailed methodologies.
The this compound substrate is designed to be cleaved by proteases that recognize a proline residue at the P1 position. Upon cleavage of the amide bond between the proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, a fluorescent signal is produced, which can be quantified to determine enzyme activity. While DPPIV is the principle target, other members of the prolyl peptidase family, such as Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9), share structural similarities and overlapping substrate specificities, leading to potential cross-reactivity with this compound.
Comparative Analysis of Protease Activity on this compound
| Protease | Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| DPPIV (CD26) | Porcine Serum | This compound | 4.578 | Not Reported | Not Reported | Primarily targeted by this compound. |
| DPPIV (CD26) | Not Specified | Gly-Pro-AFC | 1,150 | Not Reported | Not Reported | AFC is a different fluorophore; Km value indicates lower affinity compared to the porcine enzyme with AMC.[1] |
| FAP (Seprase) | Not Specified | Z-Gly-Pro-AMC | Not Reported | Not Reported | Not Reported | Known to be cleaved by FAP, often requiring inhibitors to distinguish from PREP activity.[2] |
| PREP | Not Specified | Z-Gly-Pro-AMC | Not Reported | Not Reported | Not Reported | Also cleaves Z-Gly-Pro-AMC, necessitating the use of specific inhibitors for distinct measurement.[2] |
| DPP8 | Not Specified | This compound | Not Reported | Not Reported | Not Reported | Cleavage of this compound is reported to be dependent on DPP8/9 in certain cell lysates.[3] |
| DPP9 | Not Specified | This compound | Not Reported | Not Reported | Not Reported | Reduced cleavage of this compound observed in DPP9-knockdown cells.[4] |
AFC (7-amino-4-trifluoromethylcoumarin) and Z (carboxybenzyl) are modifications to the standard this compound substrate.
Key Observations:
-
DPPIV is the most well-established target for this compound. The low micromolar Km value for porcine DPPIV suggests a high affinity for the substrate.[4]
-
FAP and PREP exhibit activity towards the closely related substrate Z-Gly-Pro-AMC.[2] This strongly implies that they are also likely to cleave this compound, making it a non-selective substrate in samples containing these enzymes.
-
DPP8 and DPP9 have been shown to be responsible for this compound hydrolysis in cellular extracts, indicating that these intracellular proteases can also contribute to the measured fluorescence signal.[3][4]
Experimental Protocols
To accurately assess the cross-reactivity of this compound or to determine the activity of a specific protease in a mixed sample, a well-defined experimental protocol is essential.
General Protease Activity Assay Using this compound
Materials:
-
Purified recombinant proteases (DPPIV, FAP, PREP, DPP8, DPP9, etc.)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Specific protease inhibitors (for distinguishing activities)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 10-100 µM). Protect from light.
-
Prepare serial dilutions of the purified proteases in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the protease dilution.
-
Include a "no enzyme" control (assay buffer only) to measure background fluorescence of the substrate.
-
To distinguish between different protease activities in a mixed sample, pre-incubate the sample with specific inhibitors for a defined period (e.g., 15-30 minutes) before adding the substrate.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Fit the V₀ values to the Michaelis-Menten equation.
-
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of DPPIV, the following diagrams are provided.
Caption: Workflow for protease cross-reactivity assay.
The primary target of this compound, DPPIV, plays a significant role in various signaling pathways, most notably in the regulation of glucose homeostasis through the incretin (B1656795) pathway.
Caption: DPPIV's role in inactivating GLP-1.
Conclusion
While this compound is a highly sensitive and convenient substrate for measuring DPPIV activity, researchers must be aware of its potential for cross-reactivity with other prolyl peptidases, including FAP, PREP, DPP8, and DPP9. The lack of comprehensive, directly comparable kinetic data necessitates careful experimental design, including the use of specific inhibitors, to accurately attribute enzymatic activity in complex biological samples. Understanding these nuances is paramount for both basic research and the development of next-generation, highly selective protease-targeted therapeutics.
References
- 1. Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 are not Required to Cleave Most Proline-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Fibroblast Activation Protein (FAP) Activity
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface serine protease, is a highly specific biomarker for tumor-associated fibroblasts and is implicated in tumor growth, invasion, and metastasis. Consequently, the accurate measurement of FAP activity is crucial for cancer research and the development of novel therapeutics. This guide provides a comprehensive comparison of Gly-Pro-AMC, a traditional fluorescent substrate for FAP, with other emerging fluorescent probes, supported by experimental data and detailed protocols.
Overview of FAP Fluorescent Probes
The ideal fluorescent probe for FAP should exhibit high sensitivity, specificity, and catalytic efficiency. While this compound has been widely used, its limitations, particularly its lack of specificity, have driven the development of alternative probes. This guide will compare this compound with several alternatives, including peptide-based probes with modified sequences and small molecule-based probes. A significant challenge in designing FAP-specific probes is discriminating its activity from that of other related proteases, most notably prolyl oligopeptidase (PREP) and Dipeptidyl Peptidase IV (DPP-IV).[1][2]
Quantitative Performance Data
The following table summarizes the key performance parameters of this compound and selected alternative fluorescent probes for FAP. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions across different studies. Where available, conditions are noted.
| Probe Name | Type | Principle of Detection | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Selectivity over PREP | Reference |
| Z-Gly-Pro-AMC | Dipeptide Substrate | Fluorescence activation upon cleavage of AMC | Not consistently reported | Not consistently reported | Less favorable than newer probes | Low | [1] |
| Suc-Gly-Pro-AMC | Dipeptide Substrate | Fluorescence activation upon cleavage of AMC | - | - | - | Used for both FAP and PREP activity studies | [3] |
| ANPFAP | FRET Peptide Substrate | Fluorescence dequenching (Cy5.5/QSY21) | - | - | - | High (not cleaved by DPPIV or MMP-2) | [4] |
| Ac-GPGP-2SBPO | Tetrapeptide Substrate | Near-infrared fluorescence activation | - | - | - | High (not cleaved by DPP-IV) | [5] |
| UAMC1110-derived Probes | Small Molecule Activity-Based Probe | Covalent binding and fluorescence reporting (e.g., Cy3, Cy5) | N/A (Inhibitor) | N/A (Inhibitor) | N/A (Inhibitor) | High | [6] |
| αP Peptide | FRET Peptide Substrate | Fluorescence dequenching | - | - | - | High (not processed by PREP) | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for FAP activity assays using fluorescent probes.
General Protocol for FAP Activity Assay using AMC-based Substrates (e.g., Z-Gly-Pro-AMC)
This protocol is adapted from various sources and can be used for purified FAP or cell extracts.[2][7][8]
Materials:
-
Recombinant human FAP
-
Z-Gly-Pro-AMC (or other AMC-based substrate)
-
Assay Buffer: 50 mM Tris, 1.0 M NaCl, 0.1% BSA (w/v), pH 7.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant FAP to the desired concentration (e.g., 0.01 µ g/100 µL) in Assay Buffer.
-
Substrate Preparation: Prepare a stock solution of Z-Gly-Pro-AMC in DMSO and dilute to the desired final concentration in Assay Buffer.
-
Reaction Initiation: Add 50 µL of the diluted FAP solution to each well of the 96-well plate. To initiate the reaction, add 50 µL of the diluted substrate solution to each well. For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve. The specific activity can be calculated using a standard curve of free AMC.
Protocol for FAP Activity Assay using a FRET-based Probe (e.g., ANPFAP)
This protocol is based on the use of a FRET probe where cleavage separates a fluorophore and a quencher.[4]
Materials:
-
Recombinant human FAP
-
ANPFAP probe (or other FRET-based substrate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well plate
-
Spectrofluorometer
Procedure:
-
Probe and Enzyme Preparation: Prepare a stock solution of ANPFAP in water. Dilute the probe and FAP to their final concentrations in PBS.
-
Reaction Setup: In a 96-well plate, mix the ANPFAP probe with the FAP enzyme solution. For specificity controls, incubate the probe with other proteases (e.g., DPPIV, MMP-2).
-
Incubation and Measurement: Incubate the plate at 37°C. Record the emission spectra at different time points (e.g., every 10 minutes for 1 hour) using a spectrofluorometer with the appropriate excitation wavelength for the fluorophore (e.g., 675 nm for Cy5.5).
-
Data Analysis: The increase in fluorescence intensity at the emission maximum of the fluorophore (e.g., 695 nm for Cy5.5) indicates FAP activity.
Visualizations
FAP Signaling Pathway
FAP is involved in multiple signaling pathways that promote tumor growth and invasion. These include the PI3K/AKT, RAS/ERK, and STAT3-CCL2 signaling cascades.[9][10][11]
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Experimental Workflow for FAP Activity Assay
The following diagram illustrates a typical workflow for measuring FAP activity using a fluorescent probe.
Caption: A generalized workflow for a fluorescent FAP activity assay.
Conclusion
While this compound is a readily available and commonly used substrate for FAP, its utility is hampered by a lack of specificity, particularly against PREP. For researchers requiring high-fidelity measurement of FAP activity, more advanced probes are recommended. Peptide-based FRET probes like ANPFAP and those with modified sequences offer improved specificity. Small molecule-based probes, such as those derived from the UAMC1110 inhibitor, provide excellent selectivity and are suitable for activity-based labeling applications. The choice of probe will ultimately depend on the specific experimental requirements, including the desired level of sensitivity, specificity, and the nature of the biological sample. Careful consideration of the experimental protocol is also paramount to ensure accurate and reproducible results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP). | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Accuracy of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP-IV) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Gly-Pro-AMC assay with alternative methods for measuring Dipeptidyl Peptidase IV (DPP-IV) activity. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to DPP-IV and its Measurement
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a key therapeutic strategy for the management of type 2 diabetes. Accurate and reproducible measurement of DPP-IV activity is therefore essential for the discovery and development of novel inhibitors. The this compound assay is a widely used fluorometric method for this purpose. This guide evaluates its performance against other common assays.
Comparison of DPP-IV Activity Assays
The selection of an appropriate assay for measuring DPP-IV activity depends on factors such as sensitivity, throughput, cost, and the nature of the biological matrix. Here, we compare the this compound assay with colorimetric, luminescent, and LC-MS/MS-based methods.
| Assay Type | Principle | Substrate | Detection Method | Key Advantages | Key Disadvantages |
| Fluorometric | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent reporter. | This compound | Fluorescence (Ex: ~360 nm, Em: ~460 nm) | High sensitivity, suitable for HTS, relatively low cost. | Potential for interference from fluorescent compounds. |
| Colorimetric | Enzymatic cleavage of a chromogenic substrate to release a colored product. | Gly-Pro-p-nitroanilide (pNA) | Absorbance (405 nm) | Simple, inexpensive, widely available instrumentation. | Lower sensitivity compared to fluorescent and luminescent assays. |
| Luminescent | Enzymatic cleavage of a luminogenic substrate, leading to a light-emitting reaction. | Gly-Pro-aminoluciferin | Luminescence | Highest sensitivity, wide dynamic range.[1][2] | Higher cost of reagents and requirement for a luminometer. |
| LC-MS/MS | Direct measurement of the enzymatic product (e.g., Gly-Pro) by mass spectrometry. | Various (e.g., Gly-Pro-pNA) | Mass-to-charge ratio | High specificity and accuracy, less prone to interference. | Lower throughput, requires specialized equipment and expertise. |
Performance Characteristics
| Parameter | Fluorometric (this compound) | Colorimetric (Gly-Pro-pNA) | Luminescent | LC-MS/MS |
| Sensitivity | High (10-fold higher than colorimetric)[1][2] | Moderate | Very High (most sensitive)[1][2] | High |
| Z'-factor | Generally good, suitable for HTS | Lower, may not be ideal for HTS | Excellent, well-suited for HTS | Not typically used for HTS |
| CV% | Low to moderate | Low to moderate | Low | Low |
| Signal-to-Background | Good | Moderate | Excellent | Not applicable |
| Throughput | High | High | High | Low |
Comparative Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing DPP-IV inhibitors. The following table provides a compilation of reported IC50 values for two widely studied inhibitors, Sitagliptin and Vildagliptin, across different assay platforms. It is important to note that these values are collated from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.
| Inhibitor | Assay Type | Reported IC50 (nM) |
| Sitagliptin | Fluorometric (this compound) | ~19 - 39.18 |
| Colorimetric | ~27 | |
| Luminescent | Not widely reported | |
| Vildagliptin | Fluorometric (this compound) | ~34 |
| Colorimetric | Not widely reported | |
| Luminescent | Not widely reported |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols serve as a general guideline and may require optimization based on specific experimental requirements.
This compound Fluorometric Assay Protocol
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA.
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer to the desired concentration.
-
Substrate: this compound stock solution in DMSO, diluted in assay buffer to the final working concentration (typically 10-100 µM).
-
Inhibitor: Test compounds and reference inhibitors (e.g., Sitagliptin) prepared in a suitable solvent and serially diluted.
-
-
Assay Procedure :
-
Add 25 µL of assay buffer to each well of a 96-well black microplate.
-
Add 5 µL of inhibitor or vehicle control.
-
Add 10 µL of diluted DPP-IV enzyme solution.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Gly-Pro-p-nitroanilide Colorimetric Assay Protocol
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
DPP-IV Enzyme: Diluted in assay buffer.
-
Substrate: Gly-Pro-p-nitroanilide stock solution in DMSO, diluted in assay buffer (typically 0.2-1 mM).
-
Inhibitor: Prepared as described for the fluorometric assay.
-
-
Assay Procedure :
-
Follow the same initial steps as the fluorometric assay in a 96-well clear microplate.
-
Initiate the reaction by adding the Gly-Pro-p-nitroanilide substrate solution.
-
Incubate at 37°C for a fixed time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M sodium acetate, pH 4.0).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis :
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percent inhibition and IC50 values as described for the fluorometric assay.
-
Visualizing the DPP-IV Signaling Pathway and Assay Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: DPP-IV inactivates GLP-1, a key hormone in stimulating insulin secretion.
Caption: A streamlined workflow for the this compound fluorometric assay.
Conclusion
The this compound assay offers a robust and sensitive method for measuring DPP-IV activity, making it well-suited for high-throughput screening and inhibitor characterization. While it demonstrates superior sensitivity to traditional colorimetric assays, it is susceptible to interference from fluorescent compounds. For applications requiring the highest sensitivity, luminescent assays are a viable, albeit more expensive, alternative. LC-MS/MS provides the highest specificity and accuracy but at the cost of lower throughput. The choice of assay should be guided by the specific requirements of the study, balancing the need for sensitivity, throughput, and cost-effectiveness.
References
A Comparative Guide to Determining Inhibitor Potency (IC50) Using the Fluorogenic Substrate Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in drug discovery and development, providing a quantitative measure of an inhibitor's potency. The Gly-Pro-AMC assay is a widely utilized method for screening inhibitors of specific proteases, particularly dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
The this compound Assay: A Fluorescence-Based Approach
The this compound assay relies on the fluorogenic substrate Glycyl-Prolyl-7-amino-4-methylcoumarin (this compound). This substrate is specifically cleaved by enzymes like DPP-IV at the Proline residue, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Enzymatic Reaction and Detection
The core of the this compound assay is the enzymatic cleavage of the substrate. The non-fluorescent this compound is hydrolyzed by the target protease to release the fluorescent AMC molecule, which can be detected using a fluorescence plate reader.
A Researcher's Guide to Positive and Negative Controls in Gly-Pro-AMC Assays
For researchers, scientists, and drug development professionals, the Gly-Pro-AMC assay is a cornerstone for studying the activity of enzymes like Dipeptidyl Peptidase IV (DPP-IV), a key target in diabetes drug discovery. The reliability of this fluorogenic assay hinges on the meticulous use of positive and negative controls. This guide provides a comprehensive comparison of common controls, their expected performance, and detailed experimental protocols to ensure the generation of robust and reproducible data.
The this compound assay relies on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate, 7-amino-4-methylcoumarin (B1665955) (AMC), releasing the highly fluorescent AMC molecule. The resulting fluorescence is directly proportional to the enzyme's activity. To validate the assay's performance and accurately interpret the results, the inclusion of appropriate positive and negative controls is non-negotiable.
Comparing Controls: Expected Performance
Properly selected controls are essential for validating assay performance, identifying potential issues, and ensuring the reliability of the data. Below is a comparison of commonly used positive and negative controls in this compound assays.
| Control Type | Description | Expected Outcome | Typical Performance Metrics |
| Positive Controls | |||
| Recombinant DPP-IV Enzyme | Purified, active enzyme. | High fluorescence signal, indicating robust enzyme activity. | Specific activity is often greater than 11,000 pmol/min/µg.[1] Hydrolysis rates can be around 24.3 µmol/min/mg.[2] |
| Known DPP-IV Inhibitors (e.g., Sitagliptin, Vildagliptin, Linagliptin, Alogliptin, Diprotin A) | Compounds with well-characterized inhibitory activity against DPP-IV. | Significant reduction in fluorescence signal compared to the uninhibited enzyme control. | IC50 values in the nanomolar to micromolar range. |
| Negative Controls | |||
| No-Enzyme Control | All assay components except the enzyme. | Minimal to no increase in fluorescence over time. | Establishes the background fluorescence of the substrate and buffer.[3] |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve test compounds, added to the reaction without the compound. | High fluorescence signal, similar to the uninhibited enzyme control. | Establishes the baseline enzyme activity in the presence of the solvent. |
| Inactive Compound | A compound structurally similar to the test inhibitor but known to have no effect on the enzyme. | Fluorescence signal comparable to the vehicle control. | Confirms that the observed inhibition is due to the specific activity of the test compound and not non-specific effects of its chemical scaffold. |
Quantitative Comparison of Positive Control Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor. The following table summarizes typical IC50 values for commonly used positive control inhibitors in this compound based DPP-IV assays.
| Inhibitor | Typical IC50 Value |
| Sitagliptin | ~19 nM - 36.22 nM |
| Vildagliptin | ~50 nM |
| Linagliptin | ~1 nM |
| Alogliptin | ~10 nM |
| Diprotin A | ~3.8 µM |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible results.
Materials
-
Recombinant human DPP-IV enzyme
-
This compound substrate
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Vehicle (e.g., DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Detailed Step-by-Step Protocol for an Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV Assay Buffer.
-
Reconstitute the recombinant human DPP-IV enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the this compound substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare a stock solution of the positive control inhibitor (e.g., Sitagliptin) in DMSO and create a serial dilution series in Assay Buffer.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the inhibitor solutions.
-
-
Assay Plate Setup:
-
Blank (No Enzyme) Wells: Add Assay Buffer only.
-
Vehicle Control (100% Activity) Wells: Add DPP-IV enzyme and the vehicle solution.
-
Positive Control Inhibitor Wells: Add DPP-IV enzyme and the desired concentration of the positive control inhibitor (e.g., Sitagliptin).
-
Test Compound Wells: Add DPP-IV enzyme and the test compounds at various concentrations.
-
-
Pre-incubation:
-
Add the enzyme to all wells except the blank wells.
-
Add the vehicle, positive control inhibitor, or test compounds to their respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (RFU of Test Well / RFU of Vehicle Control Well)) * 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Signal-to-Background Ratio (S/B):
-
S/B = Mean RFU of Vehicle Control / Mean RFU of Blank
-
A higher S/B ratio indicates a more robust assay. Generally, an S/B ratio greater than 3 is considered acceptable.[4]
-
-
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
A Head-to-Head Comparison: The Advantages of Fluorogenic Gly-Pro-AMC Over Colorimetric Substrates in Enzyme Activity Assays
For researchers, scientists, and drug development professionals engaged in enzyme kinetics and high-throughput screening, the choice of substrate is a critical determinant of assay sensitivity, accuracy, and efficiency. This guide provides a comprehensive comparison of the fluorogenic substrate Gly-Pro-AMC and traditional colorimetric substrates, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for your research needs.
The measurement of enzyme activity is fundamental to understanding biological processes and for the discovery of novel therapeutics. Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes, is a prime example where precise activity measurement is crucial.[1][2] This guide focuses on substrates for DPP-4 to illustrate the broader advantages of fluorogenic assays, featuring this compound, over their colorimetric counterparts, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA).
Key Performance Advantages of this compound
Fluorogenic substrates, like Glycyl-L-proline 7-amido-4-methylcoumarin (this compound), offer significant advantages over conventional colorimetric substrates. The core of this superiority lies in the fundamental difference in their detection principles. Colorimetric assays measure the change in absorbance of light, a process that can be hampered by lower signal intensity and interference from colored compounds in the sample.[3] In contrast, fluorometric assays detect the emission of light from a fluorophore released upon enzymatic cleavage, a process that is inherently more sensitive.[3][4][5]
The primary advantages of using this compound include:
-
Enhanced Sensitivity: Fluorometric assays are generally more sensitive than colorimetric assays.[4][6] Studies have shown that fluorometric substrates for DPP-4 can be up to 10-fold more sensitive than colorimetric substrates.[1][7] This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly beneficial when working with precious or low-abundance samples.[1]
-
Wider Dynamic Range: Fluorogenic assays typically have a broader dynamic range, enabling the accurate measurement of a wider spectrum of enzyme activities, from very low to very high.[4]
-
Suitability for High-Throughput Screening (HTS): The high sensitivity and simple, often single-reagent, format of this compound assays make them ideal for HTS applications in drug discovery.[2] The signal is stable and can be measured kinetically, providing rapid and reliable results.[2]
-
Reduced Interference: Fluorometric detection is less susceptible to interference from colored or turbid components in biological samples compared to colorimetric methods.[3]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and a common colorimetric alternative, Gly-Pro-pNA, in the context of DPP-4 activity assays.
| Parameter | This compound (Fluorogenic) | Gly-Pro-pNA (Colorimetric) | Advantage |
| Detection Principle | Fluorescence Emission | Light Absorbance | Higher signal-to-noise ratio for fluorescence |
| Sensitivity | High (up to 10-fold higher than colorimetric)[1][7] | Moderate | This compound |
| Kinetic Constant (Km) | ~4.6 µM[8] | ~691.9 µM[9] | Lower Km indicates higher affinity for This compound |
| Catalytic Efficiency (kcat/Km) | Not explicitly found in a direct comparison | 4.2 x 10^5 M⁻¹s⁻¹[10] | Direct comparison unavailable |
| Assay Time | 20-30 minutes for maximal sensitivity[2] | Can require longer incubation times[7] | This compound |
| Sample Volume | Smaller volumes required[1] | Larger volumes may be needed | This compound |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer / Plate Reader | Colorimetric is more accessible |
| Cost | Generally higher | More cost-effective[3] | Colorimetric Substrates |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the practical application of these substrates, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for an enzyme activity assay.
Experimental Protocols
Below are detailed methodologies for performing DPP-4 activity assays using both this compound and a colorimetric substrate.
Fluorogenic Assay using this compound
This protocol is adapted from methodologies provided by suppliers of this compound.[11]
Materials:
-
DPP-4 enzyme solution
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds (inhibitors or activators)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Assay Reaction:
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence kinetically for 30 minutes, with readings taken every 1-2 minutes.[11]
-
-
Data Analysis:
-
Determine the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve.
-
Calculate the enzyme activity, and for inhibitor studies, determine the percent inhibition relative to the control.
-
Colorimetric Assay using Gly-Pro-pNA
This protocol is based on established methods for measuring DPP-4 activity using a p-nitroanilide substrate.[12]
Materials:
-
DPP-4 enzyme solution
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3)[12]
-
Test compounds (inhibitors or activators)
-
96-well clear microplate
-
Spectrophotometric microplate reader (absorbance at 405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the working DPP-4 enzyme solution in Assay Buffer.
-
Prepare the working Gly-Pro-pNA substrate solution in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the DPP-4 enzyme solution and the test compound (or buffer for control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the working Gly-Pro-pNA substrate solution.
-
-
Measurement:
-
Place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 405 nm kinetically for 10-30 minutes.[12]
-
-
Data Analysis:
-
Determine the rate of p-nitroaniline release (ΔOD/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitroaniline.
-
Conclusion
For researchers requiring high sensitivity, rapid results, and suitability for high-throughput applications, the fluorogenic substrate this compound presents a clear advantage over traditional colorimetric substrates for measuring DPP-4 activity. While colorimetric assays offer a cost-effective and accessible option for some applications, the superior performance characteristics of this compound make it the preferred choice for demanding research and drug discovery environments. The provided protocols and comparative data serve as a valuable resource for optimizing enzyme assays and advancing scientific discovery.
References
- 1. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating Gly-Pro-AMC Results for Dipeptidyl Peptidase IV (DPP-IV) Activity with Alternative Analytical Methods
For researchers and drug development professionals engaged in the study of dipeptidyl peptidase IV (DPP-IV), also known as CD26, accurate and reliable measurement of its enzymatic activity is paramount. The fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a widely utilized tool for this purpose. This guide provides an objective comparison of the this compound assay with other common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Principle of the this compound Assay
The this compound assay is a fluorescence-based method that leverages the enzymatic activity of DPP-IV.[1][2][3] DPP-IV is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue at the penultimate position.[1][3] The substrate, this compound, is non-fluorescent. Upon cleavage by DPP-IV between the proline and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[3] The resulting fluorescence intensity, typically measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the DPP-IV activity in the sample.[1][2]
dot
Caption: Enzymatic cleavage of this compound by DPP-IV.
Comparison of Analytical Methods for DPP-IV Activity
The this compound assay is one of several methods available for quantifying DPP-IV activity. The choice of assay often depends on factors such as the required sensitivity, sample type, available equipment, and the specific research question. Below is a comparison of the this compound fluorometric assay with other common methods.
| Analytical Method | Principle | Substrate Example | Advantages | Disadvantages | Relative Sensitivity |
| Fluorometric Assay | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product. | This compound | High sensitivity, suitable for low sample volumes and inhibited samples.[4][5] | Potential for interference from fluorescent compounds in the sample. | ~10-fold higher than colorimetric assays.[4][5] |
| Colorimetric Assay | Enzymatic cleavage of a chromogenic substrate to release a colored product. | Gly-Pro-p-nitroanilide (Gly-Pro-pNA) | Simple, widely available equipment (spectrophotometer). | Lower sensitivity compared to fluorometric and luminescent assays.[4][5] | Baseline |
| Luminescent Assay | Enzymatic cleavage of a luminogenic substrate to release a product that generates light through a coupled reaction (e.g., with luciferase). | Gly-Pro-aminoluciferin | Highest sensitivity, excellent for very low enzyme concentrations.[4][5][6] | Can be more expensive, may have more complex reagent preparation. | Higher than fluorometric assays.[4][5] |
| LC-MS Based Assay | Direct measurement of the enzymatic product (e.g., Gly-Pro) by liquid chromatography-mass spectrometry. | Gly-Pro-pNA or other tripeptides | High specificity and versatility in substrate choice, can be used for substrate discovery.[7] | Requires specialized and expensive equipment, lower throughput. | High, dependent on the mass spectrometer's capabilities. |
| Cell-Based Assays | Measurement of DPP-IV activity directly on live cells. | This compound or other fluorescent probes | Provides a more physiologically relevant context for inhibitor studies.[8][9] | More complex setup, potential for cell viability to affect results. | Dependent on the detection method used. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reproducible results. Below are generalized protocols for the this compound assay and a comparative colorimetric assay.
Protocol 1: Fluorometric DPP-IV Activity Assay using this compound
This protocol is a generalized procedure and may require optimization for specific sample types and experimental conditions.
Materials:
-
DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound substrate stock solution (in DMSO or buffer)
-
DPP-IV enzyme source (e.g., recombinant human DPP-IV, plasma, serum, or cell lysate)
-
DPP-IV inhibitor (optional, for specificity control, e.g., Sitagliptin)[1]
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of the DPP-IV substrate and any inhibitors in the assay buffer.
-
Sample Preparation: Prepare serial dilutions of your sample (e.g., plasma, cell lysate) in the assay buffer to ensure the readings fall within the linear range of the assay.
-
Assay Setup:
-
Sample Wells: Add 50 µL of your diluted sample to the wells.
-
Background Control Wells: Add 50 µL of assay buffer without the sample to determine the background fluorescence.
-
Inhibitor Control Wells (Optional): Pre-incubate your sample with a DPP-IV inhibitor for a specified time (e.g., 10-30 minutes) before adding the substrate.
-
-
Reaction Initiation: Add 50 µL of the this compound substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]
-
Data Analysis: Subtract the background fluorescence from the sample readings. DPP-IV activity is proportional to the rate of increase in fluorescence.
Protocol 2: Colorimetric DPP-IV Activity Assay using Gly-Pro-pNA
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3)
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate stock solution
-
DPP-IV enzyme source
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the Gly-Pro-pNA substrate in the assay buffer.
-
Sample Preparation: Prepare dilutions of your sample in the assay buffer.
-
Assay Setup: Add your diluted sample to the wells of a clear 96-well plate.
-
Reaction Initiation: Add the Gly-Pro-pNA substrate working solution to each well to start the reaction.
-
Incubation and Measurement: Measure the absorbance at 405 nm kinetically for 10-30 minutes at 37°C.[4] The release of p-nitroanilide (pNA) results in an increase in absorbance at this wavelength.
-
Data Analysis: The DPP-IV activity is determined from the rate of change in absorbance over time.
Workflow for Method Comparison
When validating this compound results or choosing a suitable alternative, a systematic comparison is essential. The following workflow outlines the key steps for comparing the this compound assay with another analytical method.
dot
References
- 1. abcam.com [abcam.com]
- 2. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.in [promega.in]
- 7. rsc.org [rsc.org]
- 8. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Gly-Pro-AMC Substrate
For researchers, scientists, and drug development professionals, the purity of enzyme substrates is a critical factor for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of methods for assessing the purity of the fluorogenic substrate Gly-Pro-AMC, widely used in assays for dipeptidyl peptidase IV (DPP4), and compares its performance with alternative substrates.
The reliability of enzymatic assays hinges on the quality of the reagents used. Impurities in a substrate can lead to inaccurate kinetic measurements, false inhibition or activation, and a lack of reproducibility. This guide details various analytical techniques for purity assessment, provides comparative data where available, and outlines experimental protocols to enable researchers to independently verify the quality of their this compound substrate.
Comparison of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the nature of the potential impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC).
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Specification for this compound |
| RP-HPLC-UV | Separation based on hydrophobicity. | High resolution, quantitative, widely available. | Requires a chromophore, may not detect non-UV active impurities. | >95% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Highly accurate and precise, does not require a reference standard of the analyte, provides structural information.[1] | Lower sensitivity than HPLC, requires specialized equipment and expertise. | Can provide absolute purity values (e.g., 98.5 ± 0.5%). |
| TLC | Separation based on differential partitioning between a stationary and mobile phase. | Simple, rapid, and inexpensive screening tool.[2] | Primarily qualitative or semi-quantitative, lower resolution than HPLC.[2] | Often reported as a single spot, indicating no major impurities. |
Alternative Fluorogenic Substrates for DPP4
While this compound is a widely used substrate for DPP4, several alternatives are available, each with its own set of characteristics. The choice of substrate can influence assay sensitivity and specificity.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| This compound | 7-Amino-4-methylcoumarin (AMC) | ~360-380 | ~440-460 | Standard, widely used, good sensitivity. |
| Ala-Pro-AFC | 7-Amino-4-trifluoromethylcoumarin (AFC) | ~380-400 | ~500-505 | Similar to AMC, but with slightly different spectral properties.[3][4] |
| (Ala-Pro)₂-Rhodamine 110 | Rhodamine 110 | ~496 | ~520 | Potentially higher sensitivity than AMC-based substrates.[5][6] |
| (Ala-Pro)₂-cresyl violet | Cresyl Violet | Fluorescent, with a wavelength shift upon cleavage. | Fluorescent, with a wavelength shift upon cleavage. | Allows for ratiometric measurements.[7] |
Rhodamine 110-based substrates, for instance, are reported to have up to 300-fold higher sensitivity than analogous coumarin-based substrates, which can be advantageous when working with low enzyme concentrations.[6] However, the synthesis of symmetric rhodamine substrates can be challenging, potentially leading to impurities that complicate kinetic analysis.[8] Asymmetric rhodamine substrates have been developed to address this issue.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of substrate purity. Below are representative protocols for HPLC-UV, qNMR, and TLC analysis of this compound.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Solvent A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 325 nm (for the AMC moiety).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient:
Time (min) % Solvent B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of the this compound by dividing the peak area of the main product by the total peak area of all components and multiplying by 100%.
Expected Results: A pure sample of this compound should show a single major peak at the expected retention time. The presence of other peaks indicates impurities.
Workflow for HPLC Purity Assessment
References
- 1. chemadder.com [chemadder.com]
- 2. researchgate.net [researchgate.net]
- 3. H-Ala-Pro-AFC - 10 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Fluorogenic substrate [Ala-Pro]2-cresyl violet but not Ala-Pro-rhodamine 110 is cleaved specifically by DPPIV activity: a study in living Jurkat cells and CD26/DPPIV-transfected Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Gly-Pro-AMC: A Comparative Guide for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications and limitations of the fluorogenic substrate Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). We offer an objective comparison of its performance with alternative substrates, supported by experimental data, to aid researchers in selecting the most appropriate tools for their assays.
Introduction to this compound
This compound is a widely utilized fluorogenic substrate for a specific class of serine proteases that cleave dipeptides from the N-terminus of polypeptides, particularly after a proline residue. The enzymatic cleavage of the amide bond between the Gly-Pro dipeptide and the 7-amido-4-methylcoumarin (AMC) group liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence, typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm, is directly proportional to the enzyme's activity. This property makes this compound a valuable tool for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies.
The primary enzyme targets for this compound and its derivatives include:
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A key therapeutic target in type 2 diabetes for its role in regulating glucose homeostasis.[1] It is also involved in immune regulation and signal transduction.
-
Fibroblast Activation Protein (FAP): A protease expressed on reactive stromal fibroblasts in tumors and sites of tissue remodeling, making it a target in cancer and fibrosis research.
-
Prolyl Endopeptidase (PREP): An enzyme implicated in neurological disorders and other physiological processes.
Performance Comparison of this compound and Alternatives
The choice of substrate is critical for the accuracy and sensitivity of any enzyme assay. Here, we compare this compound with other commonly used substrates for DPP-IV, FAP, and PREP.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct, side-by-side comparative studies reporting all kinetic parameters under identical conditions are scarce in the literature. The presented data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Substrates for Dipeptidyl Peptidase IV (DPP-IV)
| Substrate | Type | Km | kcat | kcat/Km (Catalytic Efficiency) | Notes |
| This compound | Fluorogenic | 4.578 µM[2] | - | - | High sensitivity, suitable for HTS. |
| Gly-Pro-pNA | Colorimetric | 0.43-0.98 mM | - | - | Lower sensitivity compared to fluorogenic substrates. |
| Gly-Pro-aminoluciferin | Luminogenic | - | - | - | Highest sensitivity, but can be more expensive. |
| Ala-Pro-AFC | Fluorogenic | - | - | - | AFC fluorophore offers different spectral properties. |
Table 2: Substrates for Fibroblast Activation Protein (FAP)
| Substrate | Type | Km | kcat | kcat/Km (Catalytic Efficiency) | Notes |
| This compound | Fluorogenic | - | - | - | Commonly used, but kinetic data is not readily available. |
| Z-Gly-Pro-AMC | Fluorogenic | - | - | - | N-terminal blocking group can alter specificity. |
| Suc-Gly-Pro-AMC | Fluorogenic | - | - | - | Can exhibit substrate inhibition at high concentrations.[3] |
| Ala-Pro-AFC | Fluorogenic | - | 2.0 s⁻¹ | 1.0 x 10⁴ M⁻¹s⁻¹ | - |
Note: The N-terminally blocked derivatives Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC are often used to differentiate between exopeptidase and endopeptidase activities and to improve selectivity for FAP and PREP over DPP-IV.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
General Protocol for a DPP-IV Fluorescence-Based Inhibition Assay
This protocol provides a framework for screening potential DPP-IV inhibitors using this compound.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
This compound substrate stock solution (e.g., 5 mM in DMSO)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme to the desired working concentration in pre-warmed Assay Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final concentration should be at or near the Km value if known, or empirically determined.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Control wells (100% enzyme activity): Add DPP-IV enzyme solution and the solvent vehicle used for the inhibitors.
-
Positive control wells: Add DPP-IV enzyme solution and the positive control inhibitor.
-
Test wells: Add DPP-IV enzyme solution and the various dilutions of the test compounds.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
-
Reaction Initiation:
-
Add the this compound working solution to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 20-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each well.
-
Determine the percent inhibition for each concentration of the test compounds relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Limitations of this compound
Despite its widespread use, this compound has several limitations that researchers should consider:
-
Substrate Specificity: While this compound is a good substrate for DPP-IV, FAP, and PREP, it is not entirely specific. Other proteases may also cleave the substrate, leading to false-positive results. The use of specific inhibitors is often necessary to dissect the activity of a particular enzyme in complex biological samples.
-
Substrate Inhibition: The succinylated form, Suc-Gly-Pro-AMC, has been reported to cause substrate inhibition at higher concentrations, which can complicate kinetic analyses.[3]
-
Solubility: Like many fluorescent probes, this compound has limited aqueous solubility and is typically dissolved in organic solvents like DMSO. This can introduce solvent effects into the assay and may be problematic for certain applications.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. This is a general limitation of fluorescence-based assays.
Alternative Substrates
To overcome the limitations of this compound, several alternative substrates have been developed:
-
Colorimetric Substrates (e.g., Gly-Pro-pNA): These substrates release a chromophore (p-nitroaniline) upon cleavage, which can be detected using a standard spectrophotometer. While simpler to use and less prone to interference from fluorescent compounds, they are significantly less sensitive than fluorogenic substrates.[1]
-
Luminogenic Substrates (e.g., Gly-Pro-aminoluciferin): These substrates produce light upon cleavage in a coupled-enzyme reaction with luciferase. They offer the highest sensitivity, making them ideal for assays with very low enzyme concentrations. However, they are often more expensive and the assay can be more complex.
-
Alternative Fluorogenic Substrates (e.g., AFC, ACC): Substrates with different fluorophores, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-carboxymethylcoumarin (ACC), offer different spectral properties which may be advantageous in certain experimental setups, for example, to reduce background fluorescence from biological samples.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Unveiling Enzyme Kinetics: A Comparative Analysis of Gly-Pro-AMC and Alternative Substrates
For researchers in enzymology and drug discovery, the accurate determination of kinetic constants is paramount for characterizing enzyme behavior and identifying potent inhibitors. The fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a widely utilized tool for assaying the activity of several prolyl peptidases. This guide provides a comparative analysis of kinetic constants obtained using this compound against other substrates, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
This comparison focuses on key proline-specific serine proteases: Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-4 (DPP-4), and Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). Understanding the kinetic differences between substrates is crucial for designing specific assays and for the development of selective inhibitors.
Comparative Kinetic Data
The efficiency of an enzyme is best described by the specificity constant (kcat/Km), which accounts for both substrate binding (Km) and catalytic turnover (kcat). The following table summarizes the kinetic constants for FAP, DPP-4, and PREP with this compound and other commonly used or newly developed substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| FAP | This compound | - | - | 1.8 x 10³ | [1] |
| Z-Gly-Pro-AMC | - | - | 3.2 x 10⁴ | [1] | |
| MEPLGRQLTSGP-AMC | - | - | 9.2 x 10⁴ | [1] | |
| MEPLGWQLTSGP-AMC | - | - | 3.1 x 10⁴ | [1] | |
| DPP-4 | This compound | 38.4 | - | 9.2 x 10⁴ | [1][2] |
| Z-Gly-Pro-AMC | No cleavage | - | - | [1] | |
| PREP | Z-Gly-Pro-AMC | 54 | - | - | [2] |
Note: "-" indicates data not specified in the cited sources. Z- represents a benzyloxycarbonyl protecting group.
Analysis of the data reveals that for FAP, N-terminally blocked substrates like Z-Gly-Pro-AMC and more complex peptides result in a significantly higher catalytic efficiency compared to the simple dipeptide this compound.[1] For instance, recombinant FAP exhibits an approximately 18-fold increase in catalytic efficiency for Z-Gly-Pro-AMC over this compound.[1] In contrast, DPP-4 readily cleaves this compound but does not hydrolyze Z-Gly-Pro-AMC, highlighting a key specificity difference between FAP and DPP-4.[1]
Experimental Methodologies
The determination of these kinetic constants relies on precise experimental protocols. Below is a generalized procedure for a fluorometric enzyme assay using an AMC-based substrate.
General Protocol for Fluorometric Enzyme Kinetic Assay
-
Reagent Preparation:
-
Assay Buffer: A common buffer is 25 mM sodium phosphate, pH 7.5, containing 1.0 mM EDTA.[1] The optimal pH may vary depending on the enzyme, for instance, DPP-4 assays are often conducted at pH 8.0.[3]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in an appropriate buffer and store on ice. The final concentration in the assay should be determined empirically to ensure linear reaction kinetics.[4]
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., this compound) in a suitable solvent like DMSO to create a high-concentration stock. Further dilute in assay buffer to create a series of working solutions.[3]
-
AMC Standard Curve: To convert relative fluorescence units (RFU) to molar amounts of product, prepare a standard curve using known concentrations of free 7-amido-4-methylcoumarin (AMC) in the assay buffer.[1]
-
-
Assay Procedure:
-
Set up a 96-well black microplate suitable for fluorescence measurements.[1]
-
Add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the substrate to the wells. A typical range for determining Km is 0.1 to 10 times the expected Km value.[4]
-
To initiate the reaction, add a fixed amount of the enzyme to each well. The final volume is typically 200 µL.[1]
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 22°C or 37°C).[1][3]
-
Monitor the increase in fluorescence over time. The excitation and emission wavelengths for AMC are typically around 360 nm and 460 nm, respectively.[1][5]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.[6]
-
Convert the rate from RFU/min to moles/min using the slope of the AMC standard curve.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[6] A Lineweaver-Burk plot can also be used for this purpose.[3] The kcat can then be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizing the Process
To better understand the experimental logic and the enzymatic reaction, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound.
Caption: General workflow for determining enzyme kinetic constants.
Conclusion
The choice of substrate is a critical factor in the study of enzyme kinetics. While this compound is a versatile substrate for several prolyl peptidases, its kinetic parameters can differ significantly from other, more specific or complex substrates. For FAP, N-terminal modifications on the substrate dramatically increase catalytic efficiency, a feature that can be exploited for developing highly sensitive and specific assays. Conversely, the inability of DPP-4 to cleave such modified substrates provides a clear method for distinguishing its activity from that of FAP.[1] Researchers should carefully consider the specific enzyme of interest and the research question when selecting a substrate to ensure the generation of accurate and relevant kinetic data. The protocols and comparative data presented here serve as a valuable resource for guiding such decisions.
References
- 1. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Untitled Document [ucl.ac.uk]
Safety Operating Guide
Proper Disposal of Gly-Pro-AMC: A Step-by-Step Guide for Laboratory Personnel
Essential guidance for the safe handling and disposal of Gly-Pro-AMC, a common fluorogenic substrate, is critical for maintaining laboratory safety and regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring minimal risk and environmental impact. The following protocols are based on established safety data and standard laboratory practices.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to be familiar with its material safety data sheet (MSDS). This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
Personal Protective Equipment (PPE) Summary:
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Impervious lab coat | Protects against contamination of personal clothing.[1] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are essential in the event of accidental exposure.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, involves a systematic approach to waste segregation and containment.
Step 1: Waste Identification and Segregation
Correctly identify the waste stream. This compound waste should be categorized as hazardous chemical waste. It is crucial to segregate this waste from other laboratory trash, such as sharps, biological waste, and non-hazardous materials. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 2: Containment of Solid and Liquid Waste
-
Solid Waste: Collect all contaminated solid materials, including unused or expired this compound powder, contaminated pipette tips, weigh boats, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound."
-
Liquid Waste: Unused solutions or experimental residues containing this compound should be collected in a separate, sealed, and shatter-resistant container, also clearly labeled as "Hazardous Waste: this compound." Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
Step 3: Accidental Spill Management
In the event of a spill, evacuate non-essential personnel from the immediate area. While wearing appropriate PPE, take the following steps:
-
Containment: Prevent the spill from spreading by using an absorbent material, such as diatomite or universal binders.[1]
-
Absorption: Carefully absorb the spilled solution.[1]
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Disposal: Collect all cleanup materials in the designated hazardous waste container for solid this compound waste.[1]
Step 4: Final Disposal
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory, away from drains and water courses.[1] Arrange for the collection and final disposal of the waste through your institution's EHS-approved hazardous waste management vendor. Always adhere to local, state, and federal regulations for the disposal of chemical waste.[1]
Experimental Workflow and Logical Relationships
To facilitate a clear understanding of the disposal process, the following diagrams illustrate the logical workflow for handling this compound waste and the decision-making process for chemical disposal in a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: A step-by-step plan for responding to a this compound spill.
References
Personal protective equipment for handling Gly-Pro-AMC
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Glycyl-L-prolyl-7-amido-4-methylcoumarin (Gly-Pro-AMC). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound (CAS No. 115035-46-6) is a fluorogenic substrate used to assay dipeptidyl peptidase IV (DPPIV) activity.[1][2] While comprehensive toxicological properties may not be fully investigated, the compound is classified with specific hazards that demand careful handling.[3]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
| Hazard Statement | GHS Classification | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
|
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
|
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
|
Personal Protective Equipment (PPE)
To mitigate the identified risks, the following PPE is mandatory when handling this compound. All PPE should be inspected prior to use.
| PPE Category | Item | Specification & Purpose |
| Eye/Face Protection | Safety Goggles | Must be equipped with side-shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., disposable nitrile) must be worn to prevent skin contact.[3][5] Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | An impervious, buttoned lab coat should be worn to protect skin and personal clothing from potential contamination.[3][4] |
| Respiratory Protection | Not typically required | Use only in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.[3][4] |
Operational Plan: Safe Handling, Storage, and Disposal
A systematic approach is crucial for safely managing this compound from receipt to disposal. Facilities must be equipped with an accessible eyewash station and safety shower.[3]
Caption: Workflow for safe handling of this compound from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Confirm that the product label matches the order.
-
Store the container tightly sealed at -20°C in a designated, properly labeled area.[1][6]
-
Protect the compound from light, as fluorogenic substrates can be light-sensitive.[6]
B. Preparation and Handling (Reconstitution):
-
Engineering Controls: Perform all weighing and reconstitution steps in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Avoid actions that could generate dust.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) as per your experimental protocol. Ensure the container is securely capped before mixing.
-
Hygiene: After handling, wash hands thoroughly with soap and water.[3] Do not eat, drink, or smoke in the work area.[3]
C. Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., diatomite).[3] Decontaminate the surface by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[3]
Disposal Plan
All waste materials, including empty containers, unused product, and contaminated consumables (e.g., gloves, absorbent paper), must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain or in regular trash.[3]
-
If unsure, consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound | CAS 115035-46-6 | AAT Bioquest | Biomol.com [biomol.com]
- 2. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. rndsystems.com [rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
